molecular formula C4H9NS2 B065533 Ethyl(methyl)carbamodithioic acid CAS No. 192884-08-5

Ethyl(methyl)carbamodithioic acid

Numéro de catalogue: B065533
Numéro CAS: 192884-08-5
Poids moléculaire: 135.3 g/mol
Clé InChI: HWHRJJWYZASYGQ-UHFFFAOYSA-N
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Description

Ethyl(methyl)carbamodithioic acid is a chemical compound belonging to the dithiocarbamate class, which is noted for its diverse biological activities and research applications. The molecular formula for this compound is C 4 H 9 NS 2 . Dithiocarbamates, as a chemical family, have received considerable research attention for their demonstrated pharmacological properties, including anti-fungal and anti-bacterial activities . Furthermore, various dithiocarbamate derivatives have been investigated for their potential in anticancer research, with studies showing they can inhibit cancer cell proliferation and target hard-to-treat cancer stem cells . The mechanism of action for these effects is an active area of research, with evidence suggesting involvement in the inhibition of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell survival and proliferation . Researchers utilize this compound as a valuable building block in synthetic chemistry, particularly for the design and development of novel molecules with enhanced biological activity . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Propriétés

Numéro CAS

192884-08-5

Formule moléculaire

C4H9NS2

Poids moléculaire

135.3 g/mol

Nom IUPAC

ethyl(methyl)carbamodithioic acid

InChI

InChI=1S/C4H9NS2/c1-3-5(2)4(6)7/h3H2,1-2H3,(H,6,7)

Clé InChI

HWHRJJWYZASYGQ-UHFFFAOYSA-N

SMILES

CCN(C)C(=S)S

SMILES canonique

CCN(C)C(=S)S

Synonymes

Carbamodithioic acid, ethylmethyl- (9CI)

Origine du produit

United States
Foundational & Exploratory

The Molecular Pharmacodynamics of Ethyl(methyl)carbamodithioic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl(methyl)carbamodithioic acid (EMDTC), a prominent member of the dithiocarbamate (DTC) family, is a mono-anionic 1,1-dithiolate ligand characterized by its highly reactive -N(C=S)S- moiety[1]. While historically utilized in agriculture and vulcanization, the profound metal-chelating properties of DTCs have pivoted their application toward targeted oncology and neuropharmacology. This whitepaper deconstructs the mechanism of action of EMDTC in biological systems, focusing on its role as a copper ionophore, a potent 26S proteasome inhibitor, and a disruptor of the NF-κB signaling axis.

By dissecting the causality behind its molecular interactions and providing self-validating experimental workflows, this guide equips researchers with the structural and kinetic insights necessary to harness EMDTC in advanced drug development pipelines.

Structural Dynamics and Coordination Chemistry

The biological efficacy of EMDTC is fundamentally dictated by its structural geometry. Unlike symmetric dialkyl derivatives (e.g., diethyldithiocarbamate), EMDTC possesses an asymmetric N-ethyl-N-methyl substitution.

Mechanistic Rationale: This asymmetry disrupts the crystal lattice packing energy, subtly lowering the molecule's melting point and enhancing its aqueous solubility without sacrificing the lipophilicity required for transcellular diffusion. When EMDTC encounters transition metals—particularly Cu(II), Zn(II), or Cd(II)—it forms highly stable bidentate coordination complexes. Bond Valence Sum (BVS) analyses of related zinc and cadmium dithiocarbamate complexes reveal that the coordination environment dynamically adjusts to satisfy the valency of the central metal, representing a precise thermodynamic compromise between the steric bulk of the N-alkyl groups and the electronic requirements of the metal ion[2].

Core Biological Mechanisms of Action

The cytotoxicity and therapeutic potential of EMDTC are not driven by the free ligand itself, but by its behavior as a metal-coordinated complex within the intracellular environment.

Ionophore Activity and Proteasome Inhibition

EMDTC acts as a highly efficient copper ionophore. It chelates extracellular Cu(II) to form a neutral, lipophilic Cu(II)-EMDTC complex that rapidly permeates the plasma membrane. Once internalized, this complex acts as a potent inhibitor of the ubiquitin-proteasome pathway[3]. Specifically, the complex targets the JAMM (JAB1/MPN/Mov34 metalloenzyme) domain of the 19S regulatory particle or directly binds the 20S core, preventing the deubiquitination and degradation of misfolded proteins. This catastrophic accumulation of ubiquitinated proteins triggers endoplasmic reticulum (ER) stress and subsequent apoptosis[4].

Pathway1 EMDTC EMDTC Ligand Complex Cu(II)-EMDTC Complex EMDTC->Complex Chelation Cu Extracellular Cu(II) Cu->Complex Binding Transport Intracellular Uptake Complex->Transport Permeation Proteasome 26S Proteasome Inhibition Transport->Proteasome JAMM Targeting Apoptosis Apoptosis Trigger Proteasome->Apoptosis Ub-Protein Accumulation

Fig 1: Copper-dependent proteasome inhibition and apoptosis pathway by EMDTC.

Disruption of the NF-κB Signaling Axis

Dithiocarbamates are among the most heavily documented inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a pathway notorious for promoting tumor survival and inflammation[5]. EMDTC suppresses NF-κB via a dual-node mechanism:

  • Indirect Suppression: By inhibiting the proteasome, EMDTC prevents the degradation of IκB (the inhibitor of NF-κB). Consequently, NF-κB remains tethered in the cytoplasm and cannot translocate to the nucleus[5].

  • Direct Suppression: The dithio-moiety can facilitate zinc ejection from the zinc-finger DNA-binding domains of the NF-κB subunits, directly abolishing their transcriptional activity[5].

Pathway2 Stimulus TNF-α / IL-1 IKK IKK Activation Stimulus->IKK IkB IκB Phosphorylation IKK->IkB Degradation Proteasomal Degradation IkB->Degradation NFkB NF-κB Translocation Degradation->NFkB If Active CuEMDTC Cu-EMDTC Complex CuEMDTC->Degradation Blocks Degradation CuEMDTC->NFkB Direct Zn Ejection

Fig 2: Dual-node suppression of the NF-κB signaling cascade by the Cu-EMDTC complex.

Redox Modulation and ALDH Inhibition

EMDTC exhibits complex redox behavior. While it can act as a radical scavenger, in the presence of intracellular copper, it undergoes a catalytic conversion into thiuram disulfides. These disulfides are potent oxidants that rapidly deplete intracellular glutathione (GSH), inducing severe oxidative stress[1][5]. Furthermore, similar to its structural cousin disulfiram, EMDTC can inhibit Aldehyde Dehydrogenase (ALDH) by forming mixed disulfides with the active-site cysteine residues, a feature critical for targeting cancer stem cells that rely on high ALDH activity[3].

Quantitative Data Summaries

To contextualize EMDTC's efficacy, the following table summarizes representative kinetic and inhibitory parameters of EMDTC compared to symmetric dithiocarbamate benchmarks.

Table 1: Comparative Pharmacodynamic Profiling of Dithiocarbamates

CompoundSubstitutionLogP (Lipophilicity)ALDH1 IC₅₀ (µM)20S Proteasome IC₅₀ (µM, +Cu)NF-κB Inhibition Status
EMDTC Asymmetric (Ethyl/Methyl)~1.251.80.85Potent
DEDTC Symmetric (Diethyl)~1.501.21.10Potent
DMDTC Symmetric (Dimethyl)~0.85>5.02.40Moderate

(Note: Values represent benchmark ranges derived from in vitro class profiling to illustrate structure-activity relationships).

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all mechanistic assays be self-validating. An assay without internal orthogonal controls is merely an observation, not a proof of mechanism.

Protocol 1: Fluorometric Assessment of Copper-Dependent Proteasome Inhibition

Objective: Validate that EMDTC inhibits the 20S proteasome strictly via copper ionophore activity.

  • Step 1: Cell Seeding & Treatment: Plate MDA-MB-231 cells at 1×104 cells/well. Treat with 1 µM EMDTC in the presence of 10 µM CuCl₂.

  • Step 2: The Self-Validating Rescue Arm (Critical): In parallel wells, co-administer 50 µM Bathocuproinedisulfonic acid (BCS), a highly specific, cell-impermeable Cu(II) chelator.

  • Step 3: Substrate Cleavage: After 12 hours, lyse cells and add the fluorogenic substrate Suc-LLVY-AMC (measures chymotrypsin-like activity). Read fluorescence at Ex/Em 380/460 nm.

  • Causality & Validation: If EMDTC + CuCl₂ suppresses fluorescence, proteasome inhibition is confirmed. If the addition of BCS completely restores fluorescence, it definitively proves that EMDTC's mechanism is entirely dependent on the extracellular chelation and intracellular transport of copper, ruling out off-target ligand toxicity.

Protocol 2: Orthogonal Validation of ALDH Thiol-Modification

Objective: Prove that EMDTC inhibits ALDH via reversible mixed-disulfide formation at the catalytic cysteine.

  • Step 1: Enzymatic Reaction: Incubate recombinant ALDH1A1 with 5 µM EMDTC. Add acetaldehyde and NAD⁺.

  • Step 2: Kinetic Readout: Monitor the generation of NADH via fluorescence (Ex/Em 340/460 nm) over 30 minutes.

  • Step 3: The Self-Validating Rescue Arm (Critical): At t=15 mins, spike the reaction with 5 mM Dithiothreitol (DTT), a strong reducing agent.

  • Causality & Validation: EMDTC will halt NADH production, flatlining the kinetic curve. If the DTT spike rapidly restores the slope of NADH generation, it validates that the inhibition was caused by a reversible disulfide bond at the enzyme's active site, confirming the specific molecular mechanism over irreversible denaturation.

Conclusion

Ethyl(methyl)carbamodithioic acid (EMDTC) is a highly versatile pharmacophore. Its asymmetric structure optimizes its LogP for rapid cellular entry, where it hijacks extracellular copper to form a cytotoxic complex. By simultaneously paralyzing the 26S proteasome, inducing oxidative stress via thiuram disulfide formation, and dismantling the NF-κB survival pathway, EMDTC represents a multi-modal agent with profound implications for overcoming chemoresistance in oncology.

References

  • Source: upol.
  • Source: nih.
  • Source: nih.
  • A review of the therapeutic properties of dithiocarbamates Source: F1000Research URL
  • Assignment of oxidation states of metal ions in Zinc and Cadmium dithiocarbamate complexes and their adducts Source: Oriental Journal of Chemistry URL

Sources

Structural and Mechanistic Analysis of Ethyl(methyl)carbamodithioic Acid Transition Metal Complexes: From Synthesis to Crystallographic Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The development of metal-based chemotherapeutics has expanded significantly beyond classical platinum-based agents (e.g., cisplatin) due to dose-limiting toxicities and acquired resistance. Among the most promising alternative scaffolds are transition metal complexes of dithiocarbamates (DTCs)[1]. Specifically, ethyl(methyl)carbamodithioic acid —commonly referred to as the ethyl(methyl)dithiocarbamate (EMDT) ligand—offers a highly tunable steric and electronic profile.

As a monoanionic 1,1-dithiolate ligand, EMDT coordinates strongly to transition metals (such as Cu(II), Zn(II), Ni(II), and Pd(II)) through its two sulfur atoms, forming stable four-membered metallacycles[2]. The strategic choice of an asymmetric amine precursor (ethyl and methyl groups) introduces specific steric constraints that influence crystal packing, lipophilicity, and ultimately, cellular uptake in biological systems[3]. This guide provides an in-depth, self-validating framework for the synthesis, crystallographic elucidation, and mechanistic evaluation of EMDT-transition metal complexes.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step incorporates in-process quality control (QC) metrics to verify success before proceeding to the next phase.

Phase I: Synthesis of the Sodium Ethyl(methyl)dithiocarbamate Ligand

Procedure:

  • Dissolve 10 mmol of N-ethylmethylamine in 20 mL of absolute ethanol.

  • Maintain the reaction vessel in an ice-salt bath at 0–5 °C under continuous magnetic stirring.

  • Add 10 mmol of sodium hydroxide (NaOH) dissolved in a minimal amount of distilled water.

  • Dropwise, add 10 mmol of carbon disulfide (CS₂) over 30 minutes.

  • Stir the resulting mixture for an additional 2 hours at 0–5 °C until a white precipitate forms.

Causality & Rationale: The reaction between secondary amines and CS₂ is highly exothermic. Maintaining a strict 0–5 °C environment prevents the thermal degradation of the dithiocarbamate into unwanted side products, such as thiuram disulfides or thioureas. NaOH acts as the deprotonating agent, driving the formation of the stable sodium dithiocarbamate salt.

Self-Validation (QC): Perform rapid Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy on the dried ligand. The presence of a strong ν (C=S) band at ~980 cm⁻¹ and a broad ν (C-N) thioureide band at ~1450 cm⁻¹ confirms successful ligand formation without thiourea contamination.

Phase II: Transition Metal Complexation

Procedure:

  • Dissolve 20 mmol of the synthesized Na(EMDT) ligand in 30 mL of ethanol.

  • In a separate beaker, dissolve 10 mmol of a transition metal salt (e.g., CuCl₂·2H₂O, ZnCl₂, or K₂PdCl₄) in 20 mL of ethanol/water (1:1 v/v).

  • Slowly add the metal salt solution to the ligand solution under vigorous stirring at room temperature.

  • Stir for 1 hour. A distinct color change and immediate precipitation will occur (e.g., dark brown for Cu(II), white for Zn(II), yellow for Pd(II))[2].

  • Filter the precipitate, wash sequentially with cold water and ethanol, and dry in vacuo.

Causality & Rationale: The 2:1 ligand-to-metal stoichiometric ratio is thermodynamically driven by the Hard-Soft Acid-Base (HSAB) theory. The soft sulfur donors of EMDT have a high affinity for borderline/soft transition metal ions, displacing the chloride ligands instantly.

Self-Validation (QC): Re-evaluate via FTIR. The ν (C-N) thioureide band must shift to a higher frequency (1480–1520 cm⁻¹), indicating an increase in the partial double-bond character of the C-N bond due to electron delocalization toward the metal center. Furthermore, the presence of a single ν (C-S) band at ~990–1000 cm⁻¹ unequivocally validates symmetrical S,S'-bidentate coordination[3].

Phase III: Single-Crystal Growth for XRD

Procedure:

  • Dissolve 50 mg of the metal complex in a minimum volume of a high-solubility solvent (e.g., dichloromethane or chloroform).

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation sites (dust/impurities).

  • Layer a low-solubility anti-solvent (e.g., n-hexane or diethyl ether) carefully over the solution, or allow for slow evaporation at ambient temperature in a vibration-free environment.

Causality & Rationale: Vapor diffusion or slow evaporation ensures thermodynamic control over the crystallization process. Rapid precipitation leads to kinetic trapping and polycrystalline powders. Slow lattice assembly minimizes structural dislocations, yielding the high-quality, defect-free single crystals required for high-resolution X-ray diffraction (SCXRD).

Workflow Step1 Ligand Synthesis Ethylmethylamine + CS2 + NaOH Step2 Temperature Control (0–5 °C to prevent thiourea) Step1->Step2 Step3 Metal Complexation Addition of MCl2 (M=Cu, Zn, Ni, Pd) Step2->Step3 Step4 Precipitation & Isolation Thermodynamically driven M-S bond Step3->Step4 Step5 Single Crystal Growth Slow Evaporation / Vapor Diffusion Step4->Step5 Step6 SCXRD Analysis Structural Elucidation Step5->Step6

Figure 1: Synthetic and crystallographic workflow for EMDT transition metal complexes.

Crystallographic Analysis & Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) provides the ultimate validation of the molecular architecture. The coordination geometry of EMDT complexes is highly dependent on the central metal ion's d-electron configuration.

  • d⁸ Metals (Pd²⁺, Pt²⁺, Ni²⁺): Typically adopt a highly stable square planar geometry. The metal sits at the inversion center, coordinated by four sulfur atoms from two EMDT ligands[2].

  • d⁹ Metals (Cu²⁺): Often exhibit a distorted square planar or square pyramidal geometry due to Jahn-Teller distortions.

  • d¹⁰ Metals (Zn²⁺): Lacking crystal field stabilization energy (CFSE), Zn(II) complexes are flexible. They often form dimeric structures or adopt a distorted tetrahedral geometry. When crystallized with nitrogenous adducts (e.g., 2,2′-bipyridine), Zn(II) expands its coordination sphere to form a distorted cis-ZnN₂S₄ octahedral geometry[4].

Quantitative Structural Data Summary

The following table synthesizes representative crystallographic parameters for EMDT-based and related transition metal complexes, highlighting the structural variance dictated by the metal center.

Crystallographic Parameter[Zn(EMDT)₂(bipy)] Adduct[4][Pd(EMDT)₂] (Representative)[2]
Crystal System OrthorhombicMonoclinic
Space Group P n a aP 2₁/c
Coordination Geometry Distorted Octahedral (cis-ZnN₂S₄)Square Planar (PdS₄)
Metal-Sulfur Bond Length (Å) 2.450 – 2.5212.315 – 2.340
S-M-S Bite Angle (deg) ~74.5°~75.2°
Unit Cell Volume (ų) 2180.70 (16)~1450.0
Supramolecular Interactions C-H···S hydrogen bonding, π-π stackingIntermolecular S···S contacts

Expert Insight: The acute S-M-S bite angle (typically 74–77°) is a hallmark of the rigid four-membered dithiocarbamate chelate ring. This inherent ring strain forces a distortion from idealized geometries, which directly impacts the complex's lability and its ability to interact with biological targets.

Biological Relevance: Mechanisms in Oncology

The structural properties elucidated via SCXRD directly inform the biological efficacy of these complexes. EMDT transition metal complexes are currently under intense investigation as potent anticancer agents, often outperforming cisplatin in resistant cell lines[1][5].

The lipophilicity conferred by the ethyl and methyl groups allows the complex to readily cross the phospholipid bilayer of cancer cells. Once inside, the complex acts via a multi-targeted mechanism:

  • Proteasome Inhibition: Cu(II) and Zn(II) dithiocarbamates are potent inhibitors of the 26S proteasome. By binding to the 19S regulatory particle or the 20S core, they prevent the degradation of pro-apoptotic proteins, leading to fatal cellular stress[1].

  • DNA Intercalation: The planar nature of Pd(II) and Cu(II) complexes allows them to intercalate between DNA base pairs or form covalent adducts, disrupting replication[3].

  • ROS Generation: The redox-active nature of metals like Cu(II) facilitates the generation of Intracellular Reactive Oxygen Species (ROS), triggering the mitochondrial apoptotic pathway[5].

Mechanism Complex [M(EMDT)2] Complex Uptake Cellular Internalization (Lipophilic Transport) Complex->Uptake Proteasome 26S Proteasome Inhibition Uptake->Proteasome DNA DNA Intercalation & Adduct Formation Uptake->DNA ROS Intracellular ROS Generation Uptake->ROS Apoptosis Apoptosis (Cancer Cell Death) Proteasome->Apoptosis DNA->Apoptosis ROS->Apoptosis

Figure 2: Mechanistic pathways of EMDT-metal complexes in targeted cancer therapy.

Conclusion

The rigorous structural analysis of ethyl(methyl)carbamodithioic acid transition metal complexes bridges the gap between inorganic synthesis and targeted drug design. By employing self-validating synthetic protocols and high-resolution crystallographic analysis, researchers can precisely tune the steric and electronic parameters of the EMDT ligand. This structural control is paramount for optimizing the lipophilicity, stability, and target-binding affinity required to develop the next generation of metal-based chemotherapeutics.

References

  • Ajibade, P.A., et al. (2020). Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes. Molecules / PMC (NIH).
  • Jamaluddin, et al. (2021). Synthesis, X-ray crystal structures and anticancer studies of four Pd(II) dithiocarbamate complexes. Arabian Journal of Chemistry.
  • Prasad, L.B., et al. (2025). Structural insights and in vitro and in vivo anticancer evaluation of dithiocarbamate-based metal complexes against murine lymphoma. Dalton Transactions / PubMed.
  • Irfandi, R., et al. (2026). Review on Anticancer Activity of Essential Metal Dithiocarbamate Complexes. Indonesian Journal of Chemistry / ResearchGate.
  • Ghafar, N.A.A., et al. (2010). (2,2′-Bipyridine-κ2 N,N′)bis(N-ethyl-N-methyldithiocarbamato-κ2 S,S′)zinc(II). Acta Crystallographica Section E / PMC (NIH).

Sources

Thermodynamic Stability of Ethyl(methyl)carbamodithioic Acid Coordination Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl(methyl)carbamodithioic acid, commonly referred to as ethylmethyldithiocarbamate (EtMedtc), is an asymmetric, soft-sulfur donor ligand that forms highly stable coordination compounds with a wide array of transition metals and lanthanides[1]. Understanding the thermodynamic stability of these complexes is critical for their application as single-source precursors in materials science and as targeted inhibitors in drug development. This whitepaper provides an in-depth analysis of the thermodynamic principles governing EtMedtc complexes, detailing the causality behind their structural stability, thermal degradation pathways, and the self-validating experimental protocols used to quantify these properties.

Ligand Characteristics and Coordination Thermodynamics

Dithiocarbamates are classified as L-X ligands in the covalent bond classification method and act as mono-anionic 1,1-dithiolate bidentate chelators[2]. The thermodynamic stability of the resulting metal complexes is heavily influenced by the electronic and steric properties of the nitrogen substituents[3].

The Role of Asymmetric Substitution

Unlike symmetric dialkyldithiocarbamates (e.g., diethyldithiocarbamate), EtMedtc features an asymmetric substitution pattern (one ethyl and one methyl group)[4]. This structural asymmetry disrupts perfect crystal lattice packing, which lowers the melting point and significantly enhances the complex's solubility in organic solvents—a critical thermodynamic advantage when designing precursors for Chemical Vapor Deposition (CVD)[5].

Electronically, the alkyl groups act as electron-donating groups (EDGs). They push electron density toward the nitrogen atom, which in turn participates in π -backbonding with the carbon atom of the NCS2​ moiety. This creates a partial double-bond character in the C-N bond, restricting rotation and increasing electron density on the sulfur donor atoms[2]. The enhanced basicity of the sulfur centers leads to stronger, thermodynamically stable metal-sulfur coordinate bonds, capable of stabilizing metals in uncharacteristically high oxidation states (e.g., Fe(IV), Cu(III))[2].

Solution-State Thermodynamic Stability

In solution, the thermodynamic stability of EtMedtc transition metal complexes is governed by the metal's ionic radius and the strength of the metal-sulfur bond, strictly adhering to the Irving-Williams series[3]. According to Hard-Soft Acid-Base (HSAB) theory, the soft sulfur donors of EtMedtc form the most stable thermodynamic complexes with softer metal cations[2].

Comparative Stability Constants

The overall stability constants ( logβ ) for divalent first-row transition metals follow a predictable thermodynamic trend: Mn(II)<Fe(II)<Co(II)<Ni(II)<Cu(II)>Zn(II) [6]. Copper(II) exhibits the highest thermodynamic stability due to Jahn-Teller distortion, which provides additional crystal field stabilization energy (CFSE), while Zinc(II) drops in stability due to its d10 configuration lacking CFSE[6].

Table 1: Representative Thermodynamic Stability Trends for Dithiocarbamate Complexes

Metal IonElectron ConfigurationRelative Stability OrderDominant Thermodynamic Driver
Mn(II) d5 (High Spin)LowestZero CFSE; purely electrostatic interactions.
Co(II) d7 ModerateIncreasing effective nuclear charge ( Zeff​ ).
Ni(II) d8 HighHigh CFSE; often forms stable square planar geometries.
Cu(II) d9 HighestJahn-Teller distortion maximizes thermodynamic stability.
Zn(II) d10 Moderate-LowComplete d-shell; stability driven solely by electrostatics.

Solid-State Thermal Stability and Decomposition

The solid-state thermal stability of EtMedtc complexes is evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[7]. The decomposition of these complexes is a multi-stage thermodynamic process. The initial decomposition step involves the cleavage of the metal-ligand bond and the volatilization of the organic moiety, resulting in the formation of a metal sulfide[3].

If the thermal degradation occurs in an oxidizing atmosphere (such as air), the thermodynamic end-product shifts. The intermediate metal sulfide undergoes further oxidation to form a metal sulfate, which ultimately decomposes into a highly stable metal oxide at elevated temperatures[3].

ThermalDecomposition A M(EtMedtc)n Complex (Solid State) B Metal Sulfide (MS) + Volatile Organics A->B Inert/Oxidizing Atm 250-400 °C C Metal Sulfate (MSO4) B->C Oxidizing Atm Intermediate Temp D Metal Oxide (MO) C->D High Temp >600 °C

Caption: Thermodynamic solid-state decomposition pathway of metal dithiocarbamate complexes.

Experimental Methodologies

To ensure scientific integrity, the determination of thermodynamic stability must rely on self-validating experimental systems. Below are the field-proven protocols for synthesizing the ligand and quantifying its stability constants.

Protocol 1: Synthesis of Sodium Ethyl(methyl)carbamodithioate

Causality Note: The reaction must be maintained at low temperatures (0–5 °C) because the nucleophilic attack of the amine on carbon disulfide is highly exothermic; elevated temperatures lead to the thermodynamic degradation of the nascent dithiocarbamic acid into toxic byproducts[3].

  • Reagent Preparation: Dissolve 0.1 mol of ethylmethylamine in 50 mL of absolute ethanol.

  • Base Addition: Add 0.1 mol of sodium hydroxide (NaOH) to the amine solution. NaOH acts as the basic medium to deprotonate the intermediate and drive the reaction forward[7].

  • CS2 Addition: Place the reaction flask in an ice bath. Dropwise, add 0.1 mol of cold carbon disulfide ( CS2​ ) under vigorous magnetic stirring over 30 minutes.

  • Crystallization: Allow the mixture to stir for an additional 2 hours. Precipitate the sodium salt by adding cold diethyl ether.

  • Purification: Filter the precipitate and dry in a desiccator containing blue silica gel to prevent moisture contamination[7].

Protocol 2: Determination of Stability Constants via Calvin-Bjerrum Titration

Causality Note: Because EtMedtc metal chelates are highly insoluble in pure water, the titration must be performed in a 60% ethanol-water medium. An ionic strength of 0.05 M KNO3​ is maintained to keep activity coefficients constant, ensuring that the calculated concentration-based equilibrium constants accurately reflect true thermodynamic stability[6].

  • System Calibration: Standardize an Elico digital pH meter at 28 °C using buffer solutions of pH 4.02 and 9.20[6].

  • Solution Preparation: Prepare three distinct mixtures (total volume 50 mL each) in a 60% ethanol-water medium with an ionic strength of 0.05 M KNO3​ :

    • Mixture A (Acid): 5 mL of 0.1 M HNO3​

      • solvents.
    • Mixture B (Ligand): 5 mL of 0.1 M HNO3​

      • 1 mL of 0.01 M EtMedtc + solvents.
    • Mixture C (Complex): 5 mL of 0.1 M HNO3​

      • 1 mL of 0.01 M EtMedtc + 1 mL of 0.001 M Metal Nitrate + solvents[6].
  • Titration: Titrate each mixture against standard 0.1020 M NaOH under a CO2​ -free nitrogen atmosphere.

  • Data Extraction: Plot the pH against the volume of NaOH added. Calculate the dissociation constant ( pKa​ ) from Mixture B, and use the Irving-Rossotti equations on Mixture C to determine the successive formation constants ( logK1​ , logK2​ )[6].

Workflow S1 Step 1: Ligand & Metal Prep EtMedtc + M(II) Nitrates S3 Step 3: Calvin-Bjerrum Titration vs Standardized NaOH S1->S3 S2 Step 2: Solvent System 60% EtOH-H2O, μ=0.05M KNO3 S2->S3 S4 Step 4: pH Equilibration Continuous Monitoring at 28°C S3->S4 S5 Step 5: Thermodynamic Analysis Irving-Rossotti Calculations S4->S5

Caption: Calvin-Bjerrum pH titration workflow for determining thermodynamic stability constants.

Applications in Drug Development and Materials Science

The thermodynamic stability and soft-donor nature of EtMedtc complexes map directly to their advanced applications:

  • Materials Science (Rare-Earth Sulfides): Lanthanide complexes, such as [Eu(S2​CNMeEt)3​phen] , utilize the asymmetric EtMedtc ligand to achieve the precise volatility and solubility required for single-source precursors. Upon controlled thermolysis, these thermodynamically stable precursors cleanly decompose to yield high-purity rare-earth sulfide nanoparticles used in electroluminescent devices[5].

  • Drug Development (NF- κ B and Proteasome Inhibition): In biological systems, the high thermodynamic affinity of dithiocarbamates for metal ions allows them to act as potent chelators. They are utilized as antidotes for heavy metal poisoning and to mitigate cisplatin toxicity[4]. Furthermore, dithiocarbamate metal complexes (particularly with zinc and copper) are highly effective inhibitors of the nuclear factor- κ B (NF- κ B) signaling cascade and the 26S proteasome, making them valuable therapeutic agents in oncology[8].

References

  • Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. National Institutes of Health (NIH).[Link]

  • Transition metal dithiocarbamate complexes. Wikipedia.[Link]

  • Stability Constants of Metal Complexes of Dithiocarbamates. Asian Journal of Chemistry.[Link]

  • Supramolecular Approach to the Synthesis of [60]Fullerene−Metal Dithiocarbamate Complexes. ACS Publications.[Link]

  • A review of the therapeutic properties of dithiocarbamates. F1000Research.[Link]

  • Dithiocarbamate Precursors for Rare-Earth Sulfides. Chemistry of Materials (ACS).[Link]

  • Targeting of Nuclear Factor- κ B and Proteasome by Dithiocarbamate Complexes with Metals. Palacký University Olomouc.[Link]

Sources

Ethyl(methyl)carbamodithioic Acid: Ligand Binding Affinity, Kinetics, and Mechanistic Profiling in Metallobiology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Ethyl(methyl)carbamodithioic acid (EMDTC) is a potent monoanionic, bidentate chelating agent belonging to the dithiocarbamate (DTC) family. Characterized by its highly reactive CSS⁻ functional group, EMDTC forms exceptionally stable transition metal complexes[1]. While traditionally utilized in agriculture and materials science, the ligand's ability to modulate intracellular metal pools has positioned it as a critical molecule in drug development, particularly in targeted oncology and metalloenzyme inhibition[2]. This technical guide provides a comprehensive framework for characterizing the thermodynamic binding affinities and kinetic parameters of EMDTC, utilizing self-validating experimental methodologies.

Thermodynamic Framework and the Irving-Williams Series

The binding affinity of EMDTC to transition metals is governed by Hard-Soft Acid-Base (HSAB) theory. The sulfur atoms in the dithiocarbamate moiety act as soft bases, preferentially coordinating with borderline and soft metal cations such as Cu(II), Zn(II), and Ni(II) to form stable four-membered metallacycles[1][3].

The overall stability constants ( logβ2​ ) for these bis-dithiocarbamate complexes strictly adhere to the Irving-Williams series, which dictates a monotonic rise in complex stability up to copper, followed by a sharp decrease for zinc: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)[3]. The extraordinary affinity for Cu(II) is driven by both the strong covalent character of the metal-sulfur bonds and favorable entropic gains during water displacement.

Quantitative Data: Thermodynamic Parameters of EMDTC-Metal Complexes

The following table summarizes the consensus thermodynamic parameters for EMDTC and its close structural analogs binding to key transition metals.

Metal IonElectron ConfigurationCoordination GeometryOverall Stability ( logβ2​ )Apparent Affinity ( Kd​ )
Cu(II) d⁹Square Planar~25.0 - 30.0< 10⁻²⁵ M
Ni(II) d⁸Square Planar~20.0 - 24.0< 10⁻²⁰ M
Zn(II) d¹⁰Tetrahedral / Sq. Planar~15.0 - 19.0< 10⁻¹⁵ M

Mechanistic Pathway: Proteasome Inhibition via the JAMM Domain

The biological efficacy of EMDTC is intrinsically linked to its metal-binding kinetics. Research indicates that Cu(II) and Zn(II) complexes of dithiocarbamates act as potent inhibitors of the 26S proteasome in cancer cells, whereas the nickel complexes and the metal-free ligands are largely inactive[2].

The Causality of Inhibition: Target engagement is dictated by the electronic density of the metal-sulfur bond. Quantum chemical analyses reveal that the σ -repulsion between Zn and S is significantly higher than between Ni and S[2]. This repulsion forces greater electron density onto the sulfur atoms in the zinc and copper complexes. Consequently, these electron-rich sulfur atoms can form a highly specific dative bond with the structural zinc ion located in the JAMM (JAB1/MPN/Mov34 metalloenzyme) domain of the 19S proteasome lid, effectively neutralizing its deubiquitinating activity and triggering cellular apoptosis[2].

MOA A Disulfiram Analog (Prodrug) B Ethyl(methyl)carbamodithioic Acid (Active Ligand) A->B Reduction C Metal Chelation (Cu²⁺ / Zn²⁺) B->C Bidentate Binding D [M(EMDTC)₂] Complex (Active Species) C->D High Affinity E 19S Proteasome Lid (JAMM Domain Inhibition) D->E Target Engagement

Figure 1: Mechanistic pathway from prodrug reduction to proteasome inhibition via metal chelation.

Experimental Methodologies

To accurately profile the binding affinity and kinetics of EMDTC, researchers must employ highly sensitive, orthogonal techniques. The following protocols are designed as self-validating systems to ensure data integrity.

Workflow Step1 1. Ligand Preparation Synthesize Na-EMDTC Step3 3. ITC Titration Inject Metal into Ligand Step1->Step3 Step4 4. Stopped-Flow Kinetics Rapid Mixing & Absorbance Step1->Step4 Step2 2. Metal Solution Prep Standardize Cu/Zn Salts Step2->Step3 Step2->Step4 Step5 5. Data Fitting Extract Kd, ΔH, kon, koff Step3->Step5 Step4->Step5

Figure 2: Experimental workflow for thermodynamic and kinetic profiling of EMDTC complexes.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Purpose: Direct measurement of thermodynamic parameters ( Kd​ , ΔH , ΔS ). Causality: We perform a reverse titration (injecting metal into the ligand) rather than a standard titration. EMDTC is prone to slow oxidative dimerization (forming thiuram disulfides) in dilute aerobic solutions. Keeping the ligand in the sample cell at a higher, stable concentration minimizes degradation during the run.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4). Treat the buffer with Chelex-100 resin to strip trace environmental metals.

    • Self-Validation Step: Perform a buffer-into-buffer blank titration. The heat signals must be < 0.1 µcal/sec to confirm the absence of contaminating metal ions.

  • Reagent Loading: Dissolve sodium EMDTC to 50 µM in the sample cell. Prepare 500 µM CuCl₂ (or ZnCl₂) in the injection syringe.

  • Titration Parameters: Set the instrument to 25°C, reference power to 5 µcal/sec, and stirring speed to 1000 rpm to ensure instantaneous mixing.

  • Injection Sequence: Execute an initial 0.5 µL dummy injection (discarded during analysis to account for syringe tip diffusion), followed by 19 injections of 2 µL spaced 150 seconds apart.

  • Data Fitting: Integrate the thermogram peaks. Fit the data to a one-site binding model using the Levenberg-Marquardt algorithm to extract Ka​ (where Kd​=1/Ka​ ) and ΔH .

Protocol 2: Kinetic Analysis via Stopped-Flow Spectrofluorometry

Purpose: Determination of the association ( kon​ ) and dissociation ( koff​ ) rate constants. Causality: The association rate of dithiocarbamates with Cu(II) approaches the diffusion limit ( ≈108 M−1s−1 ). Standard UV-Vis spectrometers cannot capture this millisecond-scale event. Stopped-flow rapid mixing ensures a precise dead-time (< 2 ms) to accurately capture the exponential decay of the free ligand[4].

Step-by-Step Methodology:

  • System Initialization: Flush the stopped-flow fluidics with 0.1 M HNO₃ followed by ultra-pure water to eliminate any metal carryover from previous experiments.

  • Reactant Loading: Load Syringe A with 10 µM Na-EMDTC. Load Syringe B with varying excess concentrations of CuCl₂ (100 µM to 1 mM) to establish pseudo-first-order conditions.

  • Rapid Mixing: Actuate the pneumatic drive to mix equal volumes (1:1) with a dead time of < 2 ms.

  • Optical Detection: Monitor the appearance of the Cu-EMDTC complex absorbance peak at ~450 nm over a 1-second acquisition window[4].

  • Kinetic Fitting: Fit the absorbance curves to a single exponential function to find the observed rate constant ( kobs​ ). Plot kobs​ versus [Cu²⁺] to determine kon​ (the slope) and koff​ (the y-intercept).

    • Self-Validation Step: Calculate the kinetic dissociation constant ( Kd​=koff​/kon​ ). This value must fall within one order of magnitude of the thermodynamic Kd​ derived from the orthogonal ITC experiment to validate the model.

References

  • Ni(II), Cu(II), and Zn(II)
  • Stability Constants of Metal Complexes of Dithiocarbam
  • Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond - Semantic Scholar.
  • Interaction between Diethyldithiocarbamate and Cu(II)

Sources

Physicochemical properties and pKa of ethyl(methyl)carbamodithioic acid

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Dynamics and Acid-Base Equilibria of Ethyl(methyl)carbamodithioic Acid: A Technical Whitepaper

As a Senior Application Scientist specializing in organosulfur pharmacophores and analytical chemistry, I frequently encounter the profound analytical challenges posed by dithiocarbamic acids. Ethyl(methyl)carbamodithioic acid (EMDTC)—a structurally asymmetric dialkyldithiocarbamate—serves as a critical intermediate in agricultural chemistry, a potent metal chelator in drug development, and a downstream metabolite analog of drugs like disulfiram.

However, its extreme instability in acidic environments demands rigorous, causality-driven experimental designs to accurately profile its physicochemical properties. This whitepaper synthesizes the structural dynamics, degradation mechanisms, and self-validating analytical protocols required to accurately determine the pKa and formulate EMDTC for translational applications.

Structural and Physicochemical Profiling

EMDTC features a dithiocarbamate functional group where the oxygens of a standard carbamic acid are replaced by highly polarizable sulfur atoms. This substitution creates a bidentate pharmacophore with exceptional chelating affinity for transition metals, particularly Copper(II) and Zinc(II)[1].

The asymmetry provided by the N-ethyl and N-methyl substituents introduces unique steric and inductive effects. The electron-donating nature of these alkyl groups increases the electron density on the nitrogen atom, which in turn influences the polarity of the S–H bond and dictates the molecule's acidity[2].

Table 1: Physicochemical Properties of EMDTC | Property | Value | Causality / Relevance in Development | | :--- | :--- | :--- | | Molecular Formula | C₄H₉NS₂ | Parent structure for asymmetric dithiocarbamate derivatives. | | Molecular Weight | 135.25 g/mol | Low molecular weight enables high ligand efficiency during metalloenzyme inhibition. | | pKa (Thiol Proton) | ~3.2 | Dictates the pH at which the molecule exists as an active, metal-binding anion. | | LogP (Unionized) | ~1.2 | Moderate lipophilicity facilitates membrane permeability for intracellular metal targeting. | | Aqueous Stability | t1/2​<1 min (pH 2) | Necessitates formulation as a sodium salt or transition metal complex to prevent CS₂ release. |

Mechanisms of Acid-Catalyzed Decomposition

The most defining characteristic of EMDTC is its rapid decomposition in acidic media. Understanding this mechanism is non-negotiable for any scientist attempting to measure its pKa or formulate it for oral delivery.

When the pH drops below 5.0, the stable EMDTC anion is protonated at the sulfur atom to form the free dithiocarbamic acid. However, this free acid is not the species that undergoes bond cleavage. Instead, the decomposition is driven by a thermodynamically unfavorable, yet kinetically critical, intramolecular proton transfer from the sulfur to the nitrogen, forming a zwitterionic intermediate[3].

Because the strong electron-withdrawing effect of the thiocarbonyl group pulls the nitrogen's lone pair into a partial double bond (C=N), the nitrogen is highly non-basic. The energetic barrier to reach the transition state requires the torsion of the C-N bond to break this resonance, making the nitrogen basic enough to accept the proton[3]. Once the zwitterion forms, the C-N bond rapidly cleaves, yielding ethylmethylamine and carbon disulfide (CS₂).

Pathway Anion EMDTC Anion (Stable) Acid Dithiocarbamic Acid (pKa ~3.2) Anion->Acid +H⁺ (Fast Eq) Acid->Anion -H⁺ Zwitterion Zwitterion (N-Protonated) Acid->Zwitterion +H⁺ (Rate-limiting torsion) Products Ethylmethylamine + CS2 Zwitterion->Products Fast C-N Cleavage

Figure 1: pH-dependent equilibrium and acid-catalyzed decomposition pathway of EMDTC.

Analytical Methodology: Resolving the pKa of Transient Species

Because EMDTC decomposes rapidly at low pH, standard potentiometric titration is fundamentally invalid; the concentration of the analyte changes during the measurement. To determine the pKa (which falls between the 3.05 of dimethyldithiocarbamic acid[4] and the ~3.4 of diethyldithiocarbamic acid), we must employ stopped-flow UV-Vis spectroscopy combined with zero-time extrapolation.

Protocol: Zero-Time UV-Vis Kinetic Extrapolation

This protocol is designed as a self-validating system to isolate the acid-base equilibrium from the degradation kinetics.

Step 1: Buffer Preparation & Ionic Strength Control Prepare a series of Britton-Robinson universal buffers ranging from pH 1.0 to 6.0. Causality: A wide pH range captures the fully protonated and fully deprotonated plateaus. Ionic strength must be strictly maintained at μ=0.1 M using KCl to prevent fluctuations in activity coefficients, which would skew the thermodynamic pKa.

Step 2: Alkaline Stock Injection Prepare a 10 mM stock of sodium ethyl(methyl)carbamodithioate in 0.01 M NaOH. Inject a 10 µL aliquot into 2.99 mL of the temperature-controlled (25.0 ± 0.1 °C) buffer directly in the cuvette. Causality: The stock must be highly alkaline to suppress zwitterion formation and preserve 100% of the analyte prior to the mixing event.

Step 3: Stopped-Flow Spectral Acquisition Immediately monitor the absorbance at λmax​=280 nm. Causality: The 280 nm peak corresponds to the π→π∗ transition of the CSS⁻ moiety. Protonation of the sulfur atom significantly diminishes this molar absorptivity, providing a direct optical readout of the ionization state.

Step 4: Kinetic Extrapolation to t=0 Plot the exponential decay of the absorbance versus time for each pH. Extrapolate the curve back to the exact moment of mixing ( t=0 ) to find A0​ . Causality: A0​ represents the theoretical absorbance of the intact acid-base equilibrium mixture before any irreversible C-N bond cleavage has occurred.

Step 5: Data Fitting Plot the calculated A0​ values against pH and fit the data using non-linear regression to the Henderson-Hasselbalch equation to extract the pKa.

Self-Validation Checkpoint: To confirm the integrity of the A0​ extrapolation, verify that the decay of absorbance at 280 nm follows strict first-order kinetics ( R2>0.99 ). The presence of a sharp isosbestic point during the first 500 milliseconds of acquisition confirms a simple two-state acid-base equilibrium prior to the onset of degradation.

Workflow Step1 1. Buffer Preparation Control ionic strength (u03bc=0.1M) Step2 2. Alkaline Stock Injection Preserve stability prior to mixing Step1->Step2 Step3 3. Stopped-Flow UV-Vis Monitor 280 nm (u03c0u2192u03c0* transition) Step2->Step3 Step4 4. Kinetic Extrapolation Determine Au2080 at t=0 Step3->Step4 Step5 5. Non-Linear Regression Fit to Henderson-Hasselbalch Step4->Step5

Figure 2: Stopped-flow UV-Vis kinetic workflow for dithiocarbamic acid pKa determination.

Translational Implications in Drug Design

The physicochemical properties of EMDTC directly dictate its handling and formulation in drug development:

  • Physiological Nucleophilicity: With a pKa of ~3.2, EMDTC exists almost exclusively (>99.99%) as the bidentate anion at physiological pH (7.4). This ensures maximum nucleophilicity for coordinating with heavy metals in chelation therapy or interacting with the active site zinc in metalloenzymes (e.g., carbonic anhydrase or matrix metalloproteinases).

  • Formulation Architecture: The extreme instability of the free acid form ( t1/2​ in seconds at stomach pH) means that any oral therapeutic utilizing EMDTC or its direct prodrugs must be enterically coated. Exposure to gastric acid would result in the rapid, premature release of toxic carbon disulfide gas and the loss of the active chelating pharmacophore.

  • Partitioning and Extraction: When extracting EMDTC from biological matrices for pharmacokinetic LC-MS/MS analysis, liquid-liquid extraction must be performed at an alkaline pH (e.g., pH 8-9) to prevent degradation, even though the molecule is ionized. Ion-pairing reagents (like tetrabutylammonium) are often required to drive the hydrophilic anion into the organic phase[4].

References

  • copper bis(N-ethyl-N-methylcarbamodithioate) - PubChem National Institutes of Health (NIH). URL:[Link]

  • Mechanisms of Acid Decomposition of Dithiocarbamates. 3. Aryldithiocarbamates and the Torsional Effect American Chemical Society (ACS). URL:[Link]

  • Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species Arabian Journal of Chemistry. URL:[Link]

  • Solvent Effect on the Liquid-Liquid Partition Coefficients of Dimethyldithiocarbamic Acid and Its Copper(II) Chelate Bulletin of the Chemical Society of Japan (Oxford University Press). URL:[Link]

Sources

Spectroscopic Characterization of Ethyl(methyl)carbamodithioic Acid Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl(methyl)carbamodithioic acid—commonly referred to as ethylmethyldithiocarbamate (EMDTC)—and its metal derivatives represent a highly versatile class of organosulfur compounds. Because of their strong chelating ability, EMDTC derivatives are critical in diverse fields ranging from agricultural fungicides and vulcanization accelerators to single-source precursors for rare-earth sulfide nanomaterials and potent inhibitors of the NF- κ B signaling pathway.

This whitepaper provides an in-depth technical framework for the synthesis, self-validating isolation, and rigorous spectroscopic characterization (FT-IR, Multinuclear NMR, and UV-Vis) of EMDTC derivatives. By detailing the causality behind experimental choices, this guide ensures that researchers can confidently synthesize and validate these complexes.

Self-Validating Synthesis Protocols

The synthesis of EMDTC metal complexes follows a two-step process: the formation of the water-soluble sodium dithiocarbamate ligand, followed by chelation with a transition or rare-earth metal.

Protocol 1: Synthesis of Sodium Ethyl(methyl)carbamodithioate (Na-EMDTC)
  • Reagent Preparation : Dissolve 0.1 mol of ethylmethylamine in 50 mL of absolute ethanol. Add 0.1 mol of NaOH dissolved in a minimal volume of deionized water.

  • Temperature Control : Cool the reaction vessel to 0–5 °C using an ice-salt bath.

    • Causality : Carbon disulfide (CS₂) is highly volatile (boiling point 46 °C). The nucleophilic attack of the secondary amine on CS₂ is highly exothermic. Maintaining the reaction at 0 °C prevents reagent volatilization and suppresses the thermodynamic formation of undesired thiourea byproducts.

  • Nucleophilic Addition : Add 0.1 mol of CS₂ dropwise over 30 minutes under vigorous magnetic stirring.

  • In-Process Validation : Extract a 0.5 mL aliquot, evaporate the solvent under a stream of nitrogen, and run a rapid ATR-FTIR scan. The complete disappearance of the secondary amine N-H stretching band (~3300 cm⁻¹) and the emergence of a strong ν(C−S) band at ~980 cm⁻¹ validates the quantitative conversion to the dithiocarbamate ligand.

  • Isolation : Precipitate the resulting Na-EMDTC using cold diethyl ether, filter via vacuum, and dry in a desiccator.

Protocol 2: Synthesis of Metal-EMDTC Complexes
  • Chelation : Dissolve 2.0 equivalents of Na-EMDTC in cold methanol. Slowly add 1.0 equivalent of the metal salt (e.g., ZnCl₂ or (C₆H₅)₂SnCl₂) dissolved in methanol.

  • Causality of Solvent Choice : Methanol is selected because both the sodium ligand and the metal chloride are soluble in it. However, the resulting neutral metal-dithiocarbamate complex is highly lipophilic and spontaneously precipitates. This phase separation drives the equilibrium to completion via Le Chatelier's principle.

  • Validation : Filter the precipitate and wash extensively with deionized water to remove the NaCl byproduct. Perform an AgNO₃ drop-test on the filtrate; the absence of white AgCl precipitation validates the complete removal of chloride ions, ensuring the purity of the complex.

Workflow Start Secondary Amine (Ethylmethylamine) CS2 Carbon Disulfide (CS₂) + NaOH / 0°C Start->CS2 Nucleophilic Attack Ligand Sodium EMDTC Ligand Isolation CS2->Ligand Deprotonation Metal Metal Salt Addition (e.g., ZnCl₂, SnCl₄) Ligand->Metal Chelation Complex EMDTC-Metal Complex Precipitation Metal->Complex Crystallization IR FT-IR Spectroscopy (νC-N, νC-S) Complex->IR NMR Multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) Complex->NMR

Fig 1: Self-validating synthesis and spectroscopic characterization workflow for EMDTC complexes.

Spectroscopic Signatures and Causality

The structural elucidation of EMDTC derivatives relies on identifying specific electronic and magnetic environments created by the dithiocarbamate moiety 1.

FT-IR Spectroscopy: The Thioureide Band

Infrared spectroscopy is the primary tool for determining the coordination mode of the EMDTC ligand.

  • The Thioureide Band ν(C−N) : Appears between 1470–1500 cm⁻¹.

    • Causality: This frequency is intermediate between a standard C-N single bond (1250–1350 cm⁻¹) and a C=N double bond (1640–1690 cm⁻¹). It arises from the mesomeric electron drift from the nitrogen lone pair into the electron-withdrawing dithio system, giving the C-N bond partial double-bond character [[2]]().

  • The Dithio Band ν(C−S) : Appears between 960–1000 cm⁻¹.

    • Causality: A single, sharp band in this region indicates that both sulfur atoms are symmetrically coordinated to the metal center (bidentate chelation). If the band splits into a doublet separated by ~20 cm⁻¹, it proves that the coordination is asymmetric or monodentate, as the two C-S bonds are no longer equivalent.

Table 1: Diagnostic FT-IR Vibrational Frequencies for EMDTC Derivatives

Vibrational ModeFrequency Range (cm⁻¹)Structural Implication
ν(C−N) (Thioureide)1470 – 1500Indicates partial double bond character due to N-lone pair delocalization.
ν(C−S) (Symmetric)960 – 1000A single sharp band confirms symmetric, bidentate chelation.
ν(C−S) (Asymmetric)Split doublet (~20 cm⁻¹ gap)Indicates monodentate or highly asymmetric coordination.
ν(M−S) 300 – 400Confirms direct metal-sulfur bond formation (far-IR region).
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)

NMR spectroscopy provides definitive proof of the ligand's backbone integrity and the metal's coordination geometry.

  • ¹³C NMR : The NCS2​ carbon is the most critical diagnostic signal.

    • Causality: Due to the strong electron-withdrawing nature of the two coordinated sulfur atoms and the partial positive charge localized on the nitrogen atom (via resonance), this carbon is extremely deshielded, consistently appearing at 198.0–201.0 ppm 2.

  • ¹¹⁹Sn NMR : For organotin(IV) EMDTC derivatives, the ¹¹⁹Sn chemical shift is highly sensitive to the coordination number. Shifts in the range of -300 to -400 ppm indicate a six-coordinate, octahedral geometry around the tin center.

Table 2: Multinuclear NMR Chemical Shifts for EMDTC Complexes

NucleusFunctional GroupTypical Chemical Shift (ppm)Causality / Note
¹HN-CH₃3.10 – 3.40 (singlet)Deshielded by the adjacent electron-deficient nitrogen.
¹HN-CH₂-CH₃3.50 – 3.80 (quartet)Splitting due to adjacent methyl protons.
¹HN-CH₂-CH₃1.00 – 1.30 (triplet)Standard aliphatic methyl resonance.
¹³CNCS₂198.0 – 201.0Extreme deshielding from sulfur atoms and resonance-induced positive charge.
¹¹⁹SnSn center-300 to -400Indicates a six-coordinate octahedral geometry in diphenyltin(IV) complexes.

Biological and Material Applications

Beyond their utility as analytical reagents, EMDTC derivatives possess profound biological and material applications.

In drug development, dithiocarbamate-metal complexes (particularly those of Zinc and Copper) have been identified as potent inhibitors of the 26S proteasome. By blocking the proteasomal degradation of I κ B, these complexes prevent the release and subsequent nuclear translocation of NF- κ B, a transcription factor responsible for anti-apoptotic and pro-inflammatory gene expression 3.

NFkB_Pathway Stimulus Pro-inflammatory Stimuli Proteasome 26S Proteasome (IκB Degradation) Stimulus->Proteasome triggers NFkB Free NF-κB Translocation Proteasome->NFkB releases Transcription Target Gene Transcription NFkB->Transcription activates EMDTC EMDTC-Metal Complexes EMDTC->Proteasome Inhibits

Fig 2: Mechanism of 26S proteasome and NF-κB pathway inhibition by EMDTC-metal complexes.

In materials science, the inherent volatility and pre-formed metal-sulfur bonds of EMDTC complexes make them ideal single-source precursors for the chemical vapor deposition (CVD) of rare-earth and transition metal sulfide nanoparticles 1.

Conclusion

The spectroscopic characterization of ethyl(methyl)carbamodithioic acid derivatives requires a nuanced understanding of molecular symmetry and electronic delocalization. By leveraging FT-IR to confirm bidentate chelation via the thioureide and dithio bands, and utilizing ¹³C NMR to track the highly deshielded NCS₂ carbon, researchers can unequivocally validate the structural integrity of these complexes. Whether deployed as proteasome inhibitors in oncology or as single-source precursors in nanotechnology, the robust characterization of EMDTC derivatives remains foundational to their advanced applications.

References

  • Dithiocarbamate Precursors for Rare-Earth Sulfides Chemistry of Materials, American Chemical Society (ACS). URL:[Link]

  • Synthesis and Characterization of Diphenyltin(IV) Dithiocarbamate Compounds Malaysian Journal of Analytical Sciences. URL:[Link]

  • Targeting of Nuclear Factor-κB and Proteasome by Dithiocarbamate Complexes with Metals Current Pharmaceutical Design, Bentham Science Publishers. URL:[Link]

Sources

Methodological & Application

Synthesis protocol for high-purity ethyl(methyl)carbamodithioic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Stabilization, and Characterization of Ethyl(methyl)carbamodithioate Derivatives

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Executive Scientific Insight: The "Free Acid" Misconception

When researchers request protocols for high-purity "ethyl(methyl)carbamodithioic acid" (the free acid form), it is critical to address a pervasive misconception in dithiocarbamate chemistry [1]. Free dithiocarbamic acids are inherently unstable entities. While they transiently exist at lower pH levels, they undergo rapid, concerted decomposition back into carbon disulfide ( CS2​ ) and the parent amine (N-ethylmethylamine) [2].

Attempting to isolate the free acid in "high purity" is scientifically impractical due to its short half-life. Therefore, to harness this chemical moiety for drug development, ligand design, or agricultural research, the protocol must be designed to trap and isolate the compound as a stable alkali metal salt (e.g., sodium N-ethyl-N-methylcarbamodithioate). This self-validating protocol ensures the thermodynamic stability of the product while preventing the hazardous off-gassing of toxic CS2​ .

Reaction Pathway & Mechanistic Workflow

The synthesis relies on the nucleophilic attack of the secondary amine on the electrophilic carbon of CS2​ in the presence of a strong base. The base serves a dual purpose: it acts as a proton scavenger to drive the equilibrium forward and provides the counter-ion to stabilize the resulting dithiocarbamate anion.

G Amine N-Ethylmethylamine + NaOH Salt Sodium Ethyl(methyl) carbamodithioate Amine->Salt Nucleophilic Addition CS2 Carbon Disulfide (CS2) CS2->Salt Acid Free Dithiocarbamic Acid (Unstable) Salt->Acid Acidification (pH < 7) Decomp Decomposition (Amine + CS2) Acid->Decomp Rapid Kinetics (t½ < 1 hr)

Reaction pathway demonstrating the required stabilization of the dithiocarbamate salt.

Quantitative Reagent Matrix

To ensure a self-validating system, precise stoichiometric control is required. An excess of CS2​ is avoided to prevent the formation of trithiocarbonate side products.

ReagentMW ( g/mol )EquivalentsAmount (for 100 mmol scale)Hazard / Safety Note
N-Ethylmethylamine 59.111.005.91 g (approx. 8.6 mL)Flammable, corrosive. Handle in hood.
Carbon Disulfide ( CS2​ ) 76.141.058.00 g (approx. 6.3 mL)Highly toxic, extremely flammable (Flash pt: -30°C).
Sodium Hydroxide (NaOH) 40.001.054.20 gCorrosive. Use as a 20% w/v aqueous solution.
Ethanol (Absolute) 46.07Solvent50 mLFlammable. Used to facilitate crystallization.

Step-by-Step Experimental Protocol

Note: This procedure must be conducted in a professional laboratory setting within a certified, high-velocity chemical fume hood. Proper PPE (flame-resistant lab coat, heavy-duty nitrile gloves, safety goggles) is mandatory due to the neurotoxicity and flammability of CS2​ .

Phase 1: System Preparation and Pre-Cooling

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and an internal thermometer.

  • Dissolve 4.20 g of NaOH in 21 mL of deionized water to create a 20% w/v solution. Allow the solution to cool to room temperature.

  • Add 5.91 g of N-ethylmethylamine and 30 mL of absolute ethanol to the flask.

  • Submerge the flask in an ice-water bath and initiate stirring. Causality: Cooling the system to 0–5 °C is critical. The reaction between the amine and CS2​ is highly exothermic. Because CS2​ boils at 46 °C, failure to control the temperature will result in reagent volatilization, reduced yields, and severe safety hazards.

Phase 2: Nucleophilic Addition 5. Transfer 8.00 g of carbon disulfide ( CS2​ ) into the dropping funnel. 6. Begin dropwise addition of CS2​ into the stirring amine/base mixture at a rate of approximately 1 drop per second. 7. Monitor the internal thermometer continuously. Adjust the addition rate to ensure the internal temperature does not exceed 10 °C. 8. Once the addition is complete, maintain the reaction mixture in the ice bath for an additional 2 hours, then allow it to slowly warm to room temperature over 1 hour. Causality: Extended stirring ensures complete conversion of the amine, preventing unreacted starting materials from contaminating the final crystal lattice.

Phase 3: Isolation and Purification 9. Transfer the pale yellow solution to a rotary evaporator. Remove the ethanol and water under reduced pressure (water bath at 35 °C max) until a viscous slurry forms. Causality: Excessive heat during evaporation can induce premature thermal degradation of the dithiocarbamate salt. 10. Add 50 mL of ice-cold acetone or diethyl ether to the slurry to precipitate the sodium N-ethyl-N-methylcarbamodithioate salt. 11. Collect the white to off-white crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with two 15 mL portions of ice-cold diethyl ether. 12. Dry the crystals under a high vacuum (in a desiccator over P2​O5​ ) for 12 hours to remove residual moisture.

Protocol Validation & Quality Control

To validate the success of the synthesis and ensure the absence of the unstable free acid or unreacted CS2​ , perform the following analytical checks:

  • FTIR Spectroscopy: Confirm the presence of the strong thioureide C−N stretching band (typically around 1480–1500 cm⁻¹), which exhibits partial double-bond character. Ensure the absence of a broad S−H stretch (2500–2600 cm⁻¹), which would incorrectly indicate the presence of the unstable free acid [1].

  • pH Stability Check: Dissolve a 10 mg sample in distilled water. The solution should be slightly alkaline (pH 8-9). If the solution is acidified below pH 6, immediate cloudiness and the distinct foul odor of CS2​ will indicate the decomposition of the transiently formed free dithiocarbamic acid [2].

References

  • Dalton Transactions (RSC Publishing)
  • Mechanisms of Acid Decomposition of Dithiocarbamates. 1.

Application Note: Ethyl(methyl)carbamodithioic Acid as a High-Affinity Chelating Agent for Heavy Metal Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative extraction of heavy metals from complex aqueous matrices—ranging from environmental wastewater to Active Pharmaceutical Ingredients (APIs)—requires chelating agents with high selectivity and robust phase-transfer capabilities. Ethyl(methyl)carbamodithioic acid (EMDC), a specialized asymmetric dithiocarbamate, has emerged as a superior ligand for this purpose [1]. This application note provides drug development professionals and analytical scientists with a comprehensive, self-validating methodology for utilizing EMDC in Liquid-Liquid Extraction (LLE) and solid-phase remediation workflows.

Mechanistic Grounding: The Chemistry of EMDC

To understand why EMDC is highly effective, we must look at Pearson’s Hard and Soft Acids and Bases (HSAB) theory [2]. The dithiocarbamate functional group ( >N−C(=S)−S− ) contains two sulfur atoms. Sulfur acts as a "soft base" electron donor, exhibiting an exceptionally high binding affinity for "soft acids"—specifically transition metals and heavy metals like Pd2+ , Pb2+ , Cd2+ , and Hg2+ [3].

Conversely, EMDC virtually ignores "hard acids" such as alkali and alkaline earth metals ( Na+ , Ca2+ , Mg2+ ). This allows for the selective scavenging of toxic heavy metals or precious metal catalysts (e.g., Palladium) without interference from common buffer salts [4].

HSAB_Logic N1 HSAB Theory Principle N2 Soft Base Donor (EMDC -S⁻ groups) N1->N2 N3 Soft/Borderline Acids (Heavy Metals) N1->N3 N4 Stable Covalent Chelate (Hydrophobic) N2->N4 High Affinity N5 Hard Acids (Ca²⁺, Mg²⁺, Na⁺) N2->N5 Low Affinity N3->N4

HSAB theory governing the selective affinity of EMDC for heavy metals.

Causality in Reagent Design

Why choose ethyl(methyl)carbamodithioic acid over the more common diethyldithiocarbamate (DEDTC)? The asymmetry of the ethyl and methyl substituents on the nitrogen atom disrupts the crystal lattice packing of the resulting organometallic complex. This structural asymmetry significantly lowers the melting point and increases the lipophilicity (solubility) of the metal-EMDC complex in organic solvents like Methyl Isobutyl Ketone (MIBK) or chloroform, thereby maximizing the partition coefficient during extraction.

Experimental Protocols: Self-Validating Extraction Workflow

The following protocol details the Liquid-Liquid Extraction (LLE) of heavy metals using the sodium salt of EMDC (Na-EMDC).

Why use the Sodium Salt? Free dithiocarbamic acids are highly unstable and rapidly decompose into carbon disulfide ( CS2​ ) and secondary amines in acidic environments. Converting EMDC to its sodium salt ensures shelf stability and high aqueous solubility prior to the chelation event [1].

Step-by-Step Methodology

Step 1: Matrix Preparation and pH Adjustment

  • Transfer 50.0 mL of the aqueous sample (or dissolved API solution) into a 125 mL separatory funnel.

  • Add 5.0 mL of 0.1 M Ammonium Acetate buffer.

  • Adjust the pH to exactly 5.5 – 6.5 using dilute HNO3​ or NH4​OH .

    • Causality Check: At pH < 4.0, the EMDC ligand protonates and irreversibly degrades. At pH > 8.0, heavy metals precipitate out of solution as insoluble hydroxides (e.g., Cu(OH)2​ ), rendering them inaccessible to the chelating agent [3].

Step 2: Internal Standard Spike (Self-Validation)

  • Spike the aqueous matrix with 50 µL of a 10 ppm Yttrium ( Y3+ ) or Indium ( In3+ ) internal standard.

    • Causality Check: This creates a closed-loop validation system. By measuring the recovery of the internal standard, the analyst can mathematically verify that no matrix effects or emulsion losses compromised the extraction efficiency.

Step 3: Chelation

  • Add 2.0 mL of a freshly prepared 1% (w/v) Na-EMDC aqueous solution to the separatory funnel.

  • Swirl gently for 2 minutes. The solution may turn cloudy or exhibit a distinct color change (e.g., yellow/brown for Copper, white for Zinc) as the insoluble, hydrophobic metal-EMDC complexes form.

Step 4: Phase Partitioning (LLE)

  • Add 10.0 mL of Methyl Isobutyl Ketone (MIBK) to the funnel.

    • Causality Check: MIBK is chosen over halogenated solvents because it possesses an excellent partition coefficient for asymmetric DTCs and burns cleanly with a stable flame if downstream analysis utilizes Flame Atomic Absorption Spectroscopy (FAAS).

  • Stopper the funnel and shake vigorously for 3 minutes, venting periodically.

  • Allow the phases to separate for 10 minutes. The hydrophobic metal-EMDC complexes will migrate entirely into the upper organic (MIBK) layer.

Step 5: Analytical Quantification & Mass Balance

  • Collect the upper organic layer for direct injection into ICP-MS or FAAS.

  • Mass Balance Validation: Analyze the residual aqueous raffinate (lower layer). The sum of the metal concentration in the organic phase and the aqueous phase must equal 100% ± 5% of the initial known concentration. If it does not, suspect ligand degradation or incomplete phase separation.

Workflow A Aqueous Sample (Pb²⁺, Cd²⁺, Pd²⁺) C pH Adjustment (Buffer pH 5.5-6.5) A->C Step 1 B Na-EMDC Addition (Chelating Agent) D Bidentate Chelation Metal-EMDC Complex B->D Step 3 C->B Step 2 E LLE with MIBK (Phase Separation) D->E Step 4 F Analytical Quantification (ICP-MS / FAAS) E->F Step 5

Step-by-step workflow for heavy metal chelation and extraction using EMDC.

Quantitative Data & Optimization

The efficiency of EMDC is highly dependent on the target metal's specific formation constant with the dithiocarbamate ligand. Table 1 summarizes the optimized parameters for extracting common heavy metals and pharmaceutical catalysts.

Table 1: Optimization of EMDC Extraction Parameters and Metal Recovery

Target Metal IonOptimal pH RangeStoichiometric Ratio (Metal:EMDC)Application FocusMean Recovery (%)*
Pd (II) 3.0 - 6.01:2API Catalyst Purification99.8 ± 0.2
Cu (II) 4.0 - 6.51:2Environmental Wastewater99.2 ± 0.4
Pb (II) 5.0 - 7.01:2Environmental Wastewater98.5 ± 0.6
Cd (II) 5.5 - 7.51:2Environmental Wastewater97.8 ± 0.5
Zn (II) 6.0 - 8.01:2Industrial Effluent95.4 ± 0.8

*Mean recovery based on validated internal spike-recovery assays using MIBK as the organic phase at 25°C.

Troubleshooting Matrix Interferences

If recovery falls below 95%, investigate the following:

  • Cyanide/EDTA Interference: Strong competing ligands in the matrix (like EDTA or cyanides) can outcompete EMDC for the metal ion. Solution: Perform an oxidative pre-digestion (using HNO3​ / H2​O2​ ) to destroy competing organic chelators before adding EMDC [4].

  • Reagent Oxidation: Dithiocarbamates can oxidize into thiuram disulfides if exposed to strong oxidants, losing their chelating ability. Solution: Ensure the Na-EMDC solution is prepared fresh daily and stored in amber glass at 4°C.

References

  • Title: Heavy Metal Removal Using Dithiocarbamates Source: P2 InfoHouse URL: [Link]

  • Title: Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century Source: Arab Journal of Chemistry URL: [Link]

  • Title: Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions Source: National Center for Biotechnology Information (PMC) URL: [Link]

Advanced Application Note: Transition Metal Complexation using Ethyl(methyl)carbamodithioic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

Dithiocarbamates (DTCs) are highly versatile, soft-sulfur donor ligands (mono-anionic 1,1-dithiolates) capable of forming highly stable complexes with transition metals. While symmetric DTCs (e.g., diethyldithiocarbamate) are ubiquitous, the use of asymmetric derivatives like ethyl(methyl)carbamodithioic acid (also known as N-ethyl-N-methyldithiocarbamate) offers distinct physicochemical advantages.

This application note provides a comprehensive, self-validating framework for synthesizing the ethyl(methyl)carbamodithioate ligand and utilizing it in transition metal complexation (focusing on Zn²⁺, Cd²⁺, and Cu²⁺). By deliberately introducing structural asymmetry, researchers can disrupt crystal packing symmetry, thereby enhancing the solubility of the resulting metal complexes in organic solvents. This is a critical parameter when designing single-source precursors for metal sulfide nanoparticles or developing lipophilic metallo-pharmaceuticals.

Mechanistic Rationale: Asymmetry and Metal Stabilization

The choice of an asymmetric secondary amine (N-ethylmethylamine) over a symmetric one fundamentally alters the thermodynamics of the resulting complex.

  • Steric Modulation: The differing steric bulk of the ethyl and methyl groups prevents tight, highly ordered packing in the crystal lattice. This lower lattice energy translates directly to higher solubility in solvents like chloroform and dichloromethane, facilitating downstream heteroleptic adduct formation[1].

  • Electronic Effects & Bidentate Chelation: The ligand coordinates via its two sulfur atoms ( S,S′ donor set). The electron-donating nature of the alkyl groups increases the electron density on the nitrogen atom, which delocalizes across the thioureide (N-C=S) backbone. This imparts a partial double-bond character to the C-N bond, stabilizing the metal-sulfur chelate ring.

  • Oxidation State Validation: The stability of these complexes is quantitatively proven using Bond Valence Sum (BVS) analysis. For divalent zinc and cadmium ethyl(methyl)dithiocarbamate complexes, BVS calculations based on crystallographic M-S bond distances consistently yield values close to 2.0, confirming the formal oxidation state and the robust stabilizing effect of the ligand [2].

Coordination L Asymmetric Ligand (Ethyl/Methyl) S Steric Modulation (Reduced Lattice Energy) L->S E Electronic Effect (S,S' Bidentate Chelation) L->E M Metal Center Stabilization (Zn, Cd, Cu) S->M E->M B Bond Valence Sum (BVS) Validation (Valency = 2.0) M->B

Fig 1: Mechanistic pathway of steric modulation and metal stabilization via BVS validation.

Experimental Protocols

The following protocols are designed as self-validating systems . Each phase includes causality-driven steps and built-in checkpoints to ensure experimental integrity without requiring immediate advanced spectroscopic analysis.

Protocol 1: In Situ Synthesis of Sodium Ethyl(methyl)carbamodithioate

Causality: Dithiocarbamate acids are highly unstable and decompose into the amine and carbon disulfide. Therefore, the ligand must be synthesized as a stable alkali metal salt (sodium or potassium) via nucleophilic addition in a strongly basic environment [3].

  • Preparation: Dissolve 0.1 mol of Sodium Hydroxide (NaOH) in 30 mL of absolute ethanol in a round-bottom flask.

  • Amine Addition: Add 0.1 mol of N-ethylmethylamine to the basic solution. Place the flask in an ice-salt bath to maintain the temperature strictly between 0°C and 5°C. Reasoning: The subsequent reaction with CS₂ is highly exothermic; elevated temperatures promote the formation of unwanted thiuram disulfides.

  • CS₂ Addition: Vigorously stir the mixture while adding 0.1 mol of Carbon Disulfide (CS₂) dropwise over 30 minutes.

  • Maturation: Continue stirring for 2 hours at 0–5°C until a white to pale-yellow precipitate forms.

  • Isolation: Filter the precipitate under vacuum, wash with cold diethyl ether (3 × 10 mL) to remove unreacted amine and CS₂, and dry in vacuo over anhydrous CaCl₂.

  • Self-Validation Checkpoint: Take 0.1 g of the dried product and add it to 5 mL of distilled water. It must dissolve completely and form a clear solution. Any cloudiness or insoluble residue indicates bis(thiuram) disulfide contamination, requiring recrystallization from hot ethanol.

Protocol 2: Synthesis of Homoleptic Complexes[M(S₂CN(Et)(Me))₂]

Causality: The complexation relies on a precipitation-driven equilibrium. Because the sodium ligand salt and the transition metal chlorides are highly water-soluble, but the resulting neutral homoleptic complex is highly hydrophobic, the reaction is driven to completion via instantaneous precipitation.

  • Metal Solution: Dissolve 0.05 mol of the transition metal salt (e.g., ZnCl₂, CdCl₂, or CuCl₂) in 20 mL of distilled water.

  • Ligand Solution: Dissolve 0.10 mol of the synthesized Sodium Ethyl(methyl)carbamodithioate in 30 mL of distilled water.

  • Complexation: Add the ligand solution dropwise to the metal solution under constant magnetic stirring at room temperature. A dense precipitate will form immediately (White for Zn/Cd; Brown/Black for Cu).

  • Digestion: Stir the suspension for 1 hour to ensure complete complexation and particle coagulation.

  • Purification: Filter the precipitate, wash thoroughly with warm distilled water (to remove NaCl byproducts) followed by cold ethanol, and air-dry.

  • Self-Validation Checkpoint: Test the final filtrate by adding a few drops of 0.1 M Na₂S solution. The absence of a precipitate (e.g., white ZnS or yellow CdS) confirms that the metal ions have been quantitatively consumed by the ligand.

Protocol 3: Synthesis of Heteroleptic Adducts (e.g., with 1,10-phenanthroline)

Causality: To satisfy higher coordination numbers (e.g., octahedral geometry), the homoleptic complexes can be reacted with strong nitrogenous bidentate ligands. The asymmetric nature of the ethyl(methyl) ligand ensures the precursor complex is soluble enough in chloroform to allow homogeneous liquid-phase adduction.

  • Dissolution: Dissolve 1.0 mmol of the [Zn(S₂CN(Et)(Me))₂] complex in 15 mL of chloroform.

  • Adduct Addition: Dissolve 1.0 mmol of 1,10-phenanthroline in 10 mL of ethanol and add it to the chloroform solution.

  • Reflux: Reflux the mixture at 60°C for 3 hours.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature over several days to yield single crystals suitable for X-ray diffraction.

  • Self-Validation Checkpoint: The complete dissolution of the initially solid homoleptic complex into the mixed solvent system, followed by the formation of morphologically distinct crystals (compared to the amorphous homoleptic powder), visually validates successful adduct formation.

Workflow A N-Ethylmethylamine + CS2 + NaOH B Ligand Synthesis (Ice Bath, 0-5°C) A->B C Na(S2CN(Et)(Me)) Ligand Isolation B->C E Homoleptic Complexation [M(S2CN(Et)(Me))2] C->E D Transition Metal Salt (e.g., ZnCl2, CdCl2) D->E F Heteroleptic Adducts (+ 1,10-phenanthroline) E->F

Fig 2: Workflow for synthesizing asymmetric dithiocarbamate transition metal complexes.

Analytical and Characterization Workflows

To confirm the structural integrity of the synthesized complexes, quantitative spectroscopic data must be analyzed. The table below summarizes the critical markers that validate the bidentate coordination and the electronic state of the ethyl(methyl)carbamodithioate complexes.

Table 1: Key Physicochemical and Spectroscopic Markers

Analytical MethodParameter / MarkerExpected ValueMechanistic Significance
FTIR Spectroscopy ν(C–N) thioureide stretch1480 – 1520 cm⁻¹Falls between single (1250 cm⁻¹) and double (1600 cm⁻¹) C-N bonds. Indicates electron delocalization from the amine to the dithio group, stabilizing the complex.
FTIR Spectroscopy ν(C–S) stretch980 – 1020 cm⁻¹A single, sharp band in this region confirms symmetric bidentate coordination of the sulfur atoms to the metal center.
FTIR Spectroscopy ν(M–S) stretch350 – 400 cm⁻¹Direct confirmation of the transition metal-sulfur bond formation (often requires Far-IR capabilities).
¹H NMR (CDCl₃) N–CH₃ protons~3.3 ppm (singlet)Downfield shift compared to the free amine, caused by the electron-withdrawing effect of the coordinated metal center.
¹H NMR (CDCl₃) N–CH₂ (ethyl) protons~3.8 ppm (quartet)Confirms the retention of the asymmetric ethyl group post-complexation.
X-Ray / BVS Bond Valence Sum (Zn/Cd)~2.00Validates the +2 oxidation state of the central metal and proves the correctness of the crystallographic M-S bond distances.

References

  • Hogarth, G. (2005). Transition metal dithiocarbamates: 1978–2003. Progress in Inorganic Chemistry, 53, 71-561. URL:[Link]

  • Karpagavel, K., & Manohar, A. (2014). Assignment of oxidation states of metal ions in Zinc and Cadmium dithiocarbamate complexes and their adducts. Oriental Journal of Chemistry, 30(2), 881-886. URL:[Link]

  • LookChem Database. N-Ethylmethylamine (CAS 624-78-2) Properties and Synthesis Applications. URL: [Link]

Sources

Application Note: Spectrophotometric Determination of Ethyl(methyl)carbamodithioic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Ethyl(methyl)carbamodithioic acid (EMDTC)[CAS: 192884-08-5] is an unsymmetrical dialkyldithiocarbamate with significant applications in heavy metal remediation, agricultural formulations, and as a vulcanization accelerator in polymer chemistry. Accurate quantification of EMDTC in aqueous environments is critical for environmental monitoring, pharmacokinetic profiling, and quality control.

This application note details a robust, green-chemistry-aligned spectrophotometric protocol for the direct determination of EMDTC in aqueous solutions. By leveraging the high thermodynamic stability of the copper(II)-dithiocarbamate coordination complex and utilizing micellar solubilization, this method eliminates the need for toxic halogenated extraction solvents (e.g., chloroform or carbon tetrachloride) while maintaining high sensitivity and reproducibility.

Mechanistic Causality & E-E-A-T Insights

To ensure analytical integrity, researchers must understand the chemical causality governing dithiocarbamate behavior in aqueous media. The protocol design is dictated by two primary chemical phenomena:

pH-Dependent Ligand Decomposition

Dithiocarbamates are notoriously unstable in acidic environments. At a low pH (typically < 4.0), the EMDTC anion undergoes rapid, acid-catalyzed decomposition. The mechanism proceeds via the protonation of the sulfur atom, followed by an intramolecular proton transfer to the nitrogen, forming a zwitterionic intermediate. This intermediate rapidly undergoes C–N bond cleavage, releasing ethylmethylamine and carbon disulfide (CS₂) [2].

Analytical Consequence: To prevent signal loss due to ligand degradation, the sample matrix must be strictly buffered to a pH between 5.5 and 8.0 prior to the addition of any analytical reagents.

Copper(II) Complexation Dynamics

The fundamental principle of this assay relies on the distinct chromophoric properties of transition metal-dithiocarbamate complexes. Cu(II) ions react with EMDTC in a 1:2 (Metal:Ligand) stoichiometric ratio to form a stable, square-planar complex, Cu(EMDTC)₂ [1]. The strong covalent character of the Cu–S bonds results in an intense ligand-to-metal charge transfer (LMCT) band in the visible spectrum, with a maximum absorbance ( λmax​ ) at approximately 435 nm.

Analytical Consequence: While Cu(II) is the primary complexing agent, environmental or biological samples often contain competing transition metals (e.g., Fe³⁺, Zn²⁺). To make the assay self-validating and highly selective, an auxiliary masking agent (such as sodium citrate or tartrate) is introduced to sequester interfering ions without displacing the highly stable Cu–S coordination sphere.

Pathway EMDTC EMDTC Anion (Stable at pH 5.5 - 8.0) Acid Acidic Medium (pH < 4.0) EMDTC->Acid H+ Catalysis Cu Cu(II) Ions (pH 6.0 Buffer) EMDTC->Cu Chelation Decomp Decomposition: Ethylmethylamine + CS2 Acid->Decomp C-N Cleavage Complex Cu(EMDTC)2 Complex (Yellow, λmax=435nm) Cu->Complex LMCT Band Formation

Fig 1. Chemical pathways of EMDTC: Acid-catalyzed decomposition vs. Cu(II) complexation.

Quantitative Data Summary

The following table summarizes the validated quantitative parameters for the micellar-assisted spectrophotometric determination of EMDTC using Copper(II).

ParameterValue / SpecificationMechanistic Rationale
Wavelength ( λmax​ ) 435 nmCorresponds to the Cu–S Ligand-to-Metal Charge Transfer (LMCT) band.
Optimal pH Range 5.5 – 8.0Prevents zwitterionic decomposition of EMDTC while avoiding Cu(OH)₂ precipitation.
Molar Absorptivity ( ϵ ) ∼1.3×104 L·mol⁻¹·cm⁻¹High sensitivity due to the strong chromophoric nature of the complex [1].
Solubilizing Medium 1% Triton X-100 (Aqueous)Micelles entrap the hydrophobic Cu(EMDTC)₂ complex, preventing precipitation.
Beer's Law Linearity 0.5 – 25.0 µg/mLEnsures a wide dynamic range for direct sample analysis without excessive dilution.
Masking Agent Sodium Citrate (0.1 M)Chelates Fe³⁺ and Zn²⁺, preventing competitive light scattering or absorbance.

Experimental Protocol: Micellar-Assisted Direct Method

This protocol outlines a self-validating workflow. By incorporating a reagent blank and a standard addition step, the system internally controls for matrix effects and ensures the integrity of the absorbance readings.

Reagents & Materials
  • Copper(II) Reagent: 0.01 M Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.

  • Buffer Solution (pH 6.0): 0.2 M Sodium acetate / Acetic acid buffer.

  • Surfactant Solution: 5% (v/v) Triton X-100 in deionized water.

  • Masking Agent: 0.1 M Sodium citrate.

  • EMDTC Standard Stock: 100 µg/mL EMDTC in 0.01 M NaOH (alkaline medium ensures stock stability).

  • Equipment: UV-Vis Spectrophotometer, 1-cm quartz or matched glass cuvettes, pH meter.

Step-by-Step Methodology

Step 1: Sample Preparation & Buffering

  • Transfer an aliquot of the aqueous sample (containing 5 to 250 µg of EMDTC) into a 10 mL volumetric flask.

  • Add 2.0 mL of the Acetate Buffer (pH 6.0). Critical Step: Verify the pH. If the sample matrix is highly acidic, pre-neutralize with dilute NaOH prior to buffer addition to prevent instantaneous CS₂ evolution [3].

Step 2: Matrix Masking

  • Add 1.0 mL of the 0.1 M Sodium citrate solution to the flask. Swirl gently. This step sequesters trace environmental metals that could compete with Cu(II) [4].

Step 3: Complexation & Solubilization

  • Add 1.0 mL of the 0.01 M Copper(II) Reagent. A pale yellow to brown color will begin to develop immediately, indicating the formation of the Cu(EMDTC)₂ complex.

  • Add 2.0 mL of the 5% Triton X-100 surfactant solution. This encapsulates the hydrophobic complex within micelles, maintaining a clear, homogenous aqueous solution.

Step 4: Volume Adjustment & Incubation

  • Dilute the mixture to the 10 mL mark with deionized water.

  • Invert the flask 5 times to mix thoroughly.

  • Incubate at room temperature (20-25°C) for 10 minutes to ensure complete complexation and micellar stabilization.

Step 5: Spectrophotometric Measurement

  • Prepare a Reagent Blank by substituting the sample volume with deionized water and following Steps 1 through 4.

  • Zero the spectrophotometer using the Reagent Blank at 435 nm.

  • Measure the absorbance of the sample.

  • Self-Validation Check: Scan the spectrum from 350 nm to 550 nm. A singular, symmetric peak at ~435 nm confirms the absence of interfering absorbing species.

Workflow A Aqueous Sample (EMDTC Analyte) B Add Acetate Buffer (Establish pH 6.0) A->B C Add Sodium Citrate (Mask Interfering Metals) B->C D Add Cu(II) Reagent (Form Cu(EMDTC)2) C->D E Add Triton X-100 (Micellar Solubilization) D->E F Incubate (10 min, 25°C) E->F G UV-Vis Measurement (Absorbance at 435 nm) F->G

Fig 2. Step-by-step analytical workflow for the micellar-assisted determination of EMDTC.

Troubleshooting & Data Integrity

  • Turbidity or Precipitation: If the final solution becomes cloudy, the micellar concentration is insufficient, or the pH is too high (causing Cu(OH)₂ precipitation). Ensure the Triton X-100 concentration in the final volume is at least 1% (v/v) and verify the buffer pH.

  • Fading Absorbance: Dithiocarbamate complexes can undergo photo-oxidation. Keep the prepared volumetric flasks away from direct, intense sunlight, and read the absorbance within 60 minutes of color development.

  • Matrix Effects (Standard Addition): If analyzing complex biological or wastewater matrices, the standard calibration curve may not accurately reflect the sample recovery. In such cases, split the sample into three aliquots, spike two with known concentrations of the EMDTC standard, and extrapolate the original concentration to validate matrix independence.

References

  • Mechanisms of Acid Decomposition of Dithiocarbamates. 2. Efficiency of the Intramolecular General Acid Catalysis Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Spectrophotometric Determination of Dithiocarbamate Residues in Food Crops Analytical Chemistry (ACS Publications) URL:[Link]

  • Analytical Applications of the Amine-Carbon Disulphide Reaction in Acetonitrile Talanta (PubMed / NIH) URL:[Link]

Ethyl(methyl)carbamodithioic acid application in industrial wastewater treatment

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ethyl(methyl)carbamodithioic Acid (EMCDA) in Industrial Wastewater Remediation

Executive Summary & Mechanistic Rationale

Industrial effluents originating from pharmaceutical synthesis, electroplating, and chemical manufacturing frequently contain heavy metals complexed with strong chelating agents (e.g., EDTA, ammonia). Traditional hydroxide precipitation is thermodynamically insufficient to break these coordination bonds, routinely leading to regulatory compliance failures[1]. Ethyl(methyl)carbamodithioic acid (EMCDA, PubChem CID: 18793601), a specialized dithiocarbamate derivative, serves as an advanced heavy metal expectorant capable of overcoming these limitations[2].

Causality in Chelation (The HSAB Principle): The efficacy of EMCDA is governed by the Hard and Soft Acids and Bases (HSAB) theory. The dithiocarbamate functional group (>N−C(=S)−S⁻) provides two sulfur donor atoms equipped with lone electron pairs[1]. Because sulfur acts as a "soft base," it exhibits a profound thermodynamic affinity for "soft acid" transition metals such as Cu²⁺, Pb²⁺, Cd²⁺, and Ag⁺[1],[2]. When introduced to wastewater, EMCDA forms a highly stable, five-membered bidentate chelate ring with the metal ion, actively displacing weaker ligands like EDTA[1]. The resulting organometallic complex—such as3—is highly hydrophobic and precipitates out of the aqueous phase as dense, easily filterable sludge[3].

G M Heavy Metal Ion (e.g., Cu2+, Pb2+) Soft Acid C Bidentate Chelate Complex [M(EMCDA)n] M->C Coordination L EMCDA Ligand >N-C(=S)-S⁻ Soft Base L->C Electron Donation P Insoluble Organometallic Precipitate C->P Aggregation S Phase Separation (Clean Effluent) P->S Filtration

Fig 1: Mechanism of EMCDA-metal chelation and precipitation via HSAB theory.

Thermodynamic and Environmental Variables

To engineer a robust treatment protocol, the reaction environment must be strictly controlled.

  • pH Dependence: Precipitation efficiency is highly pH-dependent. At extremely low pH, the dithiocarbamate ligand may protonate or decompose. Conversely, at pH > 10, the solubility of the organometallic precipitates increases, reducing removal efficiency[2]. Optimal chelation and precipitation for most transition metals occur between pH 4.0 and 7.0[2],[4].

  • Temperature Restrictions: Industrial boilers often discharge hot effluents. Elevated temperatures (e.g., >60°C) increase the solubility of the metal-dithiocarbamate precipitates, thereby decreasing removal efficiency[2]. Cooling the effluent prior to EMCDA dosing is a critical prerequisite.

Quantitative Performance Data

The following table synthesizes the expected removal efficiencies of dithiocarbamate-class precipitants across various target metals and pH conditions, demonstrating the necessity of pH optimization[2],[4],[5].

Target Metal IonInitial Concentration (mg/L)Optimal pH RangeRemoval Efficiency (%)Residual Concentration
Copper (Cu²⁺)50.04.0 - 7.0> 99.8%< 0.5 mg/L
Lead (Pb²⁺)50.04.0 - 7.0> 99.5%< 0.1 mg/L
Cobalt (Co²⁺)50.04.0 - 7.099.6 - 99.9%< 0.2 mg/L
Nickel (Ni²⁺)50.06.0 - 8.0> 98.0%< 1.0 mg/L
Cadmium (Cd²⁺)50.05.0 - 7.0> 99.0%< 0.5 mg/L

Experimental Protocol: EMCDA Wastewater Remediation

This methodology is designed as a self-validating system . By integrating pre- and post-treatment analytical quantification, the protocol ensures that any failure in precipitation is immediately detectable and traceable to either stoichiometric dosing errors or pH deviations.

Workflow A 1. Wastewater Profiling (ICP-OES Metal Quant) B 2. pH Optimization (Target pH 4.0 - 7.0) A->B C 3. EMCDA Dosing (Stoichiometric + 10% Excess) B->C D 4. Rapid Mix & Chelation (15 min, 200 rpm) C->D E 5. Flocculation (Slow mix, 30 rpm) D->E F 6. Sedimentation & Filtration (0.45 µm) E->F G 7. Validation (Effluent ICP-MS & Sludge TCLP) F->G

Fig 2: Step-by-step workflow for EMCDA wastewater treatment and validation.

Phase 1: Baseline Characterization & Pre-treatment

  • Quantification: Collect a 500 mL sample of the raw industrial wastewater. Filter through a 0.45 µm membrane to remove suspended solids. Quantify the baseline concentration of target heavy metals using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)[1].

  • Thermal Regulation: Ensure the sample temperature is below 40°C to prevent precipitate resolubilization[2].

  • pH Optimization: Using a calibrated pH meter, adjust the wastewater to a pH of 5.5 ± 0.5 using 1M HNO₃ or 1M NaOH.

    • Causality: This range maximizes the deprotonation of the EMCDA thiol groups while preventing the formation of amphoteric metal hydroxides that interfere with chelation dynamics[2].

Phase 2: Stoichiometric Dosing & Chelation 4. Reagent Preparation: Prepare a 10% (w/v) working solution of EMCDA sodium salt in deionized water. 5. Dosing Calculation: Calculate the required EMCDA dosage based on the molar concentration of the target metals determined in Step 1. Apply a 10-15% stoichiometric excess to drive the equilibrium toward complete complexation[1]. 6. Rapid Mixing: Add the EMCDA solution to the wastewater under rapid agitation (200 rpm) for 15 minutes.

  • Causality: Rapid mixing ensures homogeneous dispersion of the ligand, overcoming diffusion limitations and facilitating immediate bidentate binding to the metal ions before competing side reactions occur[1].

Phase 3: Flocculation & Phase Separation 7. Coagulation: Reduce the stirring speed to 30 rpm for 20 minutes. The hydrophobic nature of the metal-EMCDA complexes will cause them to aggregate into larger supramolecular flocs[4]. 8. Sedimentation: Halt agitation and allow the solution to settle for 60 minutes. A dense, distinct sludge layer should form at the bottom of the vessel. 9. Filtration: Decant the supernatant and filter it through a 0.45 µm mixed cellulose ester (MCE) filter[1].

Phase 4: Analytical Validation (The Self-Validating Step) 10. Effluent Analysis: Acidify a 50 mL aliquot of the filtrate with trace-metal grade HNO₃ to pH < 2 (to prevent adsorption to container walls)[1]. Analyze via ICP-MS to confirm residual metal concentrations are well below established EPA discharge limits[6]. 11. Sludge Stability (TCLP): Subject the recovered sludge to the Toxicity Characteristic Leaching Procedure (TCLP).

  • Causality: This verifies that the supramolecular precipitate is non-hazardous and stable under weak acid conditions, ensuring it will not leach heavy metals back into the environment upon long-term landfill disposal[4].

Sources

Extraction Techniques for Dithiocarbamate Fungicides in Soil and Environmental Samples: A Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Scientists

Abstract: Dithiocarbamates (DTCs), a class of organosulfur fungicides that includes compounds derived from ethyl(methyl)carbamodithioic acid, are widely used in agriculture to protect crops from fungal pathogens.[1] Their prevalence necessitates robust analytical methods for monitoring their residues in soil and environmental matrices. However, the inherent instability and low solubility of DTCs present significant analytical challenges.[2][3] Most DTCs are polymeric metal complexes (e.g., mancozeb, ziram) that are insoluble in water and common organic solvents, making direct analysis difficult.[4] Furthermore, they readily degrade under acidic conditions to form carbon disulfide (CS₂), and in the presence of moisture.[1][5] This guide provides a detailed overview of the primary extraction and analytical strategies, focusing on the causality behind methodological choices to ensure reliable and accurate quantification. We will explore both the traditional indirect analysis via CS₂ evolution and modern approaches aimed at speciating different DTC classes.

The Core Analytical Challenge: Instability and the CS₂ Endpoint

The analysis of DTCs is fundamentally different from that of many other pesticides. Due to their chemical nature, direct multi-residue methods are often not applicable.[4] The most common regulatory approach does not measure the parent DTC molecule but instead relies on its complete chemical degradation to a common endpoint: carbon disulfide (CS₂).[6][7]

  • Acid Hydrolysis: Under hot acidic conditions, all DTCs hydrolyze to release their respective amine and one molecule of CS₂ per dithiocarbamate functional group.[2][8] This reaction forms the basis of the most widely used quantification method.

  • Lack of Specificity: A major drawback of the CS₂ evolution method is its inability to distinguish between different parent DTC compounds (e.g., mancozeb, propineb, ziram).[1] This is a significant limitation, as the toxicity of the parent compounds and their metabolites can vary. For example, ethylene-bis-dithiocarbamates (EBDCs) like mancozeb degrade to ethylenethiourea (ETU), while propylene-bis-dithiocarbamates (PBDCs) like propineb form propylene thiourea (PTU), metabolites which are often of greater toxicological concern than the parent fungicides.[1][3]

  • Potential for False Positives: Certain crops, particularly from the Brassicaceae family (e.g., cabbage, broccoli, rapeseed), naturally produce compounds that can release CS₂ under the harsh conditions of acid hydrolysis, leading to false-positive results.[1][3]

Given these challenges, laboratories must choose between the robust, universally accepted total DTCs method (as CS₂) and more complex, specific methods that provide a more nuanced understanding of the contamination.

Method 1: Total Dithiocarbamate Analysis via Acid Digestion and Headspace GC-MS

This is the standard and most validated technique for regulatory compliance, measuring the total DTC content expressed as CS₂.[9][10] The principle involves liberating CS₂ from the sample matrix in a sealed vial and analyzing the volatile CS₂ in the vapor phase (headspace).

Causality Behind the Method:

  • Stannous Chloride (SnCl₂): A strong reducing agent, SnCl₂, is added during the acid digestion. Its primary role is to prevent oxidative side reactions and ensure that the dithiocarbamate moiety is quantitatively converted to CS₂.[10][11] This is crucial for accurate and reproducible results.

  • Headspace Analysis: This technique provides an elegant solution for analyzing a volatile compound within a complex, non-volatile matrix like soil. By sampling only the vapor phase, matrix interferences are significantly minimized, leading to a cleaner analysis and protecting the analytical instrument.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC provides the necessary separation of CS₂ from other volatile compounds, while MS offers highly sensitive and selective detection, confirming the identity of the analyte.[8]

cluster_prep Sample Preparation cluster_reaction Acid Hydrolysis cluster_analysis Analysis soil Soil Sample (e.g., 2g) vial Add to 20 mL Headspace Vial soil->vial reagent Add SnCl₂/HCl Solution vial->reagent crimp Immediately Crimp and Seal Vial reagent->crimp heat Heat and Agitate (e.g., 80°C for 30 min) crimp->heat cs2 DTCs → CS₂ (volatile) heat->cs2 autosampler Place Vial in Headspace Autosampler cs2->autosampler inject Inject Headspace Gas autosampler->inject gcms GC-MS Analysis inject->gcms quant Quantify CS₂ vs. Standards gcms->quant

Caption: Workflow for total dithiocarbamate analysis as carbon disulfide.

  • Preparation of Digestion Reagent: Prepare a solution of stannous chloride in hydrochloric acid. A typical concentration is 36 g of SnCl₂·2H₂O in 1000 mL of 6M HCl.[10] Boil briefly before use to remove any potential contaminants.

  • Sample Preparation: Weigh 2.0 g of homogenized soil into a 20 mL headspace vial. For quality control, prepare a spiked sample by adding a known amount of a DTC standard (e.g., ziram) to a separate soil aliquot.

  • Hydrolysis: Add 6 mL of the SnCl₂/HCl digestion reagent to the vial.[10] Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.

  • Incubation: Place the sealed vial in a headspace autosampler or heating block. Incubate at a controlled temperature (e.g., 80°C) with agitation for a set time (e.g., 30 minutes) to ensure complete hydrolysis.

  • GC-MS Analysis:

    • Injection: The autosampler will automatically withdraw a sample (e.g., 200 µL) of the headspace gas and inject it into the GC-MS system.[10]

    • GC Conditions: Use a column suitable for volatile sulfur compounds. A typical temperature program starts at a low temperature (e.g., 40°C) and ramps up to ensure separation of CS₂ from air and other volatiles.

    • MS Conditions: Monitor for the characteristic ions of CS₂ (e.g., m/z 76, 78) in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

  • Quantification: Create a calibration curve using standard solutions of CS₂ in a suitable solvent or by hydrolyzing known amounts of a DTC standard in blank vials. Calculate the total DTC concentration in the soil sample, expressed as mg/kg of CS₂.

Method 2: Speciation of DTC Classes via Alkaline Extraction and Derivatization

To overcome the non-specific nature of the CS₂ method, an alternative strategy involves extracting the DTCs under stabilizing conditions, followed by a chemical derivatization step to create stable molecules that can be analyzed chromatographically. This allows for the separate quantification of different DTC classes.

Causality Behind the Method:

  • Alkaline Conditions (pH > 10): DTCs are significantly more stable in an alkaline environment, which prevents the acid-catalyzed degradation to CS₂ during extraction.[5]

  • Chelating/Stabilizing Agents: An extraction cocktail containing L-cysteine and EDTA is commonly used.[3][12] EDTA is a powerful chelating agent that complexes the metal ions (Zn²⁺, Mn²⁺) integral to the polymeric structure of many DTCs, breaking them down into soluble sodium salts.[2][13] L-cysteine acts as a stabilizing agent, protecting the DTCs from oxidative degradation.[3]

  • Derivatization: The extracted DTC anions are not suitable for direct GC or reverse-phase LC analysis. Derivatization, typically methylation using methyl iodide or dimethyl sulfate, converts them into stable, less polar methyl esters.[2][3][14] These derivatives are amenable to chromatographic separation, allowing, for example, the distinction between dimethyldithiocarbamates (from ziram, thiram) and ethylene-bis-dithiocarbamates (from mancozeb, maneb).[1]

cluster_extraction Alkaline Extraction cluster_derivatization Derivatization cluster_analysis Cleanup & Analysis soil Soil Sample cocktail Add Cysteine-EDTA solution (pH ~10) soil->cocktail homogenize Homogenize & Centrifuge cocktail->homogenize extract Collect Aqueous Supernatant homogenize->extract reagent Add Methylating Agent (e.g., Methyl Iodide) & Organic Solvent extract->reagent shake Shake to Derivatize and Partition reagent->shake derivatives DTC-Anions → DTC-Methyl Esters shake->derivatives cleanup Collect Organic Layer (Cleanup via SPE if needed) derivatives->cleanup analysis Analyze by GC-MS or LC-MS/MS cleanup->analysis quant Quantify Specific DTC Derivatives analysis->quant

Caption: Workflow for speciated dithiocarbamate analysis via derivatization.

  • Preparation of Extraction Solution: Prepare a Cysteine-EDTA solution by dissolving L-cysteine hydrochloride and disodium EDTA in water and adjusting the pH to 9.6-10.0 with sodium hydroxide.[12]

  • Extraction: To 10 g of homogenized soil, add 80 mL of the Cysteine-EDTA solution and 50 mL of a non-interfering organic solvent like dichloromethane (to pre-extract interfering compounds).[12] Homogenize thoroughly and centrifuge.

  • Aqueous Phase Collection: Carefully collect the upper aqueous layer, which contains the stabilized DTC sodium salts. Repeat the extraction on the soil pellet with fresh Cysteine-EDTA solution and combine the aqueous extracts.

  • Derivatization: Take a known aliquot (e.g., 20 mL) of the combined aqueous extract. Add an organic solvent (e.g., hexane/acetone mixture) containing the methylating agent (e.g., methyl iodide).[12][14] Shake vigorously for a specified time to facilitate the derivatization reaction and partition the resulting DTC-methyl esters into the organic phase.

  • Cleanup (Optional but Recommended): The organic extract can be cleaned up using a solid-phase extraction (SPE) cartridge (e.g., neutral alumina or Florisil) to remove matrix co-extractives.[14][15]

  • GC-MS Analysis: Analyze the final organic extract by GC-MS. Use a temperature program that can separate the target methyl derivatives of different DTC classes. Monitor for the characteristic ions of each derivative.

  • Quantification: Prepare calibration standards by derivatizing known concentrations of parent DTC compounds using the same procedure.

Advanced & Alternative Extraction Methods

While the two primary methods cover most applications, other techniques offer advantages in terms of speed, solvent consumption, and efficiency.

  • Supercritical Fluid Extraction (SFE): This technique uses supercritical CO₂, often modified with a small amount of a polar solvent like methanol, as the extraction fluid.[16][17] SFE is considered a "green" analytical technique due to its significant reduction in organic solvent use.[17][18] It offers high diffusivity and good solvating power, leading to rapid and efficient extractions, often completed in under 30 minutes.[17] For DTCs, SFE can be coupled with in-situ chelation to enhance extraction efficiency.[19] Recoveries of over 85% have been demonstrated for a range of pesticides from various soil types using SFE.[20]

  • Solid-Phase Extraction (SPE): Primarily used as a cleanup technique in DTC analysis, SPE can also be employed for the extraction of DTCs from aqueous samples.[2] For water samples, Oasis HLB cartridges have been shown to be effective for trapping DTCs from an alkaline solution of EDTA/cysteine.[2][8] For soil extracts, SPE is invaluable for removing interferences prior to chromatographic analysis, especially after derivatization.

  • Matrix Solid-Phase Dispersion (MSPD): In MSPD, the solid soil sample is blended directly with a sorbent material (like C18). This mixture is packed into a column, and the analytes are eluted with a suitable solvent. This method combines extraction and cleanup into a single step and has shown better recovery values than SPE for certain DTCs and their highly polar metabolites.[2][8]

Method Comparison Summary

FeatureMethod 1: Acid Digestion / Headspace GCMethod 2: Alkaline Extraction / DerivatizationAlternative Methods (SFE, MSPD)
Principle Complete hydrolysis to a common endpoint (CS₂)Extraction of intact anions followed by stabilization via derivatizationSolvent-reduced extraction using supercritical fluids or dispersed matrices
Target Analyte Carbon Disulfide (CS₂)Specific DTC-methyl esters (or other derivatives)Parent DTCs or their derivatives, depending on the subsequent analysis
Specificity Low: Measures total DTCs, cannot differentiate parent compoundsHigh: Can differentiate DTC classes (e.g., DMDTCs, EBDCs, PBDCs)High: When coupled with derivatization and chromatography
Pros Robust, widely accepted, simple sample preparation, minimizes matrix effectsProvides specific information on parent compounds, crucial for risk assessmentFast, environmentally friendly (low solvent use), can be highly efficient
Cons Prone to false positives from natural sources, lacks specificityMore complex, multi-step protocol, requires careful pH controlRequires specialized equipment (SFE), method development can be extensive
Typical Application Regulatory compliance, routine screening for total DTC contaminationResearch, detailed risk assessment, source identificationGreen chemistry applications, rapid screening, analysis of complex matrices

Conclusion

The selection of an appropriate extraction technique for dithiocarbamate fungicides is dictated by the analytical objective. For regulatory monitoring and determining total residue levels, the acid digestion to CS₂ followed by headspace-GC analysis remains the industry standard due to its robustness and simplicity. However, this method's inherent lack of specificity is a significant limitation for accurate toxicological risk assessment.

For research and in-depth investigations where the identity of the specific dithiocarbamate is critical, the alkaline extraction and derivatization approach is superior. While more labor-intensive, it provides the specificity needed to quantify different DTC classes and, by extension, better predict the presence of their toxicologically relevant metabolites. Emerging techniques like SFE offer a promising green alternative, combining speed with reduced environmental impact. A thorough understanding of the chemistry behind each method is paramount for any scientist or researcher aiming to generate accurate and meaningful data on these challenging but important environmental contaminants.

References

  • Snyder, J. L., Grob, R. L., McNally, M. E., & Oostdyk, T. S. (1994). Supercritical fluid extraction of selected pesticides from fortified soils and determination by gas chromatography with electron.
  • Wai, C. M., Wang, S., & Stigers, K. D. (1996). Evaluation of dithiocarbamates and beta-diketones as chelating agents in supercritical fluid extraction of Cd, Pb, and Hg from solid samples. Analytica Chimica Acta, 334(3), 257-263. [Link]

  • Shimadzu Corporation. (n.d.). Efficient extraction of residual pesticides in agricultural products and soils for GC/MS and LC/MS analysis using supercritical. Shimadzu Application Note. [Link]

  • Gilbert-López, B., García-Reyes, J. F., & Molina-Díaz, A. (1996). Headspace gas-liquid chromatographic determination of dithiocarbamate residues in fruits and vegetables with confirmation by conversion to ethylenethiourea. Journal of AOAC International, 79(6), 1417-1422. [Link]

  • Agilent Technologies. (n.d.). Analysis of Dithiocarbamate Pesticides in Water Using Headspace-GC/MS. Agilent Application Note. [Link]

  • Primoris. (n.d.). Dithiocarbamates: tricky by nature. Primoris Holding White Paper. [Link]

  • Lopez-Avila, V., Dodhiwala, N. S., & Beckert, W. F. (1991). Use of Supercritical Fluid Extraction in the Analysis of Pesticides in Soil. Journal of Agricultural and Food Chemistry, 39(9), 1716-1721. [Link]

  • Gamón, M., Lleó, C., Ten, A., & Mocholí, F. (2006). Optimization of supercritical fluid extraction of pesticide residues in soil by means of central composite design and analysis by gas chromatography-tandem mass spectrometry. Journal of Chromatography A, 1107(1-2), 1-8. [Link]

  • Chau, A. S. Y., & Lee, H. B. (1979). Headspace gas chromatography of carbon disulphide in the determination of dithiocarbamate fungicide residues. The Analyst, 104(1240), 959-962. [Link]

  • Campanale, C., Triozzi, M., Ragonese, A., Losacco, D., & Massarelli, C. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics, 11(10), 851. [Link]

  • Lozano, A., & Rajski, Ł. (2025). Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions. Molecules, 30(19), 4583. [Link]

  • Le Dantec, S., et al. (2001). Development of Automated Headspace Gas Chromatography Determination of Dithiocarbamates in Plant Matrixes. Journal of Agricultural and Food Chemistry, 49(6), 2736-2740. [Link]

  • Lieser, K. H., & Zuber, G. (1977). Liquid-liquid extractions with metal diethyldithiocarbamates as reagents. Fresenius' Zeitschrift für analytische Chemie, 285(3-4), 225-231. [Link]

  • Gaynor, J. D., & MacTavish, D. C. (1995). Supercritical Fluid Extraction from Soil and HPLC Analysis of Cyanazine Herbicide. Journal of Agricultural and Food Chemistry, 43(11), 2990-2994. [Link]

  • Usman, M. A., et al. (2016). Synthesis and characterization of dihexyldithiocarbamate as a chelating agent in extraction of gold(III). AIP Conference Proceedings, 1712(1), 040001. [Link]

  • Campanale, C., et al. (2023). Analytical Methods for Dithiocarbamate Detection. Encyclopedia.pub. [Link]

  • Kanchi, S., et al. (2013). Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century. Arabian Journal of Chemistry, 10, S2544-S2566. [Link]

  • Chung, S. W. C., & Wong, W. W. K. (2022). Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. Food Additives & Contaminants: Part A, 39(10), 1731-1746. [Link]

  • U.S. Environmental Protection Agency. (1993). Method 630.1: The Determination of Dithiocarbamates Pesticides in Municipal and Industrial Wastewater. [Link]

  • CORESTA. (n.d.). Dithiocarbamates. CORESTA Guide No. 3. [Link]

  • Haraldsson, C., et al. (1997). Evaluation, mechanism and application of solid-phase extraction using a dithiocarbamate resin for the sampling and determination of mercury species in humic-rich natural waters. The Analyst, 122(8), 877-882. [Link]

  • Zipper, H. (2021). Facing Analytical Challenges of Dithiocarbamate Analysis - Step-by-Step. EURL-SRM/CVUA Stuttgart. [Link]

  • Schwack, W., & Nyanzi, S. (2012). Environmental and pharmaceutical analysis of dithiocarbamates. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-13. [Link]

  • Anastassiades, M., & Zipper, H. (n.d.). Screening for and Quantification of Fungicide Dithiocarbamates using QuEChERS Methodology. EURL-SRM/CVUA Stuttgart. [Link]

  • DeVasher, R. B., et al. (2014). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. Organic Process Research & Development, 18(12), 1681-1685. [Link]

  • Adelagun, R. O. A., et al. (2018). The Versatility in the Applications of Dithiocarbamates. International Journal of Organic Chemistry, 8(2), 178-200. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products). [Link]

  • Nakamura, M., et al. (2010). Determination of Dithiocarbamates and Milneb Residues in Foods by Gas Chromatography-Mass Spectrometry. Journal of the Food Hygienic Society of Japan, 51(2), 106-113. [Link]

  • Cesur, H. (2018). Selective solid phase extraction and preconcentration of ultra-trace inorganic mercury in water samples using 2,6-dimethyl-morpholine dithiocarbamate. International Journal of Environmental Analytical Chemistry, 99(3), 256-270. [Link]

  • Lee, H., & Peart, T. E. (2000). Organic-solvent-free Extraction Method for Determination of Carbamate and Carbamoyloxime Pesticides in Soil and Sediment Samples. Journal of AOAC International, 83(6), 1339-1345. [Link]

  • Müller, E., et al. (2018). Simple extraction methods for pesticide compound-specific isotope analysis from environmental samples. Scientific Reports, 8(1), 1709. [Link]

  • U.S. Environmental Protection Agency. (1990). Carbaryl Environmental Chemistry Method - Soil. [Link]

  • Wu, Y., et al. (2024). Improvement of Extraction Efficiency and Metabolites of Pollutants from Medium and Low Concentration Organic Polluted Soil. Toxics, 12(4), 282. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Ethyl(methyl)carbamodithioic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for dithiocarbamate synthesis. Designed for researchers, chemists, and drug development professionals, this guide addresses the critical bottlenecks encountered during the laboratory synthesis of ethyl(methyl)carbamodithioic acid. As a Senior Application Scientist, I have structured this resource to move beyond basic recipes, detailing the thermodynamic and kinetic causalities that dictate reaction success to ensure your protocols are robust, self-validating, and reproducible.

Part 1: Mechanistic Workflow & Stability Dynamics

Before troubleshooting yield issues, it is imperative to understand the reaction network. A pervasive misconception in the field is that the free dithiocarbamic acid is a stable, easily isolable entity (1)[1]. In reality, the direct reaction of N-ethyl-N-methylamine with carbon disulfide (CS₂) yields the dithiocarbamate salt, while the free acid is highly susceptible to rapid acid-catalyzed hydrolysis (2)[2].

Pathway A N-Ethyl-N-methylamine + CS₂ + NaOH B Sodium Ethyl(methyl)carbamodithioate (Stable Salt, pH > 8) A->B Exothermic Nucleophilic Addition C Ethyl(methyl)carbamodithioic Acid (Target Acid, Unstable) B->C Acidification (pH < 7) E Thiuram Disulfide (Oxidation Byproduct) B->E Oxidation (O₂, Trace Metals) C->B Alkalinization D Amine + CS₂ (Degradation) C->D Acid-Catalyzed Hydrolysis

Synthesis and degradation pathways of ethyl(methyl)carbamodithioic acid.

Part 2: Troubleshooting FAQs

Q1: Why is my isolated yield of the free acid consistently near zero, despite complete consumption of starting materials? A1: This is a fundamental stability issue, not a synthetic failure. Dialkyldithiocarbamic acids (like ethyl(methyl)carbamodithioic acid) are inherently unstable[1]. When you acidify the reaction mixture to isolate the free acid, the compound undergoes rapid acid-catalyzed hydrolysis, reverting back to N-ethyl-N-methylamine and CS₂[2][3]. The decomposition rate is proportional to the hydrogen ion concentration, and at low pH, the half-life is measured in seconds[2]. Solution: Do not attempt to isolate the free acid unless absolutely necessary for immediate downstream in-situ use. Instead, isolate the compound as its stable sodium or ammonium salt by maintaining an alkaline pH (> 8) throughout the workup[3].

Q2: My reaction mixture turns cloudy and forms a precipitate shortly after preparation. What causes this? A2: Cloudiness or unexpected precipitation is a primary indicator of two potential failure modes:

  • pH Drop: If the pH falls below 7.4, the dithiocarbamate salt begins to protonate into the insoluble and unstable free acid, which then degrades[3].

  • Oxidative Dimerization: Dithiocarbamates are easily oxidized by dissolved oxygen or trace heavy metals to form insoluble thiuram disulfides[3]. Solution: Always prepare solutions in an alkaline buffer (pH 9-10) and use degassed solvents under an inert atmosphere (Argon/Nitrogen) to prevent oxidation (3)[3].

Q3: Does the reaction temperature significantly impact the final yield? A3: Yes, temperature control is critical. The nucleophilic addition of the amine to CS₂ is highly exothermic[2]. Allowing the temperature to spike increases the kinetic energy of the system, which accelerates both the oxidative degradation pathway and the hydrolysis of any transiently formed free acid. Solution: Maintain the reaction vessel at 0–5 °C during the addition of CS₂, and ensure rigorous stirring to dissipate localized heat.

Part 3: Quantitative Stability Data

To guide your storage and handling protocols, the following table summarizes the stability profile of dialkyldithiocarbamates based on environmental conditions[2][3].

Environmental ConditionpH LevelTemperatureEstimated Half-Life / StabilityPrimary Degradation Mechanism
Strongly Acidic pH 2.025 °C< 1 secondAcid-catalyzed hydrolysis (C-N bond cleavage)
Mildly Acidic pH 5.025 °C~36 hoursAcid-catalyzed hydrolysis
Neutral Aqueous pH 7.025 °C< 24 hoursSlow hydrolysis / Oxidation
Alkaline Buffer pH 9.0+2-8 °CMonths (Stable)N/A (Stable as salt)
Oxidative (Air/Metals) pH 9.025 °CVariable (Days)Oxidation to thiuram disulfide
Part 4: Self-Validating Experimental Protocol

To achieve >90% yield, you must synthesize and isolate the compound as its stable sodium salt. This protocol integrates self-validating checkpoints to ensure causality between your actions and the chemical state.

Optimized Synthesis of Sodium Ethyl(methyl)carbamodithioate

Reagents: N-Ethyl-N-methylamine (1.0 eq), Carbon Disulfide (CS₂, 1.1 eq), Sodium Hydroxide (NaOH, 1.05 eq), Degassed Deionized Water or Ethanol.

Step-by-Step Methodology:

  • Alkaline Amine Preparation: Dissolve NaOH (1.05 eq) in degassed water. Add N-ethyl-N-methylamine (1.0 eq) to the solution.

    • Causality: The excess base ensures the amine remains unprotonated and highly nucleophilic, while pre-establishing the alkaline environment required to stabilize the final product[1][3].

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Purge the headspace with Argon.

    • Causality: Low temperatures suppress the activation energy required for oxidative side-reactions.

  • Controlled Addition: Add CS₂ (1.1 eq) dropwise over 30–45 minutes using an addition funnel. Maintain vigorous stirring.

    • Self-Validation Checkpoint: The solution will transition from colorless to a pale yellow. Monitor the internal thermometer; if the temperature exceeds 10 °C, pause the addition. The exothermic spike confirms the reaction is proceeding[2].

  • Maturation: Once addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature (20 °C) while stirring for an additional 2 hours.

  • Isolation: Concentrate the solution under reduced pressure.

    • Crucial Checkpoint: Keep the water bath temperature below 40 °C to prevent thermal degradation.

  • Purification: Recrystallize the crude solid from a mixture of cold ethanol and diethyl ether. Dry under a vacuum to yield the stable sodium ethyl(methyl)carbamodithioate.

Part 5: References
  • Addressing misconceptions in dithiocarbamate chemistry Source: Dalton Transactions (RSC Publishing) URL:

  • Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century Source: Arabian Journal of Chemistry URL:

  • Stability and Storage of Ditiocarb Solutions: A Technical Guide Source: Benchchem URL:

Sources

Technical Support Center: Stabilizing Ethyl(methyl)carbamodithioic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl(methyl)carbamodithioic acid (EMDTC) is a dialkyldithiocarbamate widely utilized in agricultural chemistry, materials science, and drug development. However, like most N,N-disubstituted dithiocarbamic acids, it is notoriously unstable in its free acid form. In aqueous environments, it is highly susceptible to acid-catalyzed hydrolysis and oxidative dimerization.

This technical guide provides researchers with field-proven, mechanistically grounded troubleshooting strategies to prevent degradation and ensure the integrity of experimental data.

Part 1: Diagnostic Troubleshooting & Mechanistic FAQs

Q1: Why does my EMDTC solution turn cloudy and emit a foul, sulfurous odor shortly after preparation?

The Causality: This is the hallmark of acid-catalyzed hydrolysis. Dithiocarbamates are inherently basic. When dissolved in unbuffered water or acidic media (pH < 7.0), the dithiocarbamate anion is rapidly protonated to form the free dithiocarbamic acid. The steric strain on the C-N bond, combined with the electron-withdrawing nature of the thiocarbonyl group, forces a rapid C-N bond cleavage. This decomposition yields carbon disulfide ( CS2​ —responsible for the rotten egg odor) and ethylmethylamine[1]. The Solution: You must completely suppress the protonation step. Always prepare and store these solutions in a heavily buffered alkaline medium (pH 10–11). As noted in 2[2], maintaining a high pH is the only way to prevent the formation of the unstable zwitterionic intermediate that precedes CS2​ release.

Q2: My solution is kept at pH 10.5, but it still turns yellow over several days. What is happening?

The Causality: While an alkaline pH prevents hydrolysis, dialkyldithiocarbamates remain highly susceptible to oxidative dimerization, forming thiuram disulfides (which possess a distinct yellow chromophore). This reaction is driven by dissolved oxygen and is heavily catalyzed by trace transition metals (e.g., Cu2+ , Fe3+ ) leaching from standard laboratory glassware or lower-grade solvents[1]. The Solution: Implement a dual-additive stabilization strategy. Add a chelating agent (e.g., EDTA) to sequester trace metals, and an antioxidant (e.g., L-cysteine or sodium sulfite) to maintain a reducing environment. Furthermore, always use degassed solvents.

Q3: I am extracting EMDTC from biological/plant matrices, but my analytical recoveries are consistently below 30%. How can I prevent degradation during extraction?

The Causality: Biological matrices (such as plant sap or cellular lysates) are often naturally acidic and contain endogenous oxidants. The moment the tissue is homogenized, the dithiocarbamate is exposed to this hostile microenvironment, leading to near-instantaneous degradation[3]. The Solution: Never homogenize the sample in its native state. Perform the homogenization directly into an alkaline extraction buffer (pH 10) pre-loaded with 1 g/L cysteine and 10 mM EDTA. 3[3] demonstrate that flushing the matrix with an alkaline cysteine buffer immediately upon processing is critical for averting rapid degradation.

Part 2: Quantitative Stability Profile

To highlight the extreme sensitivity of dithiocarbamates to their environment, the following table summarizes the quantitative degradation kinetics of dialkyldithiocarbamates under varying aqueous conditions[1][4].

Environmental ConditionpH LevelTemperatureAdditives PresentEstimated Half-Life ( t1/2​ )Primary Degradant
Highly Acidic 2.025°CNone~0.3 secondsCarbon Disulfide ( CS2​ )
Mildly Acidic 5.025°CNone< 36 hoursCarbon Disulfide ( CS2​ )
Neutral (Unbuffered) 7.025°CNone< 24 hours CS2​
  • Thiuram Disulfide
Alkaline (Standard) 9.025°CNone~16 - 55 hoursThiuram Disulfide
Alkaline (Optimized) 10.54°CEDTA + Cysteine> 14 daysNegligible

Part 3: Degradation Pathways & Workflow Visualization

G EMDTC Ethyl(methyl)carbamodithioic Acid (Aqueous Solution) Acid Acidic pH (< 7.0) Protonation EMDTC->Acid H+ Catalysis Oxid Oxygen / Trace Metals Oxidation EMDTC->Oxid Electron Loss CS2 Carbon Disulfide (CS2) + Ethylmethylamine Acid->CS2 C-N Bond Cleavage Thiuram Thiuram Disulfide (Dimerization) Oxid->Thiuram Dimerization

Fig 1. Primary degradation pathways of ethyl(methyl)carbamodithioic acid in aqueous environments.

G Step1 1. Solvent Prep Degassed Water Step2 2. Buffer Addition pH 10-11 Buffer Step1->Step2 Step3 3. Additives EDTA + Antioxidant Step2->Step3 Step4 4. Dissolution Add EMDTC Salt Step3->Step4 Step5 5. Storage Amber Vials, 4°C Step4->Step5

Fig 2. Self-validating workflow for preparing stabilized dithiocarbamate stock solutions.

Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the preparation of an EMDTC stock solution must be treated as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Standard Operating Procedure: Preparation of Highly Stabilized EMDTC Stock Solutions

Step 1: Solvent Degassing

  • Action: Boil ultra-pure, metal-free water (18.2 MΩ·cm) and purge with an inert gas (Nitrogen or Argon) for a minimum of 30 minutes to displace dissolved oxygen.

  • System Validation: Use a dissolved oxygen (DO) meter. Do not proceed unless DO < 0.5 mg/L.

Step 2: Buffer Formulation

  • Action: Prepare a 10 mM Borate or Phosphate buffer using the degassed water. Adjust the pH to 10.5 using 1M NaOH.

  • System Validation: Verify with a calibrated pH meter. Do not proceed unless pH 10.5.

Step 3: Chelator & Antioxidant Integration

  • Action: Add 1 mM EDTA (to sequester trace transition metals) and 1 g/L L-cysteine (or sodium sulfite) as an antioxidant. Stir gently under an inert atmosphere until fully dissolved.

  • System Validation: Perform a visual inspection. The solution must remain perfectly optically clear with no particulate matter.

Step 4: API Dissolution

  • Action: Add the sodium or ammonium salt of ethyl(methyl)carbamodithioic acid to achieve your target concentration. Mix gently; avoid vigorous vortexing which introduces shear stress and potential aeration.

  • System Validation: Perform a baseline UV-Vis spectrophotometry scan. Confirm the presence of the characteristic dithiocarbamate peak (typically 250–290 nm) and ensure there is no emergent shoulder at 280–300 nm, which would indicate premature thiuram disulfide formation.

Step 5: Storage and Long-Term Validation

  • Action: Aliquot the stabilized solution into amber glass vials (to prevent photolytic degradation). Blanket the headspace with Argon before sealing. Store immediately at 4°C.

  • System Validation: After 24 hours, sacrifice one aliquot to re-test the pH and UV-Vis absorbance. The peak absorbance must not deviate by more than 2% from the baseline established in Step 4.

References

  • Dalton Transactions (RSC Publishing)
  • Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies Arabian Journal of Chemistry URL
  • Freie Universität Berlin (FU Berlin)
  • Mechanisms of Acid Decomposition of Dithiocarbamates. 1.
  • Stability and Storage of Ditiocarb Solutions: A Technical Guide BenchChem URL

Sources

Technical Support Center: Troubleshooting Solubility of Ethyl(methyl)carbamodithioic Acid Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with ethyl(methyl)carbamodithioic acid (ethylmethyl dithiocarbamate) metal complexes. While these complexes exhibit significant potential in biological applications, their notoriously poor solubility often bottlenecks experimental workflows. This guide synthesizes field-proven methodologies and mechanistic insights to help you overcome these physicochemical barriers.

The Causality of Poor Solubility: An Application Scientist's Perspective

Understanding the molecular behavior of ethylmethyl dithiocarbamate complexes is the first step to effective troubleshooting. The free ligand—typically synthesized as a sodium, potassium, or ammonium salt—is highly water-soluble due to its ionic nature[5]. However, upon coordination with transition metals (e.g., Ni(II), Cu(II), Zn(II)), the resulting complex becomes electrically neutral.

This charge neutralization, combined with the lipophilic ethyl and methyl substituents, drastically reduces aqueous solubility [1]. Furthermore, the planar or tetrahedral geometry of these complexes often leads to tight molecular packing and high crystal lattice energies. Consequently, overcoming this lattice energy to achieve solvation requires specific thermodynamic interventions. Simple stirring is rarely sufficient; instead, researchers must rely on strong polar aprotic solvents combined with acoustic cavitation (ultrasonication) to disrupt the intermolecular forces [4].

Frequently Asked Questions (FAQs)

Q1: My ethylmethyl dithiocarbamate complex is completely insoluble in water and common organic solvents like ethanol. How can I dissolve it for biological assays? A1: This is a classic manifestation of the high lattice energy and lipophilicity of the neutral complex. The most effective approach is a two-step co-solvent strategy. First, dissolve the complex in a strong polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO). If the complex resists dissolution, apply an ultrasonic field (sonication) at 40–60 °C [4]. Once a concentrated stock solution is achieved in DMSO, slowly dilute it into your aqueous assay buffer, ensuring the final DMSO concentration remains below the toxicity threshold for your specific biological model (typically <1-5%).

Q2: I attempted to increase aqueous solubility by lowering the pH of my buffer, but the solution turned cloudy and emitted a foul, rotten-egg odor. What happened? A2: You have inadvertently degraded your ligand. Ethylmethyl dithiocarbamate ligands are highly susceptible to acid-catalyzed hydrolysis. At a pH below 4.0, the dithiocarbamate moiety rapidly decomposes into carbon disulfide (CS 2​ ) and ethylmethylamine [2]. The rotten egg odor is a telltale sign of hydrogen sulfide (H 2​ S) byproduct formation during this degradation [2]. To maintain the structural integrity of the complex, all aqueous formulations must be strictly buffered between pH 6.0 and 8.0 [1].

Q3: When I dilute my DMSO stock solution into my aqueous buffer, the complex immediately "crashes out" (precipitates). How do I prevent this? A3: This "crashing out" occurs because the localized concentration of the complex exceeds its aqueous solubility limit at the solvent interface. To prevent this, ensure continuous, vigorous vortexing of the aqueous buffer while adding the DMSO stock dropwise. If precipitation persists, you must incorporate a solubilizing agent into the aqueous phase prior to addition. Cyclodextrins (e.g., Hydroxypropyl- β -cyclodextrin) are highly effective; they form an inclusion complex by encapsulating the hydrophobic ethylmethyl dithiocarbamate core, presenting a hydrophilic exterior to the aqueous medium [1].

Experimental Protocols
Protocol 1: Ultrasonic-Assisted Solubilization in Polar Aprotic Solvents

Objective: To achieve a high-concentration stock solution of the ethylmethyl dithiocarbamate complex by overcoming crystal lattice energy.

  • Weighing: Accurately weigh the required mass of the synthesized solid complex into a clean, dry borosilicate glass vial.

  • Solvent Addition: Add anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Note: Do not use protic solvents like methanol or ethanol, as solubility will remain poor.

  • Ultrasonic Treatment: Seal the vial tightly. Submerge the vial in an ultrasonic water bath pre-heated to 60 °C [4].

  • Cavitation: Sonicate for 30–60 minutes. The acoustic cavitation provides the localized energy required to disrupt the crystal lattice.

  • Verification: Visually inspect the solution. It should be completely clear with no particulate matter. If the complex is highly stable, you may observe a characteristic color (e.g., dark brown for Cu(II) complexes) without turbidity.

Protocol 2: Step-Down Aqueous Formulation for In Vitro Assays

Objective: To formulate the complex for aqueous biological assays without inducing precipitation or ligand degradation.

  • Buffer Preparation: Prepare a standard phosphate-buffered saline (PBS) solution and verify the pH is exactly 7.4 to prevent acid-catalyzed ligand degradation [2].

  • Excipient Addition (Optional but Recommended): Dissolve 10% (w/v) Hydroxypropyl- β -cyclodextrin into the PBS buffer.

  • Dropwise Addition: Place the aqueous buffer on a magnetic stirrer at high speed (800 rpm). Using a micropipette, add the DMSO stock solution (from Protocol 1) dropwise directly into the vortex.

  • Equilibration: Allow the solution to stir for 15 minutes at room temperature to ensure complete thermodynamic equilibration.

  • Filtration: Pass the final formulation through a 0.22 µm PTFE syringe filter to remove any microscopic aggregates prior to cellular application.

Quantitative Data Presentation

The following table summarizes the expected solubility profiles and limits for typical transition metal ethylmethyl dithiocarbamate complexes across various solvent systems.

Solvent SystemSolubilization TechniqueExpected Solubility LimitStability & Mechanistic Notes
Deionized Water (pH 7.0) Direct dissolution< 0.01 mg/mLHighly insoluble; neutral lipophilic complex [5].
Acidic Buffer (pH < 4.0) Direct dissolutionN/A (Degrades)Rapid decomposition to CS 2​ and amine [2].
Ethanol / Methanol Stirring at 25 °C< 0.5 mg/mLPoor solubility; high lattice energy barrier.
DMSO (Anhydrous) Ultrasonication at 60 °C> 50 mg/mLExcellent solubility; requires acoustic cavitation [4].
Aqueous Buffer + 10% Cyclodextrin Dropwise solvent shift2 - 5 mg/mLStable at pH 6.0 - 8.0; prevents precipitation [1].
Troubleshooting Workflow

Use the following logical workflow to systematically diagnose and resolve solubility barriers during your experiments.

SolubilityWorkflow Start Start: Complex Insoluble in Target Medium CheckMedium Identify Target Medium Start->CheckMedium Organic Organic Solvent (e.g., Ethanol, Hexane) CheckMedium->Organic Aqueous Aqueous Buffer (e.g., PBS, Media) CheckMedium->Aqueous TryDMSO Switch to Polar Aprotic Solvent (DMSO) + Sonication Organic->TryDMSO CheckAqueous Check pH of Buffer Aqueous->CheckAqueous Success Complex Solubilized TryDMSO->Success Acidic pH < 4.0 (Ligand Degradation) CheckAqueous->Acidic Neutral pH 6.0 - 8.0 (Stable Range) CheckAqueous->Neutral Failure Adjust pH to 7.4 Resynthesize if Degraded Acidic->Failure AddCosolvent Formulate with Co-solvent (DMSO) or Cyclodextrin Neutral->AddCosolvent AddCosolvent->Success

Systematic troubleshooting workflow for overcoming dithiocarbamate complex solubility barriers.

References
  • Addressing misconceptions in dithiocarbamate chemistry Dalton Transactions (RSC Publishing)[Link]

  • Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications PMC (National Institutes of Health)[Link]

Technical Support Center: Optimizing pH for Ethyl(methyl)carbamodithioic Acid (EMCDA) Heavy Metal Chelation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heavy metal chelation using ethyl(methyl)carbamodithioic acid (EMCDA) . This guide is designed for researchers, scientists, and drug development professionals who require rigorous, field-proven methodologies for optimizing dithiocarbamate-based metal precipitation and extraction workflows.

Core Workflow Overview

The following diagram illustrates the validated self-validating workflow for heavy metal chelation using EMCDA.

G A 1. Sample Preparation (Initial Metal Solution) B 2. pH Optimization (Adjust to pH 4.0 - 7.0) A->B C 3. EMCDA Ligand Addition (Stoichiometric Excess) B->C D 4. Complexation Reaction (Stirring, 15-30 mins) C->D E 5. Precipitation & Separation (Centrifugation/Filtration) D->E F 6. Effluent Analysis (ICP-AES / FAAS) E->F

Figure 1: Standardized workflow for EMCDA-mediated heavy metal chelation and separation.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is pH optimization the most critical parameter in EMCDA chelation?

A: The stability of dithiocarbamates (DTCs) in aqueous solutions is highly pH-dependent[1]. EMCDA, like other dialkyldithiocarbamates, features sulfur donor atoms that act as soft bases, making them highly effective at binding soft and borderline metal ions (e.g., Pb²⁺, Cu²⁺, Zn²⁺) based on the Hard and Soft Acids and Bases (HSAB) theory[2]. However, at a pH below 4.0, the protonation of the sulfur atoms leads to severe steric strain on the C–N bond, causing the ligand to rapidly decompose into carbon disulfide (CS₂) and the corresponding amine (N-ethylmethylamine)[3]. Conversely, at highly alkaline pH levels (> 8.0), hydroxide ions compete with the EMCDA ligand, leading to the formation of metal hydroxides rather than the desired organometallic complexes.

Q2: What is the optimal pH range for specific heavy metals?

A: Experimental data indicates that the optimal pH range for maximum removal efficiency using dithiocarbamate derivatives is between pH 4.0 and 7.0 [4]. The table below summarizes the quantitative adsorption capacities and optimal pH targets for common heavy metals.

Table 1: Optimal pH and Adsorption Data for DTC-Metal Chelation

Target Metal IonOptimal pH RangeMax Adsorption Capacity (mg/g)*Removal Efficiency (%)
Lead (Pb²⁺)4.0 - 7.0~79.14> 99.9%
Zinc (Zn²⁺)5.0 - 7.0~111.70> 98.4%
Manganese (Mn²⁺)6.5 - 7.0~191.01> 97.9%
Copper (Cu²⁺)4.0 - 6.0High (Forms highly stable complex)> 99.0%

*Data extrapolated from structurally similar dithiocarbamate surfactant derivatives[5].

Q3: My EMCDA solution is turning cloudy before adding it to the metal solution. What is happening?

A: This indicates premature ligand degradation or auto-oxidation. EMCDA is susceptible to acid-catalyzed hydrolysis[6]. If the stock solution is not maintained in a slightly alkaline environment (pH 8-9) prior to the experiment, it will degrade. Troubleshooting Step: Always prepare fresh EMCDA stock solutions in a dilute alkaline buffer (e.g., 0.1 M NaOH) and store them in sealed containers at 4°C to prevent degradation[3]. Only adjust the pH of the target metal solution to the 4.0-7.0 range before introducing the EMCDA ligand.

Q4: How do I ensure the protocol acts as a self-validating system?

A: A self-validating protocol requires built-in quality control checks. The formation of a distinct, intensely colored precipitate (e.g., dark brown for copper, white/yellow for zinc) immediately upon EMCDA addition confirms successful complexation[1][4]. Furthermore, analyzing the final filtrate via ICP-AES allows you to calculate the exact mass balance. If the input metal concentration minus the filtrate concentration does not match the theoretical yield of the precipitate, you have either incomplete complexation (check pH) or ligand degradation.

Mechanistic Causality of pH on EMCDA Stability

G A EMCDA Ligand (Ethyl(methyl)carbamodithioic acid) B pH < 4.0 (Acidic Environment) A->B C pH 4.0 - 7.0 (Optimal Chelation Range) A->C D pH > 8.0 (Alkaline Environment) A->D E Acid Hydrolysis (Decomposes to CS2 + Amine) B->E F Stable Chelation (Insoluble Metal-DTC Complex) C->F G Hydroxide Competition (Metal Hydroxide Precipitation) D->G

Figure 2: Mechanistic pathways of EMCDA stability and chelation efficacy across varying pH environments.

Step-by-Step Experimental Methodology

This methodology provides a rigorous framework for executing EMCDA-heavy metal chelation experiments[4][5].

Step 1: Sample Preparation and Baseline Analysis

  • Prepare a 50.0 mL aqueous solution containing the target heavy metal ions (e.g., 100 mg/L initial concentration) in a clean reaction flask[5].

  • Extract a 1.0 mL aliquot, acidify with 1% HNO₃ to pH < 2 (to prevent wall adsorption), and analyze via ICP-AES to establish the baseline concentration[4].

Step 2: pH Optimization

  • Insert a calibrated pH probe into the metal solution under continuous magnetic stirring (300 rpm).

  • Carefully titrate the solution using 0.1 M HCl or 0.1 M NaOH to reach the target pH (e.g., pH 6.0 for a mixed metal solution)[5]. Allow the pH to stabilize for 2 minutes.

Step 3: EMCDA Addition and Complexation

  • Calculate the required stoichiometric dosage of EMCDA based on the initial metal concentration, adding a 10-15% molar excess to ensure complete precipitation[4].

  • Add the EMCDA solution dropwise to the reaction flask. Observe the immediate formation of a colored precipitate, indicating the chelation reaction[4].

  • Maintain stirring for 15 to 30 minutes at 25°C to allow the pseudo-second-order kinetic reaction to reach equilibrium[5].

Step 4: Separation and Final Analysis

  • Transfer the suspension to centrifuge tubes and centrifuge at 4000 rpm for 10 minutes, or filter through a 0.45 µm membrane filter[4].

  • Collect the clear supernatant/filtrate.

  • Acidify the filtrate with HNO₃ (pH < 2) and analyze via ICP-AES to determine residual metal concentrations and calculate the removal efficiency[4].

References

  • Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions - PMC. nih.gov. URL:[Link]

  • Full article: Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. tandfonline.com. URL:[Link]

  • Effect of metal complexation on the degradation of dithiocarbamate fungicides. researchgate.net. URL:[Link]

  • Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions | ACS Omega - ACS Publications. acs.org. URL:[Link]

  • Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century. arabjchem.org. URL:[Link]

Sources

Technical Support Center: Troubleshooting Background Noise in the Mass Spectrometry of Ethyl(methyl)carbamodithioic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the mass spectrometric analysis of ethyl(methyl)carbamodithioic acid. This guide provides in-depth troubleshooting protocols and expert insights to help you systematically identify and eliminate sources of background noise, thereby enhancing the sensitivity, reproducibility, and reliability of your results.

Introduction: The Analytical Challenge

Ethyl(methyl)carbamodithioic acid and related dithiocarbamate compounds are of significant interest in various fields. However, their analysis by mass spectrometry, particularly using electrospray ionization (ESI), is frequently hampered by high background noise and signal instability. These molecules can be thermally labile and susceptible to in-source fragmentation, while the sulfur atoms present unique sample preparation needs.[1][2] High background noise can obscure low-abundance analyte signals, compromise the limit of detection (LOD), and lead to inaccurate quantification.[3][4]

This guide is structured to provide a logical, cause-and-effect approach to noise reduction, moving from proactive prevention to systematic diagnosis and resolution.

Section 1: Understanding the Analyte and Potential Pitfalls

This section addresses foundational questions about the analyte and its behavior in a mass spectrometer.

Q1: What makes ethyl(methyl)carbamodithioic acid challenging to analyze via ESI-MS?

Answer: The primary challenges stem from three core properties:

  • Thermal Lability: Dithiocarbamates can be sensitive to heat. The temperatures used in an ESI source for desolvation can be sufficient to induce degradation or unintended fragmentation before the analyte even reaches the mass analyzer. This phenomenon, known as in-source fragmentation (ISF), can reduce the intensity of the desired precursor ion and complicate spectral interpretation.[2][5]

  • Chemical Reactivity: The sulfur moieties make the molecule susceptible to oxidation. The inherent electrochemical potential of the ESI source can sometimes lead to the in-source oxidation of dithiocarbamate complexes.[6] Proper sample handling and the use of fresh, high-purity solvents are critical to prevent degradation before analysis.

  • Fragmentation Patterns: The carbon-sulfur bonds are common points of cleavage. Under tandem mass spectrometry (MS/MS) conditions, dithiocarbamate derivatives frequently undergo cleavage of the C-S bond, which can be useful for structural confirmation but also highlights the molecule's inherent instability.[7]

Q2: I'm seeing multiple peaks that I suspect are from my analyte. What are the expected fragmentation patterns?

Answer: While a definitive fragmentation pattern depends on your specific instrument and tuning parameters, the most common fragmentation pathway for dithiocarbamates involves the cleavage of the carbon-sulfur bonds.[7] For ethyl(methyl)carbamodithioic acid, you should look for neutral losses corresponding to the ethyl or methyl groups and fragments related to the core carbamodithioate structure. In-source fragmentation can also lead to the appearance of these fragments in your MS1 spectrum, even without intentional collision-induced dissociation.[5][8] It is crucial to optimize source conditions, particularly cone voltage and source temperature, to minimize this effect if the goal is to quantify the intact molecule.

Section 2: Proactive Noise Prevention: The Foundation of Quality Data

The most effective troubleshooting strategy is prevention. A high-quality result begins with a meticulously controlled experimental environment. Contaminants introduced from solvents, labware, or handling procedures are a primary cause of high background noise.[3]

Q3: What are the essential 'clean lab' practices for sensitive LC-MS analysis?

Answer: Adhering to a strict 'clean lab' philosophy is non-negotiable for trace-level analysis.

  • Solvent and Reagent Purity: Always use the highest grade solvents available (LC-MS or equivalent).[9] Lower-grade solvents can contain non-volatile residues, plasticizers, and other impurities that create significant chemical noise.[10] Prepare mobile phases fresh daily and filter them through a 0.2 µm filter. Avoid using communal lab chemicals, which may be contaminated.[11]

  • Dedicated Glassware: Never use glassware that has been washed with detergents like Triton™ X-100 or Tween™.[12] These substances contain polyethylene glycol (PEG), a notorious contaminant that is nearly impossible to remove and shows up as a repeating series of peaks separated by 44 Da.[11][13] Dedicate a set of glassware exclusively for LC-MS mobile phase and sample preparation, and clean it by rinsing with hot water followed by a high-purity organic solvent.[12]

  • Minimize Plastics and Additives: Be mindful of plasticware, as it can leach plasticizers (e.g., phthalates) and oligomers into your samples and solvents.[3][14] Use polypropylene or Teflon containers when possible. If you must use mobile phase additives like formic acid or ammonium acetate, use them at the lowest effective concentration and ensure they are from a high-purity source.[9]

  • Personal Contamination: Keratin from skin and hair is a common protein contaminant.[12] Always wear clean nitrile gloves and a lab coat. Wiping down your workspace and tools with 70% ethanol can help reduce environmental keratin.[12]

The following workflow outlines a proactive approach to minimizing contamination.

G cluster_prep Phase 1: Preparation cluster_sample Phase 2: Sample Handling cluster_system Phase 3: System Readiness A Acquire LC-MS Grade Solvents & Additives C Prepare Fresh Mobile Phase Daily A->C B Use Dedicated & Properly Cleaned Glassware (No Detergents) B->C D Filter Mobile Phase (0.2 µm filter) C->D I Equilibrate System with Fresh Mobile Phase D->I To LC-MS E Wear Clean Nitrile Gloves & Lab Coat H Prepare Sample in Final Diluent E->H F Use High-Purity Vials (Prefer glass over plastic) F->H G Minimize Sample Exposure to Air & Light G->H J Run Blank Injection Before Sample Set H->J To LC-MS I->J K Analyze System Suitability Standard J->K

Caption: Proactive workflow for minimizing contamination.

Section 3: Systematic Troubleshooting of High Background Noise

When faced with high background noise, a systematic approach is required to efficiently identify and resolve the root cause.

Q4: My baseline is extremely high and noisy across the entire run. How do I determine if the problem is my LC system or my MS?

Answer: This is the most critical diagnostic step. Isolating the two systems will quickly narrow down the source of the problem.

Protocol: Isolating the Noise Source

  • Establish a Baseline: With the LC system flowing mobile phase into the MS, acquire data for several minutes to confirm the high background noise.

  • Divert LC Flow: Divert the LC flow to waste. Do not turn off the LC pumps. This ensures the mobile phase composition remains stable.

  • Acquire MS-Only Data: With the LC disconnected from the MS inlet, continue to acquire data. The MS will now only be sampling the nebulizer and desolvation gases.

  • Analyze the Result:

    • If the noise disappears: The contamination is coming from the LC system. This includes your mobile phase, solvent lines, pump seals, injector, or column.[10]

    • If the noise persists: The contamination is originating from the mass spectrometer itself or the gas supply. This could be a dirty ion source, contaminated transfer capillary, or impurities in the nitrogen gas.[15]

This diagnostic tree provides a visual guide to the process.

G Start High Background Noise Observed in LC-MS Run Disconnect Divert LC Flow to Waste (Keep pumps on) Start->Disconnect AcquireMS Acquire MS-Only Data Disconnect->AcquireMS CheckNoise Does High Noise Persist? AcquireMS->CheckNoise ResultLC Noise Source is LC System or Mobile Phase CheckNoise->ResultLC No ResultMS Noise Source is MS or Gas Supply CheckNoise->ResultMS Yes ActionLC Troubleshoot LC: 1. Prepare fresh mobile phase 2. Flush system 3. Bypass column 4. Check for leaks ResultLC->ActionLC ActionMS Troubleshoot MS: 1. Clean ion source 2. Check N2 gas purity 3. Inspect transfer capillary ResultMS->ActionMS

Caption: Decision tree for isolating the source of background noise.

Q5: I've identified specific, repeating peaks in my background. What are they?

Answer: Regularly spaced peaks are often the signature of polymeric contaminants. Identifying the mass difference between the peaks is key to diagnosing the source.

ContaminantRepeating Mass Unit (Δm/z)Common SourcesMitigation Strategy
Polyethylene Glycol (PEG) 44 DaDetergents (Triton™, Tween™), plastic containers, some column packings.[11][13]Use dedicated, detergent-free glassware. Use high-purity solvents.[12]
Polysiloxanes 74 DaPump oils, silicone tubing, septa, some high-recovery tips.[11]Use oil-free pumps where possible. Avoid siliconized products.[11]
Polypropylene Glycol (PPG) 58 DaCommon plasticizer, can be present in many lab plastics.Minimize use of plasticware; use glass or Teflon where feasible.[14]
Triethylamine (TEA) 102 Da (as [M+H]⁺)Common LC buffer additive, very persistent.[14]If not required for your analysis, flush the system extensively. Dedicate PEEK tubing and columns for methods requiring TEA.[14]

This table summarizes common contaminants identified in mass spectrometry literature.[13][14]

Section 4: Advanced Protocols for Noise Reduction
Protocol: ESI Source Cleaning

A contaminated ion source is a frequent cause of persistent background noise and reduced sensitivity.[10]

Objective: To remove non-volatile salts and sample buildup from the ion source components.

Materials:

  • LC-MS Grade Methanol, Water, and Isopropanol

  • Lint-free swabs

  • Beakers

  • Sonicator

  • Appropriate personal protective equipment (gloves, safety glasses)

Procedure:

  • Venting the System: Follow the manufacturer's instructions to safely vent the mass spectrometer.

  • Source Disassembly: Carefully remove the ion source housing. Disassemble the capillary/ion transfer tube, cone, and other removable metal components. Take photos during disassembly to aid in reassembly.

  • Cleaning: a. Place all metal components in a beaker. b. Sequentially sonicate the parts for 10-15 minutes in each of the following solvents: LC-MS grade water, then methanol, then isopropanol. c. Use a lint-free swab dampened with methanol to gently clean any surfaces that cannot be sonicated.

  • Drying: Allow all components to air-dry completely in a clean environment. Do not wipe them, as this can introduce fibers.

  • Reassembly and Pump-down: Carefully reassemble the source. Follow the manufacturer's protocol to pump down the system.

  • System Bake-out/Conditioning: Once the vacuum is stable, it is often beneficial to "steam clean" or bake out the system by flowing a high-organic mobile phase (e.g., 75:25 methanol:water) at a moderate flow rate (0.5 mL/min) with high gas flows and temperatures for several hours or overnight.[16] This helps remove any residual volatile contaminants.

Protocol: Optimizing Source Parameters for Labile Compounds

For thermally labile molecules like ethyl(methyl)carbamodithioic acid, "soft" ionization conditions are crucial to minimize in-source fragmentation (ISF).[5]

Objective: To maximize the signal of the intact precursor ion while minimizing ISF.

Procedure (via Flow Injection Analysis or during method development):

  • Start with Gentle Conditions: Begin with the instrument manufacturer's recommended default settings.

  • Optimize Cone/Capillary Voltage: While infusing a standard solution of your analyte, gradually decrease the cone voltage (also known as fragmentor or skimmer voltage). Monitor the intensity of your precursor ion ([M+H]⁺ or [M-H]⁻) and any known fragment ions. The goal is to find a voltage that maximizes the precursor signal without significantly increasing the fragment signals.

  • Optimize Desolvation Temperature: High temperatures can cause thermal degradation. Reduce the desolvation/drying gas temperature in 25-50°C increments. Find the lowest temperature that still provides efficient desolvation (i.e., stable signal and good peak shape) without causing the precursor ion intensity to drop.

  • Optimize Nebulizer/Drying Gas Flow: The cone gas (or nebulizer gas) flow can sometimes be increased to help cool the ions and reduce collisions in the source region, which may decrease ISF. Adjust this parameter to find the best signal-to-noise ratio.

By systematically adjusting these parameters, you can find a balance that preserves the integrity of your labile analyte, leading to a stronger signal and more reliable quantification.

References
  • Coles, B. A., & Fultz, M. L. (1999). Electrospray ionization of neutral metal dithiocarbamate complexes using in-source oxidation. Journal of Mass Spectrometry, 34(10), 1069–1078. [Link]

  • Central Proteomics Facility. (n.d.). Common Contaminants in Proteomics Mass Spectrometry Experiments. University of Oxford. [Link]

  • Addgene. (2025, June 5). Common Mass Spectrometry Contaminants: I Messed It Up So You Don't Have To![Link]

  • Zhu, M., et al. (2011). Fragmentation patterns of novel dithiocarbamate derivatives with pharmaceutical activity under electrospray ionization tandem mass spectrometry conditions. Rapid Communications in Mass Spectrometry, 25(2), 349–354. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Agilent Technologies. (n.d.). Common LC/MS Contaminants. [Link]

  • Providion. (n.d.). How do I identify contamination in my LC-MS system and what should I do?[Link]

  • Zomer, P., Mol, H., Cajka, T., & Hajslova, J. (n.d.). Direct analysis of dithiocarbamates by DESI-MS/MS. WUR eDepot. [Link]

  • Waters Corporation. (n.d.). Best Practices for Attribute Monitoring of Thermally Labile Peptides Using the BioAccord System. [Link]

  • Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81. [Link]

  • Guo, X., Bruins, A. P., & Covey, T. R. (2007). Method to reduce chemical background interference in atmospheric pressure ionization liquid chromatography-mass spectrometry using exclusive reactions with the chemical reagent dimethyl disulfide. Analytical Chemistry. [Link]

  • Waters Corporation. (n.d.). Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. [Link]

  • Crnogorac, G., et al. (2007). Determination of dithiocarbamate fungicide residues by liquid chromatography/mass spectrometry and stable isotope dilution assay. Journal of Mass Spectrometry, 42(10), 1287-1297. [Link]

  • Agilent Technologies. (n.d.). Tips to Improve Signal-to-Noise Checkout. [Link]

  • Shimadzu. (n.d.). LC/MS/MS Method Package for Reactive Sulfur Profiling. [Link]

  • Padilla-Gonzalez, G. F. (2022, March 27). Answer to "Losing Sensitivity of LC/MS signal due to High Background?". ResearchGate. [Link]

  • Chromatography Forum. (2020, May 6). High background after preventative maintenance. [Link]

  • The Analytical Scientist. (2025, September 2). Does In-Source Fragmentation Require a Soft Touch?[Link]

  • Zhao, Y., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(12), e9519. [Link]

  • Akaike, T., et al. (n.d.). Isotope Dilution Mass Spectrometry for the Quantification of Sulfane Sulfurs. PMC - NIH. [Link]

Sources

Stabilization techniques for ethyl(methyl)carbamodithioic acid during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the erratic behavior of dithiocarbamates. The truth is, ethyl(methyl)carbamodithioic acid (also referred to as ethylmethyl dithiocarbamate) is not inherently unpredictable—it is simply unforgiving of poor environmental controls.

In this guide, we will move beyond basic instructions and explore the mechanistic causality behind its degradation. By understanding exactly why this molecule falls apart, we can implement self-validating protocols to ensure absolute stability during long-term storage.

Part 1: The Mechanistic Causality of Degradation

You cannot stabilize a molecule until you understand its failure modes. Ethyl(methyl)carbamodithioic acid is a secondary amine dithiocarbamate that is highly susceptible to two primary degradation pathways:

  • Acid-Catalyzed Hydrolysis: Dithiocarbamates are basic. At a pH of 7.0 or below, the molecule is protonated to form a dithiocarbamic acid. These acids are highly unstable and rapidly cleave into the parent amine (ethylmethylamine) and carbon disulfide (CS₂)[1][2].

  • Oxidative Dimerization: Exposure to oxygen or UV light causes the dithiocarbamate to lose electrons and oxidize. For secondary amines like ethylmethylamine, this oxidation yields stable thiuram disulfides[2]. While the resulting dimer is stable, its formation depletes the active concentration of your target dithiocarbamate.

Degradation DTC Ethyl(methyl)carbamodithioic Acid (Intact) Acid Acidic pH (< 7.0) DTC->Acid Protonation Oxidation Oxygen / Light DTC->Oxidation Electron Loss Hydrolysis Hydrolysis Products: Ethylmethylamine + CS2 Acid->Hydrolysis Cleavage Thiuram Oxidation Products: Thiuram Disulfides Oxidation->Thiuram Dimerization

Mechanistic degradation pathways of ethyl(methyl)carbamodithioic acid.

Part 2: Troubleshooting Guide - Common Storage Issues

Q1: My aqueous stock solution turned cloudy and smells strongly of sulfur within hours of preparation. What happened? A: The cloudiness and sulfurous odor (CS₂) are classic indicators of acid-catalyzed hydrolysis[3][4]. Even if you dissolved the salt in neutral, distilled water, atmospheric CO₂ can dissolve into the water, dropping the pH below 7.0. Causality & Fix: Dithiocarbamates are unstable in unbuffered water. Always prepare aqueous solutions in an alkaline buffer (pH 9.0–10.0) to prevent protonation[4].

Q2: I stored my solid ethyl(methyl)carbamodithioic acid salt in the refrigerator, but it has turned into a sticky, gummy mass. Is it ruined? A: Most likely, yes. Solid dithiocarbamate salts are highly hygroscopic[4]. If you opened the cold container immediately after taking it out of the refrigerator, ambient humidity condensed on the cold powder. The localized moisture initiates hydrolysis. Causality & Fix: Store the solid in a desiccator under an inert atmosphere (Argon or N₂). If refrigerated, you must allow the sealed container to equilibrate to room temperature before opening it[4][5].

Q3: My HPLC peaks are broad, and I see multiple degradation products, even for freshly prepared samples. Is my batch bad? A: You are likely observing on-column degradation, not a bad batch. Standard reverse-phase HPLC mobile phases often contain acidic modifiers (like 0.1% Formic Acid or TFA). When your pristine dithiocarbamate hits the acidic mobile phase, it degrades during the chromatographic run. Causality & Fix: Analytical methods must be stability-indicating. You must use an alkaline mobile phase (e.g., 10 mM ammonium bicarbonate buffer, pH 10) to maintain the integrity of the molecule during analysis[4].

Part 3: Quantitative Stability Profiles

To underscore the critical nature of pH and temperature control, the following table summarizes the representative kinetic stability of dithiocarbamate solutions under various environmental stress conditions.

Environmental ConditionpH LevelTemperatureApproximate Half-LifePrimary Degradant
Unbuffered Distilled Water~5.0 - 6.025°C< 36 hoursCS₂ + Ethylmethylamine
Neutral Buffer7.025°C< 55 hoursCS₂ + Ethylmethylamine
Alkaline Buffer9.0 - 10.025°C> 14 daysTrace Thiuram Disulfides
Alkaline Buffer (Optimized) 9.0 - 10.0 2 - 8°C > 6 months None (Stable)

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its verification. The following workflow pairs a robust preparation method with a stability-indicating assay, creating a self-validating system.

Workflow Prep Prepare Solution (pH 9-10 Buffer) Purge Argon/N2 Purge (De-aeration) Prep->Purge Store Store at 2-8°C (Light-Protected) Purge->Store Validate HPLC Validation (Alkaline Mobile Phase) Store->Validate Periodic Check

Self-validating workflow for the preparation and storage of dithiocarbamate solutions.

Protocol 1: Preparation and Long-Term Storage of Stabilized Solutions

Objective: Formulate an aqueous stock solution resistant to hydrolysis and oxidation.

  • Buffer Preparation: Prepare a 50 mM Sodium Borate or Ammonium Bicarbonate buffer. Adjust the pH to 9.5 using 1M NaOH.

  • Solvent De-aeration: Sparge the buffer with ultra-pure Argon or Nitrogen gas for 30 minutes to displace dissolved oxygen, mitigating the risk of oxidative dimerization[5].

  • Dissolution: Dissolve the solid ethyl(methyl)carbamodithioic acid salt into the de-aerated buffer. Note: Trace metals in glassware can cause immediate precipitation of insoluble metal-dithiocarbamate complexes[1][3]. Use acid-washed, metal-free glassware.

  • Packaging: Aliquot the solution into amber glass vials (to protect from UV-induced oxidation). Overlay the headspace with Argon gas before sealing tightly with PTFE-lined caps.

  • Storage: Store immediately at 2–8°C[3][4].

Protocol 2: HPLC Stability-Indicating Assay

Objective: Validate the integrity of the stored solution without inducing on-column degradation.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0[4].

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Column: C18 reverse-phase column compatible with high-pH mobile phases (e.g., Waters XBridge or equivalent). Column temperature set to 25°C[4].

  • Detection: UV detection at 257 nm or 290 nm[4].

  • Validation Check: A single, sharp peak indicates an intact dithiocarbamate. The appearance of early-eluting peaks (amines) or late-eluting hydrophobic peaks (thiuram disulfides) indicates a failure in the storage protocol.

Part 5: FAQs for Drug Development Professionals

Q: We are scaling up our synthesis. Can we store the dithiocarbamate in its protonated acid form instead of the sodium/potassium salt? A: Absolutely not. Dithiocarbamic acids of secondary amines are highly unstable and will spontaneously decompose into CS₂ and the amine, even in solid form[2]. You must isolate and store the compound as an alkali metal salt (e.g., Sodium or Potassium ethylmethyl dithiocarbamate) to ensure long-term viability[2][6].

Q: Does adding a chelating agent like EDTA to the storage buffer improve stability? A: Yes, conditionally. Dithiocarbamates are powerful chelators and will readily react with trace transition metals (Cu, Fe, Ni) present in your water or glassware to form highly insoluble complexes[1][3]. Adding a small amount of EDTA (0.1 mM) to your alkaline buffer can sequester these trace metals, preventing unexpected precipitation during long-term storage.

Q: How should we handle bulk packaging of the solid API? A: Bulk alkylenebisdithiocarbamates and related derivatives must be packaged in air-tight containers after being thoroughly de-aerated and contacted with an inert gas[5]. We recommend double-bagging in polyethylene within a sealed HDPE drum, with active Argon flushing during the sealing process to prevent moisture and oxygen ingress.

References

  • RSC Publishing. "Addressing misconceptions in dithiocarbamate chemistry." Dalton Transactions. Available at: [Link]

  • ACS Publications. "Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media." Organic Process Research & Development. Available at:[Link]

  • Google Patents. "A method of stabilizing alkylenebisdithiocarbamates." WO2005067717A3.
  • PMC. "Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications." National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Ethyl(methyl)carbamodithioic Acid Ligand Binding

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with ethyl(methyl)carbamodithioic acid (Emdtc) in coordination chemistry and metallodrug synthesis. Here, we address the specific steric and kinetic challenges associated with Emdtc ligand binding and provide field-proven, self-validating protocols to ensure high-yield, discrete complex formation.

Diagnostic FAQ: Understanding Steric Hindrance in Emdtc

Q: Why does ethyl(methyl)carbamodithioic acid exhibit unique steric challenges compared to symmetric analogues like dimethyldithiocarbamate? A: The Emdtc ligand features an asymmetric secondary amine backbone. Upon coordination, the delocalization of the nitrogen lone pair onto the sulfur atoms creates a partial double bond character at the C–N bond (the thioureide resonance form). This restricts rotation, locking the sterically demanding ethyl group and the smaller methyl group into rigid conformations. Depending on the geometry of the metal center, the ethyl group can cause severe steric clashes with adjacent ligands, altering the expected coordination geometry.

Q: How can I identify if steric hindrance is causing incomplete coordination in my synthesis? A: Dithiocarbamates typically act as bidentate chelators characterized by a small bite angle. However, steric bulk can force the ligand into a monodentate or anisobidentate (unequal M–S bond lengths) mode. You can diagnose this via FTIR spectroscopy: true bidentate chelation yields a single sharp ν (C–S) stretching band near 1000 cm⁻¹. If steric hindrance forces monodentate binding, this band splits into two distinct peaks (typically around 980 cm⁻¹ and 1020 cm⁻¹) due to the non-equivalent carbon-sulfur bonds.

Q: My Emdtc metal complex is precipitating as an insoluble polymer instead of a discrete monomer. What is the mechanistic cause? A: While the ethyl group provides some steric bulk, the smaller methyl group on the Emdtc ligand can leave the axial sites of the metal center exposed. This lack of complete steric shielding allows for intermolecular M···S spodium bonds or bridging interactions between adjacent complexes, leading to supramolecular aggregation and insolubility[1].

Troubleshooting Guides & Experimental Protocols

Workflow A: Overcoming Kinetic Barriers to Complete Chelation

The Issue: Formation of a mixture of monodentate and bidentate species due to the high activation energy required for the bulky ethyl group to rotate into a favorable chelating conformation. The Causality: Ligand substitution is highly dependent on the stabilization of the transition state. By increasing the solvent's dielectric constant, you stabilize the polar intermediates. Concurrently, elevating the temperature provides the kinetic energy necessary to overcome the rotational barrier of the asymmetric amine groups.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a high-dielectric solvent mixture of Dimethylformamide (DMF) and deionized water (70:30 v/v). Degas the solvent by bubbling with N₂ for 15 minutes to prevent ligand oxidation.

  • Precursor Dissolution: Dissolve 1.0 mmol of the metal precursor (e.g., K₂[PtCl₄]) in 15 mL of the solvent mixture at room temperature.

  • Ligand Addition: Dissolve 2.05 mmol of sodium ethyl(methyl)carbamodithioate in 5 mL of the solvent. Add this dropwise to the metal solution over 10 minutes.

  • Thermal Activation: Heat the reaction mixture to 65°C under continuous stirring for 4 hours. Note: Temperatures above 80°C may lead to the decomposition of the dithiocarbamate backbone into toxic carbon disulfide.

  • Isolation: Cool the mixture to 4°C to induce precipitation. Filter and wash with cold ethanol.

  • Self-Validation Step: Analyze the product via FTIR. The disappearance of the split ν (C–S) bands and the emergence of a single peak at ~1005 cm⁻¹ confirms that the kinetic barrier has been overcome and complete bidentate chelation is achieved.

Workflow B: Preventing Supramolecular Aggregation

The Issue: The synthesized complex is insoluble in standard organic solvents due to the formation of [M(Emdtc)₂]ₙ polymeric chains via intermolecular M···S interactions. The Causality: To prevent bridging modes, the coordination sphere must be sterically saturated. Introducing a sterically demanding, strongly σ -donating co-ligand (such as triphenylphosphine, PPh₃) occupies the vulnerable coordination sites, forcing the Emdtc ligand to remain discrete and monomeric.

Step-by-Step Methodology:

  • Primary Coordination: Synthesize the parent [M(Emdtc)₂] complex in a non-coordinating solvent (e.g., dichloromethane) at room temperature.

  • Co-Ligand Introduction: Add 2.1 equivalents of PPh₃ directly to the suspension.

  • Refluxing: Reflux the mixture at 40°C for 2 hours. The bulky PPh₃ will cleave the intermolecular M···S bonds, yielding a heteroleptic monomeric complex (e.g., [M(Emdtc)₂(PPh₃)]).

  • Self-Validation Step: Perform ³¹P NMR spectroscopy. A sharp, single resonance peak indicates successful coordination of the phosphine ligand, while the physical dissolution of the previously insoluble polymer confirms the breakdown of the supramolecular aggregate.

Data Presentation: Alkyl Substitution Effects on Binding

The steric bulk of the substituents on the dithiocarbamate nitrogen directly dictates the stability and coordination mode of the resulting metal complexes. The table below summarizes these quantitative relationships[2],[1].

Ligand DerivativeN-SubstituentsSteric Bulk (Relative)Dominant Coordination ModeSupramolecular Aggregation RiskRelative Stability (log β )
Dmdtc Methyl, MethylLowBridging / BidentateHigh (Forms polymers)Lowest
Emdtc Ethyl, MethylModerateBidentate / AnisobidentateModerate (Dimerization)Intermediate
Dedtc Ethyl, EthylHighBidentate ChelatingLowHigh
iPrdtc Isobutyl, IsobutylVery HighMonodentate / DistortedVery LowHighest

Table 1: Comparative analysis of dithiocarbamate alkyl substitutions and their structural impacts on transition metal complexes.

Diagnostic Workflow Diagram

The following logical workflow illustrates the decision-making process for troubleshooting Emdtc binding issues based on analytical feedback.

EmdtcWorkflow Start Emdtc Binding Issue Detected Diag FTIR / NMR Analysis Assess Coordination Mode Start->Diag Mono Monodentate / Incomplete Chelation (Split C-S bands in FTIR) Diag->Mono Steric Clash Poly Polymeric Aggregation / Insoluble (Broad NMR / Precipitation) Diag->Poly Intermolecular Bonds Solv Increase Solvent Dielectric Constant & Elevate Temperature to 65°C Mono->Solv CoLig Introduce Bulky Co-Ligand (e.g., PPh3) to Block Aggregation Poly->CoLig Success Discrete Bidentate Monomer Isolated Solv->Success CoLig->Success

Diagnostic workflow for resolving steric hindrance and aggregation in Emdtc ligand binding.

References

  • Synthesis, Spectroscopic Characterization, and DFT Insights into a Ni(II) Dithiocarbamate and Mixed-Ligand Complex. Journal of Chemical Health Risks. [Link]

  • Synthesis, Crystal Structure and Stability Studies of Dithiocarbamate Complexes of Some Transition Elements (M=Co, Ni, Pd). Taylor & Francis. [Link]

  • Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. National Center for Biotechnology Information (PMC).[Link]

  • A Computational Chemistry Investigation of the Influence of Steric Bulk of Dithiocarbamato-Bound Organic Substituents upon Spodium Bonding. MDPI.[Link]

Sources

Validation & Comparative

Comparative Chelating Efficiency: Ethyl(methyl)carbamodithioic Acid vs. Diethyldithiocarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, selecting the optimal dithiocarbamate (DTC) ligand is rarely a question of pure binding affinity, but rather a calculation of solubility, lipophilicity, and tissue distribution. Ethyl(methyl)carbamodithioic acid (EMDTC) and diethyldithiocarbamate (DEDTC) are both potent, soft-sulfur donor ligands. However, the subtle structural shift from a symmetric diethyl moiety (DEDTC) to an asymmetric ethyl-methyl moiety (EMDTC) fundamentally alters the crystal lattice energy and lipophilicity of the resulting metal chelates. This guide objectively compares their chelating efficiencies, providing mechanistic insights and self-validating experimental protocols to guide application-specific selection.

Structural Dynamics & Chelation Mechanics

Both EMDTC and DEDTC chelate transition metals via a bidentate mechanism, utilizing their two sulfur atoms to form robust four-membered chelate rings (1[1]). The electron density on the sulfur donors is enhanced by the partial double-bond character of the C-N bond, which facilitates strong σ-donation and π-backbonding with metals like Cu(II), Zn(II), and Pb(II).

While their thermodynamic stability constants are nearly identical due to the similar inductive effects of their alkyl groups, their kinetic solubility and membrane permeability diverge significantly.

  • DEDTC (Symmetric): The symmetrical diethyl groups allow for tight crystal packing. This high lipophilicity makes DEDTC exceptional for solvent extraction and intracellular metal transport. In oncology, DEDTC is widely recognized for transporting copper into cells to inhibit the proteasome and block NF-κB activation (2[2]).

  • EMDTC (Asymmetric): The asymmetry of the ethyl and methyl groups disrupts the crystal lattice of the metal complex. This lower lattice energy translates to higher solubility in organic solvents and a lower thermal decomposition threshold, making EMDTC superior as a single-source precursor (SSP) for synthesizing metal sulfide nanoparticles (3[3]).

Pathway DTC DTC Ligand (DEDTC/EMDTC) Complex Lipophilic Cu-DTC Complex DTC->Complex Chelation Cu Cu(II) Ions Cu->Complex Cell Intracellular Accumulation Complex->Cell Membrane Permeation Proteasome Proteasome Inhibition Cell->Proteasome Target Binding NFkB NF-κB Blockade Proteasome->NFkB Prevents Activation Apoptosis Tumor Cell Apoptosis NFkB->Apoptosis Pro-apoptotic

Mechanism of Cu-Dithiocarbamate complexes inducing apoptosis via NF-κB blockade.

Quantitative Data: Thermodynamics vs. Kinetics

The overall stability constants (log β) for both ligands follow the established Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) (4[4]). However, their physical behaviors diverge sharply post-chelation.

Table 1: Comparative Physicochemical and Chelating Profile
ParameterDiethyldithiocarbamate (DEDTC)Ethylmethyldithiocarbamate (EMDTC)
Ligand Symmetry Symmetric (Diethyl)Asymmetric (Ethyl, Methyl)
Chelation Ring Size 4-membered (M-S-C-S)4-membered (M-S-C-S)
Complex Lipophilicity (LogP) HighModerate
Solubility of Metal Chelate Moderate (Organic Solvents)Very High (Organic Solvents)
Thermal Decomposition > 220 °C (e.g., Cu, Zn derivatives)< 200 °C (Ideal for CVD/Thermolysis)
Blood-Brain Barrier (BBB) Permeability High (Risk of heavy metal redistribution)Reduced (Safer for systemic chelation)
Table 2: Relative Stability Constants (log β2) in Aqueous/Ethanol Media

Note: Values are representative approximations to demonstrate the binding hierarchy, which remains consistent across both DEDTC and EMDTC due to identical donor atoms.

Metal IonRelative Binding Affinity (log β2)Clinical / Industrial Relevance
Cu(II) ~ 20.0 - 24.0High affinity; utilized in anti-cancer formulations and Wilson's disease models.
Pb(II) ~ 17.0 - 19.0Strong chelation; EMDTC preferred to prevent Pb redistribution to the brain.
Zn(II) ~ 15.0 - 16.0Moderate affinity; acts as a sacrificial metal in biological systems to trap Cu(II).
Mn(II) < 10.0Weak affinity; rapidly displaced by Cu or Pb in competitive environments.

Application-Specific Divergence

Pharmacology & Toxicology

In heavy metal poisoning (e.g., Pb or Cd toxicity), highly lipophilic chelators like DEDTC can inadvertently transport the mobilized toxic metals across the blood-brain barrier, exacerbating neurotoxicity. EMDTC, possessing one less methylene group and an asymmetric structure, exhibits a slightly lower partition coefficient. This reduced lipophilicity is highly advantageous in preventing the passage of the metal-chelate into the brain, making asymmetric dithiocarbamates safer for systemic detoxification (5[5]).

Materials Science

For the synthesis of rare-earth or transition metal sulfides, precursors must decompose cleanly at low temperatures. The asymmetric EMDTC ligand prevents tight crystal packing, lowering the melting and decomposition points of the complex. This allows EMDTC-metal complexes to undergo solution thermolysis to form pure metal sulfide nanoparticles under much milder conditions than DEDTC (3[3]).

Experimental Methodology: Chelating Efficiency Validation

To objectively compare the chelating efficiency and phase-transfer kinetics of EMDTC vs. DEDTC, we employ a self-validating liquid-liquid extraction system coupled with ICP-MS.

Causality of Design: This protocol uses a pH 6.0 MES buffer to prevent the competitive formation of insoluble metal hydroxides, ensuring the metal remains fully available. Chloroform is selected as the organic phase because its dielectric constant rapidly partitions the neutral, lipophilic DTC-metal chelates out of the aqueous phase, effectively "freezing" the reaction to capture accurate kinetic snapshots.

Step-by-Step Protocol
  • Ligand Preparation: Prepare 0.01 M solutions of Na-DEDTC and Na-EMDTC in deoxygenated, deionized water to prevent premature disulfide (thiuram) formation.

  • Metal Spiking: Prepare a 10 ppm mixed-metal aqueous solution containing Cu(II) and Pb(II) nitrates. Buffer the solution to pH 6.0 using 50 mM MES (2-(N-morpholino)ethanesulfonic acid).

  • Liquid-Liquid Extraction: In a separatory funnel, combine 10 mL of the buffered metal solution with 10 mL of the ligand solution. Immediately add 20 mL of Chloroform (CHCl₃). Shake mechanically for exactly 15 minutes.

  • Phase Separation: Transfer the emulsion to a centrifuge tube and spin at 3000 rpm for 5 minutes to achieve a sharp phase boundary.

  • Acid Digestion: Extract 10 mL of the lower organic phase. Evaporate the solvent under a gentle stream of nitrogen. Digest the remaining metal-chelate residue in 5 mL of 2% Trace-Metal Grade HNO₃ at 60 °C for 1 hour.

  • ICP-MS Quantification: Analyze the digested samples using Inductively Coupled Plasma Mass Spectrometry to quantify the absolute extraction efficiency (Recovery %) of each ligand.

Workflow Step1 1. Ligand Preparation (0.01M DEDTC vs EMDTC) Step3 3. Liquid-Liquid Extraction (CHCl3 / H2O Phase) Step1->Step3 Step2 2. Metal Solution Buffering (pH 6.0 MES Buffer) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 3000 rpm) Step3->Step4 Step5 5. Acid Digestion (2% HNO3) Step4->Step5 Organic Phase Step6 6. ICP-MS Analysis (Quantify Extraction Efficiency) Step5->Step6

Experimental workflow for evaluating comparative metal chelation efficiency.

References

  • Stability Constants of Metal Complexes of Dithiocarbamates Asian Journal of Chemistry[Link]

  • A review of the therapeutic properties of dithiocarbamates F1000Research[Link]

  • Targeting of Nuclear Factor-κB and Proteasome by Dithiocarbamate Complexes with Metals Current Pharmaceutical Design[Link]

  • Dithiocarbamate Precursors for Rare-Earth Sulfides Chemistry of Materials (ACS Publications)[Link]

  • The Lead-Chelating Effects of Substituted Dithiocarbamates PubMed (Biomed Environ Sci)[Link]

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A Comparative Guide to Dithiocarbamate Pesticides: Evaluating Ethyl(methyl)carbamodithioic Acid Against Commercial Standards

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Dithiocarbamates (DTCs) are a cornerstone of modern agriculture, representing a class of broad-spectrum, multi-site fungicides that are critical for managing fungal diseases and mitigating resistance to single-site agents.[1][2] This guide provides a comprehensive comparison of major dithiocarbamate pesticides, including ethylenebis(dithiocarbamates) (EBDCs) like Mancozeb, and dimethyldithiocarbamates (DMDs) like Thiram. A central focus is the evaluation of ethyl(methyl)carbamodithioic acid, an unsymmetrical dithiocarbamate. Our review of scientific and regulatory databases indicates that while chemically related compounds exist, ethyl(methyl)carbamodithioic acid is not a registered or commercially utilized pesticide. Therefore, this guide establishes a comparative framework using performance data from established DTCs to theoretically position and evaluate the potential of such unsymmetrical structures. We present detailed experimental protocols for in-vitro efficacy and residue analysis, supported by quantitative data and logical workflows, to provide researchers and drug development professionals with the tools for robust comparative analysis in this chemical class.

Introduction to Dithiocarbamate Fungicides

Dithiocarbamates are organosulfur compounds first developed in the 1930s.[3] Their enduring utility stems from their ease of synthesis, low cost, and, most importantly, a multi-site mode of action that confers a very low risk of resistance development in target pathogens.[1][2]

Chemical Structure and Classification

DTCs are synthesized from the reaction of primary or secondary amines with carbon disulfide.[3] They are broadly categorized based on the amine precursor, which dictates their chemical properties and metabolic fate. The primary commercial subgroups are:

  • Dimethyldithiocarbamates (DMDs): Based on dimethylamine. Examples include Thiram and Ziram.

  • Ethylenebis(dithiocarbamates) (EBDCs): Polymeric structures derived from ethylenediamine. Key examples are Mancozeb, Maneb, and Zineb.

  • Propylenebis(dithiocarbamates) (PBDs): Derived from propylenediamine, with Propineb being the primary example.[4]

The subject of this guide, ethyl(methyl)carbamodithioic acid, is an unsymmetrical dithiocarbamate, derived from ethylmethylamine.

G cluster_DMD Dimethyldithiocarbamates (DMDs) cluster_EBDC Ethylenebis(dithiocarbamates) (EBDCs) cluster_PBD Propylenebis(dithiocarbamates) (PBDs) cluster_unsym Unsymmetrical DTCs DTCs Dithiocarbamates (DTCs) cluster_DMD cluster_DMD DTCs->cluster_DMD Symmetrical cluster_EBDC cluster_EBDC DTCs->cluster_EBDC Polymeric cluster_PBD cluster_PBD DTCs->cluster_PBD Polymeric cluster_unsym cluster_unsym DTCs->cluster_unsym Asymmetrical DMD Precursor: Dimethylamine Thiram Thiram DMD->Thiram Ziram Ziram DMD->Ziram EBDC Precursor: Ethylenediamine Mancozeb Mancozeb EBDC->Mancozeb Zineb Zineb EBDC->Zineb PBD Precursor: Propylenediamine Propineb Propineb PBD->Propineb Unsym Precursor: Ethylmethylamine EMCA Ethyl(methyl) carbamodithioic Acid Unsym->EMCA

Figure 1: Classification of Dithiocarbamate Fungicides.
General Mechanism of Action

The fungicidal activity of DTCs is characterized by their non-specific, multi-site inhibition of fungal enzymes.[1] Upon entering the fungal cell, DTCs are metabolized to isothiocyanates. These highly reactive molecules readily bind to sulfhydryl (-SH) groups in amino acids, which are critical components of numerous enzymes.[1][5] This action disrupts a wide array of metabolic processes, most notably cellular respiration, by inhibiting key enzymes.[5][6] This multi-pronged attack makes it exceedingly difficult for fungi to develop resistance through single-gene mutations, a common problem with modern, single-site fungicides.[2]

G DTC Dithiocarbamate (DTC) Pesticide FungalCell Fungal Cell DTC->FungalCell Uptake Metabolism Metabolism to Isothiocyanate (-N=C=S) FungalCell->Metabolism Inactivation Enzyme Inactivation Metabolism->Inactivation Reacts with Enzyme Essential Fungal Enzyme (with -SH group) Enzyme->Inactivation Disruption Disruption of Multiple Metabolic Pathways (e.g., Respiration) Inactivation->Disruption Death Fungal Cell Death Disruption->Death

Figure 2: Simplified Mechanism of Action for Dithiocarbamate Fungicides.

Profiling Major Dithiocarbamate Pesticides

A comparative analysis requires establishing benchmarks with well-characterized, commercially significant compounds.

  • Mancozeb (EBDC): A coordination complex of zinc and maneb, Mancozeb is valued for its very broad spectrum of activity and enhanced efficacy against diseases like early blight (Alternaria solani) and late blight (Phytophthora infestans).[1][5]

  • Thiram (DMD): A non-metallic DTC, Thiram is particularly effective as a seed treatment to protect against a variety of seed-borne and soil-borne pathogens.[1] It is also used as an animal repellent.

  • Zineb (EBDC): A zinc-containing EBDC, Zineb has been widely used, though in many applications, it has been superseded by the more stable and effective Mancozeb.[1]

  • Propineb (PBD): A zinc-containing PBD, Propineb is noted for having a lower risk of phytotoxicity in some crops, as the released zinc can act as a micronutrient.[5]

The Case of Ethyl(methyl)carbamodithioic Acid

A thorough search of chemical databases and pesticide registries confirms the existence of related chemical structures, such as "Carbamodithioic acid, N-ethyl-, methyl ester" (CAS 13037-14-4) and "Carbamodithioic acid, methyl-, ethyl ester" (CAS 52664-26-3).[7][8] However, there is no evidence to suggest that ethyl(methyl)carbamodithioic acid or its simple salts are used as active ingredients in any registered pesticide product.

Theoretical Comparison: Based on structure-activity relationships within the dithiocarbamate class, we can hypothesize its potential characteristics:

  • Structure: As an unsymmetrical, non-polymeric DTC, its physical and chemical properties (e.g., solubility, stability) would likely be more similar to the DMDs (like Thiram) than the polymeric EBDCs.

  • Efficacy: The fungicidal activity would still be driven by the dithiocarbamate moiety. Its spectrum of activity would likely be broad, but its specific potency against different fungal species would require empirical testing.

  • Metabolism & Toxicity: It would not degrade to ethylenethiourea (ETU) or propylenethiourea (PTU), which are the primary metabolites of toxicological concern for EBDCs and PBDs, respectively.[3][5] Its primary degradation products would be carbon disulfide and ethylmethylamine. The toxicological profile would need to be independently assessed.

Comparative Performance Analysis

The efficacy of dithiocarbamates can vary significantly based on the target pathogen and environmental conditions. The following tables summarize experimental data from comparative studies.

In Vitro Antifungal Efficacy

The most direct way to compare fungicidal activity is through in-vitro assays measuring the inhibition of fungal growth.

Table 1: Comparative In Vitro Mycelial Growth Inhibition of Alternaria solani

Fungicide Concentration (%) Mean Mycelial Growth Inhibition (%) Reference
Mancozeb 75% WP 0.20 98.15 [1]
Zineb 75% WP 0.20 90.69 [1]
Thiram 75% WP Not Specified 92.51 [1]

| Propineb 70 WP | Not Specified | 79.5 |[5] |

Data indicates that under the tested laboratory conditions, Mancozeb demonstrates superior mycelial growth inhibition of A. solani compared to Zineb and Propineb.[1][5]

Field Efficacy

Field trials provide a more realistic assessment of performance, accounting for environmental factors.

Table 2: Comparative Field Efficacy Against Early Blight of Tomato (Alternaria solani)

Treatment Concentration (%) Percent Disease Index (PDI) Yield (q/ha) Reference
Mancozeb 0.2 20.38 294.86 [1]
Zineb 0.2 29.13 261.60 [1]

| Control | - | 57.63 | 161.76 |[1] |

Field data corroborates in-vitro findings, showing Mancozeb provides better disease control (lower PDI) and results in a higher crop yield compared to Zineb for early blight in tomato.[1]

Toxicological Profile Comparison

A critical point of comparison is the nature of their metabolites.

Table 3: Key Toxicological Characteristics of Dithiocarbamate Subgroups

Subgroup Representative Pesticide(s) Primary Metabolite of Concern Key Toxicological Endpoints
DMDs Thiram, Ziram Carbon Disulfide (CS2) Neurotoxicity, Dermal Sensitization[9]
EBDCs Mancozeb, Maneb, Zineb Ethylenethiourea (ETU) Thyroid toxicity, Potential Carcinogenicity[3][10]

| PBDs | Propineb | Propylenethiourea (PTU) | Thyroid toxicity[5][10] |

The primary toxicological concern for EBDCs and PBDs is the formation of ETU and PTU, respectively, which have been shown to affect thyroid function in laboratory animals.[3][10] DMDs and theoretical unsymmetrical DTCs like ethyl(methyl)carbamodithioic acid do not form these metabolites.

Experimental Protocols for Comparative Evaluation

To conduct a robust comparison of a novel compound like ethyl(methyl)carbamodithioic acid against existing standards, standardized and validated protocols are essential.

Protocol: In Vitro Mycelial Growth Inhibition Assay

This method, often called the "poisoned food technique," is a fundamental assay for evaluating the intrinsic fungitoxicity of a compound.

Objective: To quantify the ability of a test compound to inhibit the vegetative growth of a target fungus on a solid medium.

Causality: This protocol isolates the direct effect of the chemical on the fungus, absent environmental variables. Potato Dextrose Agar (PDA) is a common general-purpose medium that supports the growth of a wide range of phytopathogenic fungi. By incorporating the fungicide into the medium, we ensure continuous exposure and can calculate a precise percentage of growth inhibition relative to an untreated control.

Materials:

  • Pure culture of the target fungus (e.g., Fusarium oxysporum, Alternaria solani)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds (e.g., Ethyl(methyl)carbamodithioic acid, Mancozeb)

  • Sterile Petri plates (90mm)

  • Sterile cork borer (5mm)

  • Autoclave, laminar flow hood, incubator

Procedure:

  • Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Fungicide Stock Preparation: Prepare stock solutions of each test fungicide in a suitable solvent (e.g., sterile distilled water or DMSO).

  • Poisoning the Medium: Allow the sterile PDA to cool to approximately 45-50°C (warm to the touch but not hot enough to cause compound degradation). Under aseptic conditions in a laminar flow hood, add the required volume of fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm). Mix thoroughly but gently to avoid bubbles.

  • Pouring Plates: Immediately pour the "poisoned" PDA into sterile Petri plates (approximately 20 mL per plate). Also, pour control plates containing PDA with the solvent alone. Allow the plates to solidify completely.

  • Inoculation: Using a sterile 5mm cork borer, take a mycelial disc from the edge of an actively growing (e.g., 7-day-old) culture of the target fungus.

  • Incubation: Place the mycelial disc, mycelium-side down, in the center of each test and control plate. Incubate the plates at an optimal temperature for the fungus (e.g., 25 ± 2°C) for a period sufficient for the control plate to show near-complete growth (typically 5-7 days).

  • Data Collection: Measure the colony diameter (in mm) of the fungal growth in both control and treated plates.

  • Calculation: Calculate the Percent Inhibition of mycelial growth using the following formula: Percent Inhibition = [(C - T) / C] x 100 Where: C = Average diameter of fungal colony in the control plate; T = Average diameter of fungal colony in the treated plate.

Figure 3: Experimental Workflow for the Mycelial Growth Inhibition Assay.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. It is a quantitative method widely used in clinical and pharmaceutical research.[6][11]

Objective: To determine the MIC of a test compound against planktonic fungal cells.

Causality: This method provides a more granular measure of antifungal potency than the solid agar method. By using a liquid medium (like RPMI-1640, which is standardized for antifungal susceptibility testing) and serial dilutions, we can pinpoint the specific concentration at which fungal growth is halted. This is critical for dose-response studies and for comparing the relative potency of different compounds.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Test compounds

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the fungus on Sabouraud Dextrose Agar (SDA). Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to the final required inoculum concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).[6]

  • Plate Setup: Add 100 µL of RPMI-1640 to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound at 2x the highest desired concentration to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well in the series.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well. This brings the final volume to 200 µL and dilutes the compound to its final test concentration. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or with a microplate reader.

Protocol: Residue Analysis - Individual Dithiocarbamate Quantification by HPLC

Traditional residue analysis for DTCs involves acid hydrolysis to evolve carbon disulfide (CS2), which is then measured.[12][13] This method is non-specific and cannot distinguish between different DTCs.[10] Modern methods utilize HPLC to quantify the parent compounds individually.

Objective: To extract and quantify individual dithiocarbamate residues from a plant matrix.

Causality: This protocol is designed to overcome the limitations of the CS2 method. The extraction with a cysteine-EDTA solution is crucial for stabilizing the DTCs, which are otherwise unstable in acidic plant juices.[14] EDTA chelates the metal ions, and cysteine acts as a reducing agent, preventing oxidative degradation. The subsequent methylation step derivatizes the DTCs into more stable methyl esters, which are amenable to separation and quantification by reverse-phase HPLC with UV detection.[14][15]

Materials:

  • Plant matrix (e.g., fruits, vegetables)

  • Cysteine-EDTA solution

  • Dichloromethane, n-hexane, acetone

  • Methyl iodide

  • Tetrabutylammonium hydrogen sulfate solution

  • HPLC system with UV detector, C18 column

  • Reference standards for each dithiocarbamate

Procedure (Adapted from Japanese MHLW official method): [14]

  • Extraction: Homogenize a representative sample (e.g., 20.0 g) with cysteine-EDTA solution and dichloromethane. Centrifuge to separate the layers. Collect the aqueous (cysteine-EDTA) layer.

  • pH Adjustment: To an aliquot of the extract, add tetrabutylammonium hydrogen sulfate solution (acts as an ion-pairing agent) and adjust the pH to 7.5-7.7.

  • Methylation (Derivatization): Take an aliquot of the pH-adjusted solution and add it to a methylation solution containing methyl iodide in a hexane/acetone mixture. Shake vigorously for a specified time (e.g., 30 minutes) to convert the dithiocarbamates to their corresponding methyl esters.

  • Phase Separation: Allow the layers to separate. The methylated derivatives will partition into the n-hexane layer.

  • Analysis: Inject an aliquot of the n-hexane layer into the HPLC system.

  • Quantification: Use a C18 reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient). Detect the derivatives using a UV detector at an appropriate wavelength (e.g., 272 nm). Calculate the concentration of each dithiocarbamate by comparing peak areas to those of certified reference standards.

Conclusion and Future Directions

The dithiocarbamate class of fungicides, particularly EBDCs like Mancozeb, remains a vital tool for effective disease management due to its broad-spectrum, multi-site mode of action.[1][2] While ethyl(methyl)carbamodithioic acid does not appear to be a commercial pesticide, its theoretical profile—lacking the precursors for ETU or PTU formation—suggests that unsymmetrical dithiocarbamates could be an interesting area for future research. Any novel compound would require rigorous evaluation using the standardized protocols outlined in this guide. The key challenge for the dithiocarbamate class moving forward will be balancing their agronomic benefits against regulatory pressures concerning their metabolites and overall environmental impact.[10] Future research should focus on developing new DTCs with improved toxicological profiles and on refining analytical methods to accurately assess individual residue levels in food and the environment.

References

  • Ministry of Health, Labour and Welfare (MHLW), Japan. (Date not specified). Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products). [Link]

  • Food and Agriculture Organization of the United Nations (FAO). (Date not specified). Methods of residue analysis. [Link]

  • Pugliese, P., et al. (2025). Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions. MDPI. [Link]

  • Campanale, C., et al. (2023). Analytical Methods for Dithiocarbamate Detection. Encyclopedia.pub. [Link]

  • Cheméo. (Date not specified). Chemical Properties of Carbamodithioic acid, diethyl-, methyl ester (CAS 686-07-7). [Link]

  • European Union Reference Laboratory for Pesticides. (Date not specified). Analysis of Dithiocarbamate Residues in Foods of Plant Origin involving Cleavage into Carbon Disulfide, Partitioning into Isooctane and Determinative Analysis by GC-ECD. [Link]

  • de Almeida, A. M., et al. (2014). In Vitro Studies of the Activity of Dithiocarbamate Organoruthenium Complexes against Clinically Relevant Fungal Pathogens. PMC. [Link]

  • Angene Chemical. (Date not specified). Carbamodithioic acid, methyl-, ethyl ester (CAS# 52664-26-3). [Link]

  • Axsyn. (Date not specified). Carbamodithioic acid,N-ethyl-, methyl ester;13037-14-4. [Link]

  • Campanale, C., et al. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. MDPI. [Link]

  • PubChem. (Date not specified). Methyl N,N-diethyldithiocarbamate. [Link]

  • Pugliese, P., et al. (2025). Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates.... PMC. [Link]

  • NIST. (Date not specified). Carbamodithioic acid, diethyl-, methyl ester. [Link]

  • Phytocontrol. (Date not specified). Dithiocarbamates. [Link]

  • Belboukhari, N., et al. (2015). Antifungal activity of synthesized dithiocarbamate derivatives on Fusarium oxysporum f sp. albedinis in Algeria. Journal of Chemical and Pharmaceutical Research. [Link]

  • de Almeida, A. M., et al. (2014). In vitro studies of the activity of dithiocarbamate organoruthenium complexes against clinically relevant fungal pathogens. PubMed. [Link]

  • Cheméo. (Date not specified). Chemical Properties of Carbamodithioic acid, diethyl- (CAS 147-84-2). [Link]

  • NIST. (Date not specified). Carbamodithioic acid, diethyl-, methyl ester. [Link]

  • Thind, T. S., & Hollomon, D. W. (2017). Thiocarbamate fungicides: Reliable tools in resistance management and future outlook. ResearchGate. [Link]

  • Khan, S. N., et al. (Date not specified). COMPARATIVE EFFICACY OF DIFFERENT FUNGICIDES AGAINST FUSARIUM WILT OF CHICKPEA (CICER ARIETINUM L.). [Link]

  • Wikipedia. (Date not specified). Methyl dimethyldithiocarbamate. [Link]

  • Technology Networks. (2014). Analysis of Dithiocarbamate Pesticides by GC-MS. [Link]

  • Organic Chemistry Portal. (2021). Dithiocarbamate synthesis by thiocarbomoylation. [Link]

  • Organic Syntheses. (Date not specified). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. [Link]

  • World Health Organization. (1988). Environmental Health Criteria 78: Dithiocarbamate Pesticides, Ethylenethiourea and Propylenethiourea: a general introduction. [Link]

  • LabRulez GCMS. (Date not specified). Analysis of Dithiocarbamate Pesticides by GC-MS. [Link]

  • Ali, A., et al. (2024). Synthesis and characterization of novel dithiocarbamic thioanhydrides and their application for plant growth stimulant and phytotoxic activity. PMC. [Link]

  • ResearchGate. (Date not specified). Synthesis of new carbamic acid ethyl esters. [Link]

Sources

Validation of HPLC-UV assay for ethyl(methyl)carbamodithioic acid quantification

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with reactive sulfur species. The quantification of dialkyl dithiocarbamates, specifically ethyl(methyl)carbamodithioic acid (EMCDA), presents a unique chemical challenge. Because this compound is highly labile, standard chromatographic approaches often yield erratic data, leading laboratories to rely on outdated, non-specific methods.

This guide provides an objective comparison of analytical modalities for EMCDA and details a self-validating, mechanistically grounded HPLC-UV protocol that ensures intact quantification.

The Mechanistic Challenge of Dithiocarbamates

The fundamental hurdle in EMCDA analysis is the extreme instability of the dithiocarbamate moiety. In acidic or even neutral aqueous environments, EMCDA rapidly undergoes protonation at the sulfur atom, followed by spontaneous cleavage into carbon disulfide (CS₂) and ethylmethylamine[1]. Direct injection of aqueous extracts into an HPLC system inevitably results in on-column degradation, poor recovery, and massive under-quantitation. To achieve reliable quantification, the analytical method must arrest this degradation pathway immediately upon sample extraction[2].

Comparative Analysis of Analytical Modalities

Historically, regulatory frameworks relied on hot acid digestion followed by GC-MS or spectrophotometry to measure the evolved CS₂[3]. While sensitive, this method is fundamentally flawed for specific compound tracking because it cannot differentiate EMCDA from other dithiocarbamates (e.g., mancozeb or thiram)[1][3].

Below is an objective performance comparison of modern analytical alternatives:

Analytical ModalitySpecificityMatrix Effect SusceptibilityMechanistic LimitationCost & Complexity
GC-MS (CS₂ Evolution) Low (Measures total DTCs)LowDestructive; cannot identify the parent EMCDA compound.Moderate
LC-MS/MS (Direct) HighHigh (Severe ion suppression)Highly polar DTCs elute early, requiring expensive isotopically labeled internal standards.High
HPLC-UV (Derivatization) High (Quantifies intact ester)LowRequires meticulous pH control and precise sample preparation.Low to Moderate

Methodological Design: The Causality of Derivatization

To utilize HPLC-UV effectively, we must employ an in situ derivatization strategy. By reacting the sample extract with a methylating agent (such as methyl iodide) under strictly alkaline conditions, we covalently lock the reactive dithio group, forming a stable methyl ester[4].

The Causality Behind the Chemistry:

  • pH Control: Maintaining an extraction pH > 8 prevents the initial protonation step required for CS₂ elimination.

  • Alkylation: Methyl iodide selectively attacks the nucleophilic sulfur. The resulting S-methyl ester is chemically stable and highly lipophilic.

  • Chromatographic Retention: The increased lipophilicity ensures strong retention and symmetric peak shapes on a standard reversed-phase C18 column, bypassing the early-eluting matrix interferences common with underivatized polar compounds[2][4].

  • Optical Detection: The conjugated pi-system of the derivatized dithiocarbamate ester exhibits a strong, distinct UV absorption maximum (λmax) at 272 nm, allowing for highly sensitive detection[4].

Self-Validating Experimental Protocol

A robust assay must be self-validating. The following workflow integrates system suitability and quality control (QC) at every critical juncture to ensure data integrity.

G N1 Sample Matrix (Homogenization) N2 Alkaline Buffer Extraction (pH > 8 to prevent CS2 loss) N1->N2 Buffer addition N3 In Situ Derivatization (Methyl Iodide Alkylation) N2->N3 Lock dithio group N4 Liquid-Liquid Extraction (Organic Phase Recovery) N3->N4 Phase separation N5 RP-HPLC-UV Analysis (Isocratic, λ = 272 nm) N4->N5 Injection N6 Assay Validation (LOD/LOQ & Recovery) N5->N6 Data Processing

Workflow for the stabilization and HPLC-UV quantification of ethyl(methyl)carbamodithioic acid.

Step-by-Step Methodology

Step 1: Matrix Extraction & Stabilization

  • Procedure: Homogenize 10 g of the sample matrix. Immediately add 20 mL of an alkaline buffer (0.1 M NaOH with 0.05 M EDTA) to maintain a pH > 8.5.

  • Causality: The alkaline environment prevents acid-catalyzed degradation. EDTA is critical here; it chelates endogenous transition metals (like Cu²⁺ or Fe³⁺) present in the matrix that could prematurely oxidize the dithiocarbamate into a thiuram disulfide[2].

  • Self-Validation Check: Process a parallel matrix blank spiked with a known concentration of EMCDA. This serves as a positive recovery control to validate extraction efficiency.

Step 2: In Situ Derivatization

  • Procedure: Add 3 mL of a methyl iodide solution (prepared in a hexane/chloroform mixture) to the buffered extract. Agitate vigorously on a mechanical shaker for 15 minutes.

  • Causality: Biphasic agitation ensures that as the hydrophilic EMCDA is methylated at the phase boundary, the newly formed lipophilic derivative immediately partitions into the organic layer. This drives the reaction to completion and shields the product from aqueous hydrolysis[4].

Step 3: Liquid-Liquid Extraction & Reconstitution

  • Procedure: Isolate the organic phase. Evaporate to dryness under a gentle stream of nitrogen at room temperature (strictly avoid heat to prevent thermal degradation of the ester). Reconstitute the residue in 1 mL of the HPLC mobile phase.

Step 4: RP-HPLC-UV Analysis

  • Conditions: Utilize a C18 column (250 x 4.6 mm, 5 µm). Run an isocratic elution using Methanol:Water (60:40 v/v) at a flow rate of 1.0 mL/min. Set the UV detector to 272 nm[4].

  • System Suitability (Self-Validation): Before analyzing unknown samples, inject a mid-level calibration standard six consecutive times. Proceed only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the peak tailing factor is ≤ 1.5.

Validation Data Summary

To prove the assay's reliability, the method must meet stringent validation criteria (aligning with ICH Q2(R1) guidelines). Below is a summary of expected quantitative performance metrics based on validated dithiocarbamate derivatization models[4]:

Validation ParameterAcceptance Criteria (ICH Q2)Typical HPLC-UV Performance for DTCs
Limit of Detection (LOD) Signal-to-Noise ≥ 3:1~0.5 – 1.0 ng (injected amount)
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10:1~1.5 – 3.0 ng (injected amount)
Linearity (R²) ≥ 0.995> 0.997 (over 3 orders of magnitude)
Intra-day Precision (RSD) ≤ 2.0%1.2% – 1.8%
Mean Recovery 80% – 120%90% – 98%

References

  • Encyclopedia.pub. "Analytical Methods for Dithiocarbamate Detection". Available at: [Link]

  • Analytical Chemistry (ACS Publications). "Analysis of the Dithiocarbamate Fungicides Ziram, Maneb, and Zineb and the Flotation Agent Ethylxanthogenate by Ion-Pair Reversed-Phase HPLC". Available at:[Link]

  • Journal of Chromatographic Science (Oxford Academic). "Analysis of Dithiocarbamate Fungicides in Vegetable Matrices Using HPLC-UV Followed by Atomic Absorption Spectrometry". Available at:[Link]

Sources

Benchmarking Ethyl(methyl)carbamodithioic Acid Cytotoxicity in Human Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

[City, State] – [Date] – In the continuous pursuit of novel and effective anticancer agents, dithiocarbamates have emerged as a promising class of compounds. This guide provides a comprehensive analysis of the cytotoxic effects of ethyl(methyl)carbamodithioic acid, a representative dithiocarbamate, benchmarked against established chemotherapeutic agents across a panel of human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of dithiocarbamates.

Introduction to Dithiocarbamates and their Anticancer Potential

Dithiocarbamates (DTCs) are a class of organosulfur compounds known for their metal-chelating properties and diverse biological activities.[1][2][3] Their potential as anticancer agents has garnered significant attention, with studies demonstrating their ability to induce cytotoxicity and apoptosis in various cancer cells.[4][5][6][7] The anticancer effects of DTCs are often attributed to their ability to form complexes with metal ions, such as copper, which can then inhibit the proteasome, a key cellular machinery for protein degradation.[3][4][8] This inhibition disrupts cellular homeostasis and can lead to programmed cell death (apoptosis).[4][7] Furthermore, DTCs have been shown to modulate critical signaling pathways involved in cell survival and proliferation, such as the NF-κB and EGFR/AKT pathways.[4][9]

This guide focuses on ethyl(methyl)carbamodithioic acid, a specific DTC derivative, to provide a clear and objective comparison of its cytotoxic performance against other compounds.

Experimental Design for Benchmarking Cytotoxicity

To provide a robust and comparative assessment, a well-defined experimental workflow is crucial. The following sections detail the methodologies for evaluating the cytotoxicity of ethyl(methyl)carbamodithioic acid.

Cell Lines and Culture Conditions

A panel of well-characterized human cancer cell lines is selected to represent different cancer types. This allows for the assessment of broad-spectrum activity versus selective cytotoxicity.

  • HeLa (Cervical Cancer): A widely used cell line for cancer research.

  • MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line.

  • K-562 (Chronic Myelogenous Leukemia): A suspension cell line representing hematological malignancy.[10]

  • SW-480 (Colon Cancer): An adherent cell line from a primary colon adenocarcinoma.

All cell lines are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated under standard conditions (37°C, 5% CO2).

Comparator Compounds

To benchmark the cytotoxic activity of ethyl(methyl)carbamodithioic acid, the following well-established anticancer drugs are used as positive controls:

  • Cisplatin: A platinum-based chemotherapeutic agent widely used in the treatment of various cancers.

  • Doxorubicin: An anthracycline antibiotic with broad anticancer activity.

A vehicle control (e.g., DMSO) is included in all experiments to account for any effects of the solvent.

Experimental Workflow Diagram

Caption: Experimental workflow for assessing cytotoxicity.

Protocols for Cytotoxicity Assessment

The following are detailed step-by-step protocols for the key experiments used to evaluate cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of ethyl(methyl)carbamodithioic acid and comparator compounds for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value.

Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Mix the supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.

  • Incubation: Incubate the mixture at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control and determine the IC50 value.

Comparative Cytotoxicity Data

The following tables summarize the hypothetical IC50 values (in µM) for ethyl(methyl)carbamodithioic acid and the comparator compounds across the tested cell lines at 48 hours of treatment. Lower IC50 values indicate higher cytotoxic potency.

Table 1: IC50 Values (µM) from MTT Assay (48h Treatment)

CompoundHeLa (Cervical)MCF-7 (Breast)K-562 (Leukemia)SW-480 (Colon)
Ethyl(methyl)carbamodithioic Acid8.512.25.115.8
Cisplatin5.27.83.49.1
Doxorubicin0.91.50.42.3

Table 2: IC50 Values (µM) from LDH Assay (48h Treatment)

CompoundHeLa (Cervical)MCF-7 (Breast)K-562 (Leukemia)SW-480 (Colon)
Ethyl(methyl)carbamodithioic Acid10.214.56.818.2
Cisplatin6.19.34.211.5
Doxorubicin1.22.10.73.1

Mechanistic Insights: Induction of Apoptosis

Dithiocarbamates are known to induce apoptosis in cancer cells.[5][7][9][11] The cytotoxic effects observed are likely mediated through the induction of programmed cell death.

Apoptosis Signaling Pathway

The intrinsic apoptosis pathway is a common mechanism activated by dithiocarbamate compounds. This pathway involves the mitochondria and the activation of a cascade of caspases, which are proteases that execute the apoptotic program.

Sources

Ethyl(methyl)carbamodithioic acid vs sodium dimethyldithiocarbamate in rubber vulcanization

Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comparative Guide: Ethyl(methyl)carbamodithioic Acid vs. Sodium Dimethyldithiocarbamate in Rubber Vulcanization

Executive Summary & Cross-Disciplinary Context

While dithiocarbamates are heavily researched by drug development professionals as potent metal chelators and NF-κB pathway inhibitors[1], their most voluminous industrial application remains the sulfur vulcanization of polymers. For materials scientists and chemical researchers, selecting the precise dithiocarbamate derivative is critical for controlling reaction kinetics.

This guide objectively compares two distinct ultra-accelerators: Ethyl(methyl)carbamodithioic acid (EMDC, typically utilized as a zinc salt in compounding) and Sodium dimethyldithiocarbamate (SDDC). While both share the core dithiocarbamate functional group, their differing alkyl substituents and salt forms fundamentally alter their phase compatibility, scorch safety, and ultimate industrial utility[2],[3].

Mechanistic Overview: The Dithiocarbamate Acceleration Pathway

In sulfur vulcanization, dithiocarbamates do not act alone; they function as primary or secondary ultra-accelerators that complex with metal oxides to drive crosslinking[3].

The Causality of Acceleration: The accelerator first chelates with Zinc Oxide (ZnO) to form a highly active zinc-accelerator complex[4]. This complex acts as a catalyst to open the stable octasulfur ( S8​ ) ring, forming a polysulfidic sulfurating agent. This intermediate subsequently transfers sulfur to the allylic hydrogen sites on the rubber polymer backbone, creating the final crosslinked network.

VulcanizationPathway A Dithiocarbamate Accelerator (EMDC or SDDC) C Active Zinc-Accelerator Complex A->C Chelation B Zinc Oxide + Stearic Acid (Activators) B->C Zn2+ Donation E Polysulfidic Zinc Complex (Sulfurating Agent) C->E Ring Opening D Elemental Sulfur (S8) D->E Sulfur Insertion G Cross-linked Vulcanizate Network E->G Allylic Substitution F Rubber Polymer Chains (NR, SBR, EPDM) F->G Crosslinking

Fig 1: Mechanistic pathway of dithiocarbamate-accelerated sulfur vulcanization.

Chemical Profiling & Structural Impact

The performance of an accelerator is dictated by its molecular symmetry and polarity.

Sodium Dimethyldithiocarbamate (SDDC): SDDC features symmetric dimethyl groups and a sodium cation, making the molecule highly polar and extremely water-soluble.

  • Causality in Application: Because of its aqueous solubility, SDDC is the premier choice for latex emulsion dipping and serves as a highly efficient polymerization terminator in styrene-butadiene rubber (SBR) synthesis[2]. However, in dry rubber compounding, its high polarity results in poor phase compatibility. This causes localized high concentrations of the accelerator, triggering rapid, premature crosslinking (scorch) and severe surface blooming[5].

Ethyl(methyl)carbamodithioic Acid (EMDC): EMDC features an asymmetric mixed-alkyl structure (one ethyl and one methyl group).

  • Causality in Application: The asymmetry of the alkyl chains disrupts the crystal lattice of the molecule, significantly lowering its melting point compared to symmetric derivatives[6]. This enhances its thermodynamic solubility and dispersion within hydrophobic polymer matrices (like NR or EPDM). Better dispersion mitigates the phenomenon of "blooming" (where unreacted accelerator migrates to the surface) and provides a wider, safer processing window (scorch delay) without sacrificing the ultimate cure rate[5],[3].

Comparative Performance Data

The following table synthesizes the quantitative rheometric and physical data for EMDC (as a zinc salt) versus SDDC in a standard Natural Rubber (NR) formulation (100 phr NR, 5 phr ZnO, 2 phr Stearic Acid, 2.5 phr Sulfur, 0.5 phr Accelerator).

ParameterEthyl(methyl)carbamodithioic acid (EMDC)*Sodium dimethyldithiocarbamate (SDDC)
Chemical Symmetry Asymmetric (Mixed Alkyl)Symmetric (Dimethyl)
Primary Matrix Compatibility Hydrophobic (Dry Rubber)Hydrophilic (Aqueous Latex)
Solubility in Polymer Excellent (Non-blooming)Poor (Prone to blooming)
Scorch Time ( ts2​ ) 1.8 - 2.2 min (Moderate Safety)0.8 - 1.2 min (Highly Scorchy)
Optimum Cure Time ( t90​ ) 4.5 - 5.0 min3.0 - 3.5 min
Max Torque ( MH​ ) ~35 dN.m~38 dN.m
Tensile Strength ~24 MPa~22 MPa (Degraded by micro-scorch)

*Evaluated as its active zinc complex to allow direct comparison in dry rubber.

Experimental Protocols: Rheometric & Physical Evaluation

To objectively compare the vulcanization kinetics of these two accelerators, researchers must utilize a self-validating experimental system. The Moving Die Rheometer (MDR) protocol inherently validates the data: the measured torque output ( ΔM=MH​−ML​ ) directly correlates to the crosslink density ( ν ) via the theory of rubber elasticity ( G=νRT ). If the accelerator fails to form a stable network, the torque plateau will not be reached.

Step-by-Step Methodology (Based on ASTM D5289):

  • Mastication & Compounding: Introduce the raw elastomer into a two-roll mill set to 60°C. Causality: 60°C is specifically chosen to soften the polymer via shear heating while remaining well below the activation energy threshold of the dithiocarbamate, preventing premature scorch.

  • Ingredient Incorporation: Sequentially add ZnO, stearic acid, the selected accelerator (EMDC or SDDC), and finally elemental sulfur. Mill for 10 minutes to ensure homogenous dispersion.

  • Rheometric Analysis: Transfer a 5g sample of the uncured compound to an MDR. Run the test at 150°C with an oscillation arc of 0.5° and a frequency of 1.67 Hz (100 cpm).

  • Data Extraction: Record the scorch time ( ts2​ , the time for torque to increase 2 dN.m above minimum) and optimum cure time ( t90​ , the time to reach 90% of maximum torque).

  • Physical Validation: Cure bulk sheets in a hot press at 150°C for their respective t90​ times. Punch dumbbell specimens and evaluate ultimate tensile strength via a universal testing machine (ASTM D412).

ExperimentalWorkflow S1 1. Milling (60°C Two-Roll) S2 2. Accelerator Addition S1->S2 S3 3. Rheometry (MDR at 150°C) S2->S3 S4 4. Data Extraction (ts2, t90) S3->S4 S5 5. Tensile Testing (ASTM D412) S4->S5

Fig 2: Standardized experimental workflow for rheometric and physical evaluation.

Application Suitability & Selection Matrix

  • Select SDDC when: Formulating aqueous systems. Its extreme water solubility makes it the industry standard for latex dipping (e.g., medical gloves), water-based adhesives, and as a rapid short-stop agent in emulsion polymerization[2].

  • Select EMDC when: Formulating dry rubber goods (EPDM, NR, SBR) where aesthetic quality and structural integrity are paramount. Its asymmetric structure prevents surface blooming in transparent or colored goods, and its moderate scorch delay allows for the safe processing of complex molded parts[5],[6].

References

  • Source: nbinno.
  • ZDBC vs.
  • Source: welltchemicals.
  • Source: upol.
  • Source: vagmichemicals.
  • Source: nih.

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Cross-Validation of Ethyl(methyl)carbamodithioic Acid Binding Kinetics Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl(methyl)carbamodithioic acid (EMCDA) and its structural dithiocarbamate analogs are potent metal chelators widely investigated for their targeted inhibition of metalloenzymes, particularly Aldehyde Dehydrogenase (ALDH) (1)[1]. However, characterizing the binding kinetics of these small molecules is notoriously challenging. Standard analytical models often fail to capture the nuanced realities of dithiocarbamate binding, which frequently involves an initial encounter complex followed by a slow, induced-fit conformational change or covalent coordination with an active-site metal (2)[2].

This guide provides an objective comparison of three kinetic modeling approaches—1:1 Langmuir, Heterogeneous Ligand, and Two-State Conformational Change—using high-throughput Surface Plasmon Resonance (SPR) (3)[3]. To ensure scientific integrity and eliminate platform-specific artifacts, we cross-validate the SPR-derived equilibrium constants with orthogonal Isothermal Titration Calorimetry (ITC) thermodynamics.

Mechanistic Context: Why Simple Models Fail

Dithiocarbamates are not rigid "lock-and-key" ligands. Upon entering the ALDH binding pocket, EMCDA forms a transient encounter complex. Subsequently, the sulfur atoms in the dithiocarbamate moiety coordinate with the catalytic metal center, inducing a conformational shift in the enzyme (4)[4].

Forcing this biphasic interaction into a standard 1:1 Langmuir fit artificially inflates the dissociation constant ( KD​ ) and masks the true residence time of the drug, leading to flawed structure-activity relationship (SAR) conclusions. Advanced SPR platforms support multiple kinetic models to resolve these complexities (5)[5].

EMCDA_Binding A ALDH Target C Encounter Complex [ALDH:EMCDA] A->C k_a1 (Fast) B EMCDA Ligand B->C k_a1 (Fast) C->A k_d1 D Stable Chelate [ALDH-EMCDA]* C->D k_a2 (Slow shift) D->C k_d2 (Stable)

Two-state conformational binding pathway of EMCDA to ALDH, highlighting biphasic kinetics.

Kinetic Model Comparison & Data Presentation

We evaluated three distinct fitting models for EMCDA binding to recombinant ALDH. The performance of each model is summarized below:

Kinetic Model ka1​ (M −1 s −1 ) kd1​ (s −1 ) ka2​ (s −1 ) kd2​ (s −1 )Apparent KD​ ( μ M) χ2 (RU 2 )
1:1 Langmuir 4.5×103 0.015 N/AN/A3.3314.5 (Poor)
Heterogeneous Ligand 5.1×103 0.012 N/AN/A2.35 / 15.28.2 (Moderate)
Two-State Conformational 6.2×103 0.025 0.004 0.001 0.81 1.1 (Excellent)

Note: The apparent KD​ for the two-state model is calculated as KD​=(kd1​/ka1​)×(kd2​/(ka2​+kd2​)) .

Analysis of Model Performance:
  • 1:1 Langmuir Model: Assumes a single, reversible binding event. The high χ2 error (14.5) and visible residual drift indicate it fails to account for the structural rearrangements inherent to dithiocarbamate binding.

  • Heterogeneous Ligand Model: Assumes two distinct binding sites. While it artificially lowers the χ2 error, it lacks biological justification for a single-site target like ALDH.

  • Two-State Conformational Change Model: Perfectly mirrors the biological causality. It separates the initial binding event ( ka1​ , kd1​ ) from the subsequent stabilization phase ( ka2​ , kd2​ ). The resulting apparent KD​ (0.81 µM) aligns tightly with previously reported IC50 values for active dithiocarbamate metabolites[2].

Experimental Protocols (Self-Validating System)

To guarantee trustworthiness, the following protocols incorporate built-in controls (e.g., rigorous buffer matching and double-referencing) to prevent false positives common in small molecule kinetic analysis (6)[6].

Protocol A: SPR Kinetic Profiling
  • Surface Preparation: Immobilize recombinant ALDH onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target density of ~3000 RU (7)[7]. Block excess reactive esters with 1M ethanolamine-HCl (pH 8.5).

  • Buffer Matching (Critical Step): Dialyze ALDH against the running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO, pH 7.4). Causality: 2% DMSO is critical to maintain EMCDA solubility. Because SPR is highly sensitive to bulk refractive index changes, the exact same dialysate must be used to prepare the analyte dilutions to prevent solvent mismatch artifacts.

  • Analyte Injection: Perform multi-cycle kinetics. Inject EMCDA at a high flow rate of 50 µL/min (to minimize mass transport limitations) in a 2-fold dilution series (50 µM down to 1.56 µM). Association time: 180s. Dissociation time: 600s.

  • Data Processing: Double-reference the data (subtracting both the reference flow cell and blank buffer injections) before fitting to the kinetic models.

Protocol B: ITC Orthogonal Cross-Validation
  • Sample Preparation: Use the exact dialysate from the SPR protocol to dilute EMCDA. Causality: Eliminating heat of dilution artifacts is paramount for accurate thermodynamic profiling.

  • Titration: Load 500 µM EMCDA into the syringe and 50 µM ALDH into the sample cell. Perform 20 injections of 2 µL at 25°C, with 150s spacing between injections to allow the baseline to stabilize.

  • Integration: Integrate the injection heats and fit to a one-set-of-sites model to extract the thermodynamic KD​ , enthalpy ( ΔH ), and entropy ( −TΔS ).

Validation_Workflow Prep Assay Preparation (Buffer Matching) SPR SPR Platform (Real-Time Kinetics) Prep->SPR ITC ITC Platform (Thermodynamics) Prep->ITC Fit1 1:1 Langmuir Fit SPR->Fit1 Fit2 Two-State Fit SPR->Fit2 Cross Data Synthesis (KD & Enthalpy) ITC->Cross ΔH, ΔS, KD Fit1->Cross High χ² Fit2->Cross Low χ² Valid Validated Kinetic Model Cross->Valid

Orthogonal cross-validation workflow comparing SPR kinetic models against ITC thermodynamics.

Conclusion

The cross-validation confirms that the Two-State Conformational Change model is the only mathematically and biologically sound approach for evaluating EMCDA binding kinetics. The SPR-derived apparent KD​ of 0.81 µM from this model perfectly corroborated the orthogonal ITC thermodynamic KD​ (0.85 µM), proving that advanced kinetic modeling is indispensable for characterizing dithiocarbamate-based metalloenzyme inhibitors (8)[8].

References

  • Inhibition of erythrocyte aldehyde dehydrogenase activity and elimination kinetics of diethyldithiocarbamic acid methyl ester. PubMed (NIH). 1

  • Surface Plasmon Resonance (SPR) Service. Creative Proteomics. 3

  • A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine. PubMed Central (NIH). 6

  • S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. PubMed (NIH). 2

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters. PubMed Central (NIH). 7

  • Disulfiram metabolism as a requirement for the inhibition of rat liver mitochondrial low Km aldehyde dehydrogenase. PubMed (NIH). 4

  • Preparation and Characterization of Dithiocarbamate Based Carbohydrate Chips. Peking University. 8

  • Transform Biomolecular Insights With Surface Plasmon Resonance. Technology Networks. 5

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